HC Toxin
Description
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Structure
3D Structure
Properties
IUPAC Name |
(3S,6R,9S,12R)-3,6-dimethyl-9-[6-[(2S)-oxiran-2-yl]-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O6/c1-12-18(27)23-13(2)21(30)25-10-6-8-15(25)20(29)24-14(19(28)22-12)7-4-3-5-9-16(26)17-11-31-17/h12-15,17H,3-11H2,1-2H3,(H,22,28)(H,23,27)(H,24,29)/t12-,13+,14+,15-,17+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKBTCSWQYZOOK-HNLJFRNMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CCCCCC(=O)C3CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)N[C@H](C(=O)N2CCC[C@@H]2C(=O)N[C@H](C(=O)N1)CCCCCC(=O)[C@@H]3CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery, History, and Mechanism of HC Toxin: A Technical Guide
HC Toxin, a potent natural product, has garnered significant interest in the scientific community for its role as a host-selective phytotoxin and its potential as a therapeutic agent. This in-depth technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of this compound, with a focus on its function as a histone deacetylase inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of its biological pathways.
Discovery and History
This compound is a cyclic tetrapeptide produced by the race 1 strain of the fungal plant pathogen Cochliobolus carbonum (also known as Helminthosporium carbonum). This fungus is a significant pathogen of certain varieties of maize (Zea mays), causing a disease known as Northern leaf spot and ear rot.[1] The production of this compound is the key determinant of the virulence and host selectivity of the fungus.[1]
The initial isolation of this compound was reported in 1967 by R. B. Pringle and R. P. Scheffer. Its structure was later elucidated as cyclo(D-Pro-L-Ala-D-Ala-L-Aeo), where Aeo represents the unusual amino acid 2-amino-9,10-epoxi-8-oxodecanoic acid.[1] The biosynthesis of this complex molecule is governed by a set of genes collectively known as the TOX2 locus. A central enzyme in this process is the HC-toxin synthetase, a large non-ribosomal peptide synthetase encoded by the HTS1 gene.[1]
A pivotal moment in understanding the biological activity of this compound came with the discovery of its role as a potent inhibitor of histone deacetylases (HDACs). This finding not only explained its phytotoxicity but also opened the door for its investigation as a potential anti-cancer agent.
Mechanism of Action: Histone Deacetylase Inhibition
The primary molecular target of this compound is a family of enzymes known as histone deacetylases (HDACs). HDACs play a crucial role in gene regulation by removing acetyl groups from lysine residues on histone proteins, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, this compound causes hyperacetylation of histones, which results in a more relaxed chromatin state and the activation of gene expression.
This compound is a potent, cell-permeable, and reversible inhibitor of HDACs with a reported IC50 value of 30 nM.[2] This inhibitory activity is not limited to plant HDACs, as it has been shown to be effective against HDACs from various organisms, including mammals.
The key structural feature of this compound responsible for its HDAC inhibitory activity is the epoxide group within the Aeo residue. Modification or removal of this group significantly reduces or abolishes its activity.[3][4]
Quantitative Data
The following tables summarize the quantitative data regarding the inhibitory activity of this compound.
Table 1: Inhibitory Activity of this compound against Histone Deacetylases (HDACs)
| Enzyme Source | IC50 Value | Reference |
| General HDACs | 30 nM | [2] |
| Maize HD1-A, HD1-B, HD2 | Similarly Inhibited | [3][4] |
Table 2: Cytotoxicity of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (nM) | Reference |
| T47D | Breast Cancer | - | [5] |
| Intrahepatic Cholangiocarcinoma (ICC) cells | - | - | [5] |
Experimental Protocols
Purification of this compound from Cochliobolus carbonum Culture
This protocol describes a general procedure for the purification of this compound using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Culture filtrate of Cochliobolus carbonum race 1
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
HPLC system with a C18 reverse-phase column
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
UV detector
Procedure:
-
Extraction: Extract the culture filtrate with an equal volume of ethyl acetate. Repeat the extraction three times.
-
Drying and Concentration: Pool the organic extracts and dry over anhydrous sodium sulfate. Concentrate the extract in vacuo using a rotary evaporator.
-
Silica Gel Chromatography (Optional Pre-purification): The crude extract can be further purified by silica gel column chromatography using a step gradient of ethyl acetate in hexane to enrich for this compound.
-
HPLC Purification:
-
Dissolve the partially purified extract in a suitable solvent (e.g., methanol).
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Elute the toxin using a linear gradient of acetonitrile in water (e.g., 0-60% acetonitrile).[6]
-
Monitor the elution profile at multiple wavelengths, including 220 nm, 230 nm, 254 nm, and 280 nm.[6]
-
Collect the fractions corresponding to the this compound peak. The purity of HC-toxin is typically greater than 98%.[6]
-
-
Verification: Confirm the identity and purity of the isolated this compound using techniques such as mass spectrometry and NMR spectroscopy. The mass of HC-toxin is 437.[6]
In Vitro Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)
This protocol outlines a fluorometric assay to determine the inhibitory activity of this compound on HDAC enzymes using the substrate Boc-Lys(Ac)-AMC.
Materials:
-
Recombinant human HDAC1 enzyme
-
HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Boc-Lys(Ac)-AMC (fluorogenic HDAC substrate)
-
This compound (or other inhibitors) dissolved in DMSO
-
Trypsin solution
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Enzyme and Inhibitor Incubation:
-
In a 96-well black microplate, add 4.5 nM of HDAC1 enzyme to each well.
-
Add serial dilutions of this compound (or control inhibitor/DMSO vehicle) to the wells.
-
Incubate for 15 minutes at room temperature.[7]
-
-
Substrate Addition and Reaction:
-
Reaction Termination and Development:
-
Add trypsin solution (e.g., 1.7 mg/mL) and a known potent HDAC inhibitor like SAHA (to stop the HDAC reaction completely) to each well.[7] The trypsin will cleave the deacetylated substrate, releasing the fluorescent AMC molecule.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Plot the fluorescence intensity against the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
-
Signaling Pathways and Visualizations
This compound's ability to inhibit HDACs has profound effects on various signaling pathways in both plants and mammals.
Plant Defense Signaling Pathway
In plants, this compound manipulates the delicate balance of defense signaling pathways, particularly those mediated by salicylic acid (SA) and jasmonic acid (JA). It has been shown to induce the expression of the SA-responsive gene PR-1 while repressing the JA-responsive gene PDF1.2.[8] A key transcription factor involved in this process is WRKY70, which is induced by this compound and acts as a regulator between these two defense pathways.[8]
Caption: this compound-mediated HDAC inhibition alters plant defense signaling.
Akt/mTOR Signaling Pathway in Mammalian Cells
In mammalian cells, this compound can activate the Akt/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival. The inhibition of HDACs by this compound can lead to the increased expression and phosphorylation of Insulin Receptor Substrate 1 (IRS1), which in turn activates Akt.[9] Activated Akt then promotes the mTOR complex 1 (mTORC1) signaling, leading to downstream effects on protein synthesis and cell growth.[9]
Caption: this compound activates the Akt/mTOR pathway via HDAC inhibition.
Conclusion
This compound stands as a fascinating example of a microbial secondary metabolite with a well-defined ecological role and significant potential for biomedical applications. Its history, from a phytotoxin to a promising epigenetic modulator, highlights the importance of continued research into natural products. The detailed understanding of its mechanism of action as a potent HDAC inhibitor, coupled with the availability of robust experimental protocols, provides a solid foundation for further exploration of its therapeutic utility in areas such as oncology and beyond. This guide serves as a comprehensive resource for scientists and researchers dedicated to advancing our knowledge of this remarkable molecule.
References
- 1. HC-toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Inhibition of maize histone deacetylases by this compound, the host-selective toxin of Cochliobolus carbonum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of maize histone deacetylases by this compound, the host-selective toxin of Cochliobolus carbonum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HC-Toxin | Prof. Dr. Uli Kazmaier | Universität des Saarlandes [uni-saarland.de]
- 6. funite.science [funite.science]
- 7. bmglabtech.com [bmglabtech.com]
- 8. "The mode of action of HC-toxin, a disease determinant of the maize pat" by Hugh A Young [docs.lib.purdue.edu]
- 9. This compound (a HDAC inhibitor) enhances IRS1-Akt signalling and metabolism in mouse myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the HC-Toxin Producing Organism Cochliobolus carbonum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cochliobolus carbonum, a filamentous ascomycete, is a notable plant pathogen, particularly of maize. Certain races of this fungus produce HC-toxin, a potent cyclic tetrapeptide that acts as a host-selective toxin. This guide provides a comprehensive technical overview of C. carbonum and HC-toxin, focusing on its biochemical synthesis, mechanism of action, and the genetic underpinnings of its production. Detailed experimental protocols and quantitative data are presented to facilitate further research and potential applications in drug development.
Introduction
Cochliobolus carbonum is a pathogen with a worldwide distribution, causing diseases such as Northern leaf spot and ear rot in maize (Zea mays). The virulence of specific races, particularly race 1, is attributed to the production of HC-toxin.[1][2] This cyclic tetrapeptide, with the structure cyclo(D-Pro-L-Ala-D-Ala-L-Aeo), where Aeo is 2-amino-9,10-epoxy-8-oxodecanoic acid, is a key determinant of the fungus's pathogenicity on susceptible maize genotypes.[3][4] The host specificity is determined by the maize genes Hm1 and Hm2, which encode an HC-toxin reductase that detoxifies the toxin.[3][4] Beyond its role in plant pathology, HC-toxin is a potent inhibitor of histone deacetylases (HDACs), making it a molecule of interest for biomedical research and drug discovery.[2][3][5]
Quantitative Data Summary
A summary of key quantitative data related to HC-toxin and its producing organism, Cochliobolus carbonum, is presented below.
Table 1: Biochemical and Biophysical Properties of HC-Toxin and Related Molecules
| Parameter | Value | Reference(s) |
| HC-Toxin Structure | cyclo(D-Pro-L-Ala-D-Ala-L-Aeo) | [3][4] |
| Aeo | 2-amino-9,10-epoxy-8-oxodecanoic acid | [3][4] |
| HC-Toxin Synthetase (HTS-1) Molecular Weight | 570 kDa | [3][4][6] |
| HC-Toxin Reductase Molecular Weight | 42,000 | [7] |
| HC-Toxin Inhibition of Maize Histone Deacetylase (HD) | 2 µM | [8] |
| HC-Toxin Inhibition of HDACs (IC50) | 30 nM | [9] |
Table 2: Genetic Characteristics of the TOX2 Locus in Cochliobolus carbonum
| Genetic Element | Size/Characteristic | Reference(s) |
| TOX2 Locus Size | >500 kb | [3][4] |
| HTS1 Open Reading Frame | 15.7 kb | [3][4] |
| Chromosome Containing TOX2 (isolate SB111) | 3.5 Mb | [10] |
| Duplicated 22-kb Region Flanking TOX2 | Present in toxin-producing isolates | [8] |
HC-Toxin Biosynthesis and Regulation
The production of HC-toxin is a complex process orchestrated by a suite of genes located in the TOX2 locus.[4][6] This locus is present only in toxin-producing strains of C. carbonum.[6]
The TOX2 Gene Cluster
The TOX2 locus is a large and complex genetic region containing multiple genes essential for HC-toxin biosynthesis.[4][6] Key genes within this cluster include:
-
HTS1 : Encodes a 570-kDa non-ribosomal peptide synthetase (NRPS), the central enzyme in HC-toxin synthesis.[3][4][6]
-
TOXA : Encodes a putative HC-toxin efflux carrier.[6]
-
TOXC : Encodes a fatty acid synthase beta subunit, likely involved in the synthesis of the Aeo side chain.[6]
-
TOXD : Predicted to encode a dehydrogenase.[6]
-
TOXE : Encodes a pathway-specific transcription factor that regulates the expression of other TOX2 genes.[6]
-
TOXF : Encodes a putative branched-chain amino acid aminotransferase.[11]
-
TOXG : Encodes an alanine racemase.[11]
Biosynthetic Pathway
The biosynthesis of HC-toxin is a multi-step enzymatic process centered around the HTS-1 NRPS. This enzyme activates and links the constituent amino acids in a specific sequence to form the cyclic tetrapeptide. The unusual amino acid Aeo is synthesized through a pathway involving the product of the TOXC gene.
Caption: Biosynthesis pathway of HC-Toxin in Cochliobolus carbonum.
Mechanism of Action
HC-toxin's virulence is primarily due to its ability to inhibit histone deacetylases (HDACs) in the host plant.[8]
Inhibition of Histone Deacetylases
HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and generally transcriptional repression. By inhibiting HDACs, HC-toxin causes hyperacetylation of histones, which alters gene expression in the host plant, suppressing defense responses and allowing for fungal colonization.[8] The inhibition of maize HDACs by HC-toxin has been demonstrated to occur at concentrations as low as 2 µM.[8]
Caption: Mechanism of HC-Toxin action via HDAC inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of Cochliobolus carbonum and HC-toxin.
Fungal Culture and HC-Toxin Production
Objective: To culture C. carbonum and induce the production of HC-toxin.
Materials:
-
Cochliobolus carbonum race 1 isolate
-
Potato Dextrose Agar (PDA) plates
-
Fries' medium supplemented with 0.1% yeast extract
-
Sterile culture flasks
-
Incubator
Procedure:
-
Maintain stock cultures of C. carbonum race 1 on PDA plates at 24°C.[1]
-
Inoculate 400 ml of Fries' medium with a conidial suspension of the fungus.[5]
-
Incubate the liquid cultures at 28°C with gentle shaking for 15-28 days to allow for fungal growth and toxin production.[5]
HC-Toxin Extraction and Purification
Objective: To extract and purify HC-toxin from liquid cultures.
Materials:
-
C. carbonum culture filtrate
-
Ethyl acetate
-
Sodium sulfate
-
Silica gel for chromatography
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Separate the mycelium from the culture filtrate by filtration.
-
Extract the culture filtrate with an equal volume of ethyl acetate.
-
Dry the ethyl acetate extract over anhydrous sodium sulfate and evaporate to dryness.
-
Redissolve the crude extract in a minimal volume of solvent and apply to a silica gel column for preliminary purification.
-
Further purify the HC-toxin containing fractions by HPLC.[12]
Gene Disruption in Cochliobolus carbonum
Objective: To create a targeted gene knockout of a TOX2 gene.
Materials:
-
C. carbonum protoplasts
-
Gene disruption plasmid containing a selectable marker (e.g., hygromycin resistance) flanked by sequences homologous to the target gene
-
Polyethylene glycol (PEG) solution
-
Regeneration medium with selection agent
Procedure:
-
Generate protoplasts from young C. carbonum mycelia using cell wall-degrading enzymes.
-
Construct a gene disruption vector where the target gene is replaced by a selectable marker cassette, flanked by ~1 kb of the target gene's 5' and 3' regions.
-
Transform the protoplasts with the linearized gene disruption vector using a PEG-mediated method.
-
Plate the transformed protoplasts on regeneration medium containing the appropriate selective agent (e.g., hygromycin).
-
Select resistant colonies and confirm gene disruption by PCR and Southern blot analysis.
Caption: A generalized workflow for gene disruption in Cochliobolus carbonum.
Histone Deacetylase (HDAC) Activity Assay
Objective: To measure the inhibitory effect of HC-toxin on HDAC activity.
Materials:
-
Partially purified maize histone deacetylase
-
[³H]acetyl-labeled histones (substrate)
-
HC-toxin
-
Scintillation counter
Procedure:
-
Prepare reaction mixtures containing the HDAC enzyme, [³H]acetyl-labeled histone substrate, and varying concentrations of HC-toxin.
-
Incubate the reactions at 37°C for a defined period.
-
Stop the reaction and extract the released [³H]acetate.
-
Quantify the amount of released [³H]acetate using a scintillation counter.
-
Calculate the percent inhibition of HDAC activity at each HC-toxin concentration to determine the IC50 value.
Conclusion and Future Directions
Cochliobolus carbonum and its secondary metabolite, HC-toxin, represent a well-characterized model system for studying plant-pathogen interactions and the biosynthesis of complex natural products. The potent and specific HDAC inhibitory activity of HC-toxin also makes it an attractive lead compound for drug development, particularly in the field of oncology. Future research may focus on elucidating the complete regulatory network governing TOX2 gene expression, exploring the diversity of HC-toxin-like compounds in other fungal species, and leveraging the HC-toxin scaffold for the design of novel therapeutic agents.
References
- 1. Cochliobolus carbonum - Wikipedia [en.wikipedia.org]
- 2. HC-Toxin | Prof. Dr. Uli Kazmaier | Universität des Saarlandes [uni-saarland.de]
- 3. Untitled Document [bio.davidson.edu]
- 4. HC-toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apsnet.org [apsnet.org]
- 6. Regulation of cyclic peptide biosynthesis in a plant pathogenic fungus by a novel transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic Detoxification of HC-toxin, the Host-Selective Cyclic Peptide from Cochliobolus carbonum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of maize histone deacetylases by HC toxin, the host-selective toxin of Cochliobolus carbonum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. The crystal structure of tetanus toxin Hc fragment complexed with a synthetic GT1b analogue suggests cross-linking between ganglioside receptors and the toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Conservation of the genes for HC-toxin biosynthesis in Alternaria jesenskae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Structure and Properties of HC Toxin
For Researchers, Scientists, and Drug Development Professionals
Abstract
HC Toxin, a cyclic tetrapeptide of fungal origin, has garnered significant attention in the scientific community for its potent and specific biological activities. Initially identified as a host-selective toxin produced by the phytopathogenic fungus Cochliobolus carbonum, it is now recognized as a powerful inhibitor of histone deacetylases (HDACs). This dual role makes this compound a valuable tool for studying plant pathology and a promising lead compound in the development of novel therapeutics, particularly in oncology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological functions of this compound. It includes detailed experimental protocols for its isolation and biological characterization, along with quantitative data and visual representations of its mechanism of action and biosynthesis to support further research and drug development efforts.
Chemical Structure and Physicochemical Properties
This compound is a cyclic tetrapeptide with the structure cyclo(D-Pro-L-Ala-D-Ala-L-Aeo), where Aeo stands for 2-amino-9,10-epoxy-8-oxodecanoic acid.[1][2][3] The presence of the unusual amino acid Aeo, particularly its epoxide and carbonyl functional groups, is crucial for its biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₃₂N₄O₆ | [4] |
| Molecular Weight | 436.5 g/mol | [4] |
| CAS Number | 83209-65-8 | [4] |
| Appearance | Crystalline solid | [5] |
| Solubility | Soluble in DMSO and methanol (approx. 10 mg/mL) | [4] |
| Purity | ≥95% by HPLC | [5] |
| SMILES | C[C@@H]1C(=O)N--INVALID-LINK--N1)C">C@HCCCCCC(=O)[C@@H]3CO3 | |
| InChI | InChI=1S/C21H32N4O6/c1-12-18(27)22-13(2)19(28)24-14(7-4-3-5-9-16(26)17-11-31-17)21(30)25-10-6-8-15(25)20(29)23-12/h12-15,17H,3-11H2,1-2H3,(H,22,27)(H,23,29)(H,24,28)/t12-,13+,14-,15+,17-/m0/s1 |
Mechanism of Action: Histone Deacetylase (HDAC) Inhibition
The primary mechanism of action of this compound is the inhibition of histone deacetylases (HDACs).[2][3] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, this compound causes hyperacetylation of histones, resulting in a more relaxed chromatin structure that allows for gene transcription. This epigenetic modification underlies many of the biological effects of this compound. It is a reversible and cell-permeable inhibitor of HDACs.[5][6]
The inhibitory activity of this compound is potent, with a reported half-maximal inhibitory concentration (IC50) of 30 nM for HDACs.[4][5] Kinetic studies have revealed that the inhibition of histone deacetylase by this compound is of the uncompetitive type and is reversible.[7][8]
Biological Properties and Therapeutic Potential
The ability of this compound to inhibit HDACs translates into a range of significant biological effects, making it a molecule of interest for therapeutic applications, particularly in oncology.
Anticancer Activity
This compound has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines. By inducing histone hyperacetylation, it can reactivate the expression of tumor suppressor genes that have been silenced, leading to cell cycle arrest and apoptosis.
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Source |
| CCLP-1 | Intrahepatic Cholangiocarcinoma | 297.6 ± 80.4 | [9] |
| SSP-25 | Intrahepatic Cholangiocarcinoma | 520.0 ± 43.0 | [9] |
| TFK-1 | Intrahepatic Cholangiocarcinoma | 854.6 ± 86.9 | [9] |
| RBE | Intrahepatic Cholangiocarcinoma | 713.7 ± 27.3 | [9] |
Other Biological Activities
Beyond its anticancer effects, this compound has been shown to:
-
Induce fetal hemoglobin expression: This suggests potential therapeutic applications for sickle cell anemia and β-thalassemia.[5]
-
Modulate signaling pathways: this compound can activate the AMPK and Akt signaling pathways in myotubes, suggesting a role in regulating metabolism.[10][11]
-
Act as a phytotoxin: In its original context, this compound acts as a virulence factor for Cochliobolus carbonum in maize, highlighting its potent biological activity in plants.[2]
Biosynthesis of this compound
The biosynthesis of this compound is a complex process orchestrated by a cluster of genes collectively known as the TOX2 locus in Cochliobolus carbonum.[2][12][13] This gene cluster contains the necessary enzymes for the synthesis of the cyclic tetrapeptide backbone and the unique Aeo amino acid.
The core of the biosynthetic machinery is a large, multifunctional non-ribosomal peptide synthetase (NRPS) encoded by the HTS1 gene.[14] The TOX2 cluster also includes genes responsible for the synthesis of the Aeo precursor, transport of the toxin, and regulation of the biosynthetic pathway.[2][3][14]
Experimental Protocols
Isolation and Purification of this compound from Cochliobolus carbonum
This protocol is adapted from the methods described by Tegtmeier et al. (1982).
Materials:
-
Cochliobolus carbonum race T culture
-
Fries' medium supplemented with 0.1% yeast extract
-
Miracloth (Calbiochem-Behring Corp.)
-
70% Acetone
-
Norit A (activated charcoal)
-
Chloroform
-
Thin-layer chromatography (TLC) plates (Merck EM 60)
-
TLC solvent system: Chloroform-methanol (94:6)
-
Rotary evaporator
-
Homogenizer
Procedure:
-
Fungal Culture: Inoculate Fries' medium with conidial suspensions of C. carbonum and incubate at 28 ± 1 °C with a 12-hour photoperiod for 15 to 28 days.
-
Extraction:
-
Separate mycelia from the culture filtrate by filtering through Miracloth.
-
Treat the culture filtrate with 3% (w/v) Norit A for 1 hour to adsorb the toxin. Filter to collect the Norit with the adsorbed toxin.
-
Extract the mycelia two to five times by homogenizing in 70% acetone and heating to boiling.
-
-
Purification:
-
Combine the acetone extracts from the mycelia and the Norit from the filtrate.
-
Evaporate the acetone under reduced pressure using a rotary evaporator.
-
Partition the remaining aqueous phase with chloroform.
-
Collect the chloroform phase, which contains the crude toxin.
-
Concentrate the chloroform extract and subject it to further purification using thin-layer chromatography (TLC) with a chloroform-methanol (94:6) solvent system.
-
Scrape the bands corresponding to this compound and elute with a suitable solvent.
-
The purity of the isolated this compound can be assessed by HPLC.[5]
-
In Vitro Histone Deacetylase (HDAC) Inhibition Assay
This protocol provides a general framework for assessing the HDAC inhibitory activity of this compound using a colorimetric or fluorometric assay kit. Specific details may vary depending on the commercial kit used.
Materials:
-
HDAC Activity/Inhibition Assay Kit (e.g., from Abcam, Bio-Techne)
-
HeLa nuclear extract (or other source of HDACs)
-
This compound (dissolved in a suitable solvent like DMSO)
-
96-well microplate (black or clear, depending on the assay)
-
Microplate reader (fluorometric or colorimetric)
Procedure:
-
Prepare Reagents: Prepare all buffers and reagents as per the instructions provided with the HDAC assay kit.
-
Prepare Samples:
-
Dilute the HeLa nuclear extract (or your HDAC sample) to the recommended concentration in the assay buffer.
-
Prepare a serial dilution of this compound in the assay buffer. A starting range of 10-100 µM is recommended.
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add the diluted nuclear extract.
-
Add the different concentrations of this compound to the respective wells. Include a no-inhibitor control (solvent only).
-
Add the HDAC colorimetric or fluorometric substrate to each well and mix thoroughly.
-
Incubate the plate at 37°C for 1 hour (or as recommended by the kit).
-
-
Detection:
-
Stop the reaction by adding the developer solution provided in the kit.
-
Incubate at 37°C for 30 minutes.
-
Read the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader at the specified wavelength.
-
-
Data Analysis:
-
Calculate the percentage of HDAC inhibition for each concentration of this compound compared to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Conclusion
This compound stands as a remarkable natural product with a well-defined chemical structure and potent biological activity. Its role as a specific inhibitor of histone deacetylases provides a powerful tool for epigenetic research and holds significant promise for the development of novel anticancer therapies. This technical guide has summarized the key chemical and biological features of this compound, provided detailed experimental protocols, and presented the information in a structured and accessible format for researchers, scientists, and drug development professionals. Further investigation into the diverse biological effects of this compound and the development of synthetic analogs may unlock even greater therapeutic potential in the future.
References
- 1. researchgate.net [researchgate.net]
- 2. HC-toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Inhibition of maize histone deacetylases by this compound, the host-selective toxin of Cochliobolus carbonum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. jme.bioscientifica.com [jme.bioscientifica.com]
- 8. This compound (a HDAC inhibitor) enhances IRS1-Akt signalling and metabolism in mouse myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An extended physical map of the TOX2 locus of Cochliobolus carbonum required for biosynthesis of HC-toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chromosomal organization of TOX2, a complex locus controlling host-selective toxin biosynthesis in Cochliobolus carbonum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of cyclic peptide biosynthesis in a plant pathogenic fungus by a novel transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apsnet.org [apsnet.org]
- 13. resources.bio-techne.com [resources.bio-techne.com]
- 14. content.abcam.com [content.abcam.com]
An In-depth Technical Guide to the Mechanism of Action of HC Toxin as a Histone Deacetylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
HC Toxin is a cyclic tetrapeptide natural product first isolated from the plant pathogenic fungus Cochliobolus carbonum (formerly Helminthosporium carbonum).[1][2] It is a potent, cell-permeable, and reversible inhibitor of histone deacetylases (HDACs), a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[1][3] By inhibiting HDACs, this compound leads to the hyperacetylation of histones, which in turn alters chromatin structure and modulates the transcription of various genes. This activity has made this compound a valuable tool in cell biology research and a subject of interest in the development of therapeutic agents, particularly in oncology.[4][5] This guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical properties, cellular effects, and relevant experimental protocols.
Chemical and Physical Properties
This compound is a cyclic tetrapeptide with the structure cyclo(D-Pro-L-Ala-D-Ala-L-Aeo), where Aeo stands for 2-amino-9,10-epoxy-8-oxodecanoic acid.[5][6] The epoxide and 8-carbonyl groups within the Aeo residue are crucial for its HDAC inhibitory activity.[2][7]
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₄N₄O₆ | [3] |
| Molecular Weight | 450.5 Da | [3] |
| CAS Number | 83209-65-8 | [1] |
| Appearance | Crystalline solid | [3] |
| Solubility | Soluble in methanol (~10 mg/ml) and DMSO. | [1][3] |
| Purity | ≥95% by HPLC | [3] |
Mechanism of Action as a Histone Deacetylase Inhibitor
This compound functions as a potent, reversible inhibitor of Class I histone deacetylases.[3] Its mechanism of action involves the insertion of the epoxide-containing side chain into the active site of the HDAC enzyme, where it chelates the essential zinc ion, thereby blocking the catalytic activity.[5][6]
Enzyme Kinetics
Kinetic studies have revealed that this compound exhibits an uncompetitive mode of inhibition.[2][7] This means that the inhibitor binds preferentially to the enzyme-substrate complex, rather than the free enzyme. In uncompetitive inhibition, both the maximum velocity (Vmax) and the Michaelis constant (Km) are decreased.
While detailed kinetic parameters such as the inhibition constant (Ki) and specific changes in Vmax and Km for this compound are not widely reported in publicly available literature, the uncompetitive mechanism suggests a distinct mode of action compared to other classes of HDAC inhibitors.
Inhibitory Activity and Selectivity
This compound is a potent inhibitor of HDACs, with a general IC50 value reported to be around 30 nM.[1][3][4] Importantly, it displays significant selectivity for Class I HDACs.
| Target | IC50 Value | Notes | Reference |
| General HDACs | ~30 nM | This is a commonly cited value for its overall HDAC inhibitory activity. | [1][3][4] |
| Rat Liver HDACs (Class I) | 10 nM | Predominantly HDAC1, HDAC2, and HDAC3. | N/A |
| HDAC8 (Human) | >10,000 nM | Demonstrates over 1000-fold selectivity for Class I over HDAC8. | N/A |
| FB188 HDAH (HDAC6-like) | >10,000 nM | Shows high selectivity for Class I over this Class IIb-like enzyme. | N/A |
Note: Specific IC50 values for individual HDAC isoforms (HDAC1, HDAC2, HDAC3) are not consistently reported in the available literature.
Cellular Effects of this compound
The inhibition of HDACs by this compound leads to a cascade of downstream cellular events, primarily driven by changes in gene expression.
Histone Hyperacetylation
By blocking the removal of acetyl groups from lysine residues on histone tails, this compound treatment leads to the accumulation of acetylated histones (hyperacetylation). This neutralizes the positive charge of the histones, leading to a more relaxed chromatin structure (euchromatin), which is generally associated with increased transcriptional activity.
Induction of Apoptosis and Cell Cycle Arrest
This compound has been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines.[4][5]
-
Apoptosis: The induction of apoptosis is a key mechanism for the anti-cancer activity of this compound. This process is often mediated by the activation of caspase cascades.
-
Cell Cycle Arrest: Treatment with this compound can lead to the arrest of the cell cycle, most notably at the G0/G1 phase.[5] This is often associated with the upregulation of cyclin-dependent kinase inhibitors (CKIs) like p21 and p27, and the downregulation of cyclins and cyclin-dependent kinases (CDKs) that are necessary for cell cycle progression.
Modulation of Signaling Pathways
Recent studies have indicated that this compound can modulate key cellular signaling pathways involved in cell growth, proliferation, and metabolism.
-
AMPK Activation: this compound has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[8]
-
Akt Signaling: The toxin also influences the Akt signaling pathway, which is critical for cell survival and proliferation.[8] The interplay between HDAC inhibition and these signaling pathways is an active area of research.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound. These protocols are adapted from standard procedures and should be optimized for specific cell lines and experimental conditions.
Histone Deacetylase (HDAC) Activity Assay
This protocol describes a fluorometric assay to measure HDAC activity in nuclear extracts treated with this compound.
-
Nuclear Extract Preparation:
-
Culture cells to 80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in a hypotonic buffer and isolate the nuclei by centrifugation.
-
Extract nuclear proteins using a high-salt buffer.
-
Determine the protein concentration of the nuclear extract using a Bradford or BCA assay.
-
-
HDAC Activity Assay:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
In a 96-well black plate, add the following to each well:
-
Nuclear extract (5-10 µg of protein).
-
This compound at various concentrations (e.g., 1 nM to 10 µM) or vehicle control (DMSO).
-
Incubate for 10 minutes at 37°C.
-
-
Initiate the reaction by adding a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction by adding a developer solution containing a broad-spectrum HDAC inhibitor (like Trichostatin A) and a protease to cleave the deacetylated substrate.
-
Measure the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition and determine the IC50 value of this compound.
-
Western Blotting for Histone Acetylation
This protocol details the detection of changes in histone acetylation levels following this compound treatment.
-
Cell Treatment and Lysate Preparation:
-
Seed cells in a 6-well plate and treat with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 6-24 hours. Include a vehicle control.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors, as well as an HDAC inhibitor (e.g., sodium butyrate or Trichostatin A) to preserve acetylation marks.
-
Determine protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on a 15% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-Histone H3, anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize the acetylated histone levels to the total histone or loading control.
-
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the cell cycle distribution of cells treated with this compound using propidium iodide (PI) staining.
-
Cell Treatment and Fixation:
-
Seed cells and treat with this compound (e.g., 100 nM, 500 nM) for 24-48 hours.
-
Harvest both adherent and floating cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Apoptosis Assay by Annexin V and Propidium Iodide Staining
This protocol details the detection of apoptosis using Annexin V-FITC and PI staining followed by flow cytometry.[3][4][9][10]
-
Cell Treatment:
-
Staining:
-
Flow Cytometry Analysis:
Visualizations of Signaling Pathways and Experimental Workflows
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Inhibition of maize histone deacetylases by this compound, the host-selective toxin of Cochliobolus carbonum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 4. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. HC-toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of maize histone deacetylases by this compound, the host-selective toxin of Cochliobolus carbonum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (a HDAC inhibitor) enhances IRS1-Akt signalling and metabolism in mouse myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apoptosis Protocols | USF Health [health.usf.edu]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthetic Pathway of HC-Toxin: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
HC-toxin, a cyclic tetrapeptide with the structure cyclo(D-Pro-L-Ala-D-Ala-L-Aeo), where Aeo stands for 2-amino-9,10-epoxi-8-oxo-decanoic acid, is a potent secondary metabolite produced by the filamentous fungus Cochliobolus carbonum and Alternaria jesenskae.[1][2] Its primary mechanism of action is the inhibition of histone deacetylases (HDACs), making it a valuable tool for studying chromatin remodeling and a potential lead compound in drug development.[3][4][5][6] This technical guide provides an in-depth overview of the HC-toxin biosynthetic pathway, detailing the genetic and enzymatic machinery involved, and offers experimental protocols for its study.
The TOX2 Gene Cluster: The Blueprint for HC-Toxin Synthesis
The biosynthesis of HC-toxin is orchestrated by a complex and loosely clustered set of genes collectively known as the TOX2 locus, spanning over 500 kb of the fungal genome.[1][2] A remarkable feature of this locus is the presence of multiple, functional copies of most of the biosynthetic genes, which are entirely absent in non-toxin-producing strains of C. carbonum.[1][2]
Table 1: Genes of the TOX2 Cluster and Their Functions
| Gene | Encoded Protein | Function in HC-Toxin Biosynthesis |
| HTS1 | HC-toxin Synthetase (NRPS) | A large, four-module nonribosomal peptide synthetase that activates, modifies, and links the four amino acid precursors of HC-toxin.[1][2][7] |
| TOXA | Major Facilitator Superfamily (MFS) Transporter | Believed to be involved in the export of HC-toxin out of the fungal cell, conferring self-resistance.[8] |
| TOXC | Fatty Acid Synthase (β-subunit) | Contributes to the synthesis of the decanoic acid backbone of the unique amino acid, Aeo.[9][10] |
| TOXD | Short-chain Dehydrogenase/Reductase (SDR) | Putative role in the modification of the Aeo precursor, although its disruption does not abolish toxin production.[8] |
| TOXE | Pathway-specific Transcription Factor | A novel transcription factor that positively regulates the expression of other TOX2 genes by binding to a "tox-box" motif.[11][12][13] |
| TOXF | Branched-chain Amino Acid Aminotransferase | Presumed to be involved in the amination step during the biosynthesis of the Aeo precursor.[8] |
| TOXG | Alanine Racemase | Catalyzes the conversion of L-alanine to D-alanine, providing one of the building blocks for the cyclic peptide.[8] |
The Core Biosynthetic Machinery
The synthesis of the cyclic tetrapeptide backbone of HC-toxin is a multi-step process catalyzed by a series of dedicated enzymes.
Precursor Modification: The Roles of TOXG and TOXC
The non-proteinogenic amino acids D-proline and D-alanine, along with the unique L-Aeo, are key components of HC-toxin. Their synthesis requires specialized enzymatic machinery.
-
Alanine Racemase (TOXG): The TOXG gene product is an alanine racemase responsible for the conversion of L-alanine to D-alanine. This provides the D-alanine residue incorporated into the HC-toxin structure.
-
Fatty Acid Synthase (TOXC): The Aeo side chain is derived from fatty acid metabolism. The TOXC gene encodes the beta subunit of a fatty acid synthase, which is essential for the synthesis of the ten-carbon backbone of Aeo.[9][10]
The Assembly Line: HC-Toxin Synthetase (HTS1)
The central enzyme in HC-toxin biosynthesis is the HC-toxin Synthetase (HTS1), a massive 570-kDa nonribosomal peptide synthetase (NRPS).[1][2] This enzymatic assembly line is organized into four modules, each responsible for the incorporation of one amino acid into the growing peptide chain.
A typical NRPS module consists of three core domains:
-
Adenylation (A) domain: Selects and activates the specific amino acid substrate as an aminoacyl-adenylate.
-
Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently tethers the activated amino acid via a phosphopantetheinyl arm.
-
Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid on its own T domain and the growing peptide chain attached to the T domain of the preceding module.
HTS1 also possesses a specialized Epimerization (E) domain within the first module, which converts the initially loaded L-proline to D-proline.
Regulation, Export, and Self-Protection
The production of a potent toxin like HC-toxin necessitates tight regulatory control and a mechanism for self-protection.
-
Transcriptional Regulation by TOXE: The TOXE gene encodes a novel transcription factor containing a basic leucine zipper (bZIP) domain and four ankyrin repeats.[11][12][13] TOXE activates the transcription of other TOX2 genes by binding to a specific DNA sequence motif, termed the "tox-box," located in their promoter regions.[11] This ensures the coordinated expression of the entire biosynthetic pathway.
-
Export by TOXA: The final HC-toxin product is actively transported out of the fungal cell by TOXA, a member of the major facilitator superfamily of transporters.[8] This efflux pump is crucial for preventing the accumulation of toxic concentrations of HC-toxin within the producing organism.
Quantitative Data on HC-Toxin Biosynthesis
While the genetic and biochemical basis of HC-toxin biosynthesis is well-established, detailed quantitative data such as enzyme kinetic parameters for the specific enzymes from C. carbonum are not extensively reported in the publicly available literature. The following table summarizes the available molecular information.
Table 2: Molecular Properties of Key HC-Toxin Biosynthetic Enzymes
| Protein | Gene | Organism | Molecular Weight (kDa) | Substrates |
| HC-toxin Synthetase | HTS1 | Cochliobolus carbonum | ~570[1][2][7] | L-Proline, L-Alanine, D-Alanine, L-Aeo precursor |
| Fatty Acid Synthase (β-subunit) | TOXC | Cochliobolus carbonum | ~233[9][10] | Acetyl-CoA, Malonyl-CoA, NADPH |
| Alanine Racemase | TOXG | Cochliobolus carbonum | Not explicitly stated | L-Alanine, D-Alanine |
| Transcription Factor | TOXE | Cochliobolus carbonum | Not explicitly stated | DNA (tox-box motif) |
Experimental Protocols
The following sections provide detailed methodologies for key experiments to study the HC-toxin biosynthetic pathway. These protocols are based on established methods for characterizing similar enzyme systems and should be optimized for the specific experimental context.
Protocol 1: Purification of a His-tagged TOXE Protein from E. coli
This protocol describes the expression and purification of a recombinant TOXE protein for use in DNA-binding assays.
1. Expression Vector Construction: a. Amplify the coding sequence of the TOXE gene from C. carbonum cDNA using PCR with primers that add a C-terminal 6x-His tag. b. Clone the PCR product into an appropriate E. coli expression vector (e.g., pET-28a). c. Verify the construct by DNA sequencing.
2. Protein Expression: a. Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)). b. Grow a 1 L culture of the transformed cells in LB medium containing the appropriate antibiotic at 37°C with shaking to an OD600 of 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.5 mM. d. Continue to grow the culture for 4-6 hours at 30°C. e. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
3. Cell Lysis: a. Resuspend the cell pellet in 20 mL of lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with a protease inhibitor cocktail. b. Lyse the cells by sonication on ice. c. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
4. Affinity Chromatography: a. Equilibrate a Ni-NTA affinity column with lysis buffer. b. Load the cleared lysate onto the column. c. Wash the column with 20 column volumes of wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0). d. Elute the His-tagged TOXE protein with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
5. Protein Dialysis and Storage: a. Dialyze the eluted protein against a suitable storage buffer (e.g., 20 mM HEPES, 150 mM NaCl, 10% glycerol, pH 7.5). b. Determine the protein concentration using a Bradford assay. c. Aliquot the purified protein and store at -80°C.
Protocol 2: Electrophoretic Mobility Shift Assay (EMSA) for TOXE-DNA Binding
This protocol is designed to assess the binding of purified TOXE protein to the "tox-box" DNA motif.
1. Probe Preparation: a. Synthesize complementary oligonucleotides corresponding to the "tox-box" sequence and a control sequence. b. Anneal the complementary oligonucleotides to form double-stranded DNA probes. c. Label the 5' end of the probes with a non-radioactive label (e.g., biotin or a fluorescent dye) using a commercial kit.
2. Binding Reaction: a. Set up the binding reactions in a final volume of 20 µL:
- 10x Binding Buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM KCl, 10 mM DTT)
- Poly(dI-dC) (a non-specific competitor DNA)
- Purified TOXE protein (a range of concentrations should be tested)
- Labeled "tox-box" or control probe b. For competition assays, add an excess of unlabeled "tox-box" probe to the reaction before adding the labeled probe. c. Incubate the reactions at room temperature for 20-30 minutes.
3. Electrophoresis: a. Load the binding reactions onto a non-denaturing polyacrylamide gel (e.g., 6% TBE gel). b. Run the gel in 0.5x TBE buffer at a constant voltage at 4°C.
4. Detection: a. Transfer the DNA from the gel to a nylon membrane. b. Detect the labeled probe using a method appropriate for the chosen label (e.g., chemiluminescence for biotin). c. Visualize the results by autoradiography or imaging.
Protocol 3: Quantification of HC-Toxin Production by HPLC
This protocol outlines a method for extracting and quantifying HC-toxin from fungal cultures.
1. Fungal Culture and Extraction: a. Grow C. carbonum in a suitable liquid medium (e.g., potato dextrose broth) for 7-10 days at room temperature with shaking. b. Separate the mycelium from the culture filtrate by filtration. c. Extract the culture filtrate three times with an equal volume of ethyl acetate. d. Combine the organic phases and evaporate to dryness under reduced pressure.
2. Sample Preparation: a. Resuspend the dried extract in a known volume of methanol. b. Filter the sample through a 0.22 µm syringe filter before HPLC analysis.
3. HPLC Analysis: a. Column: C18 reverse-phase column. b. Mobile Phase: A gradient of acetonitrile in water (e.g., 20% to 80% acetonitrile over 30 minutes). c. Flow Rate: 1 mL/min. d. Detection: UV detector at 214 nm. e. Standard Curve: Prepare a standard curve using purified HC-toxin of known concentrations.
4. Quantification: a. Identify the HC-toxin peak in the sample chromatogram by comparing its retention time to that of the standard. b. Quantify the amount of HC-toxin in the sample by integrating the peak area and comparing it to the standard curve.
Conclusion
The biosynthetic pathway of HC-toxin represents a fascinating and complex example of fungal secondary metabolism. The modular nature of the HTS1 enzyme and the intricate regulatory network controlled by TOXE offer numerous avenues for further research and potential bioengineering applications. While a comprehensive quantitative understanding of the enzymatic steps is still emerging, the protocols and information provided in this guide serve as a robust foundation for researchers aiming to unravel the intricacies of HC-toxin biosynthesis and harness its potential in various scientific and therapeutic fields.
References
- 1. HC-toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. HC-Toxin | Prof. Dr. Uli Kazmaier | Universität des Saarlandes [uni-saarland.de]
- 5. Inhibition of maize histone deacetylases by HC toxin, the host-selective toxin of Cochliobolus carbonum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. The cyclic peptide synthetase catalyzing HC-toxin production in the filamentous fungus Cochliobolus carbonum is encoded by a 15.7-kilobase open reading frame - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An extended physical map of the TOX2 locus of Cochliobolus carbonum required for biosynthesis of HC-toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A fatty acid synthase gene in Cochliobolus carbonum required for production of HC-toxin, cyclo(D-prolyl-L-alanyl-D-alanyl-L-2-amino-9, 10-epoxi-8-oxodecanoyl) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apsnet.org [apsnet.org]
- 11. Regulation of cyclic peptide biosynthesis in a plant pathogenic fungus by a novel transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of cyclic peptide biosynthesis and pathogenicity in Cochliobolus carbonum by TOXEp, a novel protein with a bZIP basic DNA-binding motif and four ankyrin repeats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
The Role of HC-Toxin in Maize Pathogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
HC-toxin, a cyclic tetrapeptide produced by the fungus Cochliobolus carbonum race 1, is a critical determinant of virulence in maize (Zea mays). Its pathogenic effect is primarily attributed to its potent and specific inhibition of histone deacetylases (HDACs) within susceptible maize cultivars. This targeted inhibition leads to the hyperacetylation of core histones, consequently altering gene expression and disrupting the plant's defense mechanisms, thereby facilitating fungal colonization. Host specificity is elegantly determined by the presence or absence of the Hm1 and Hm2 genes in maize, which encode an HC-toxin reductase capable of detoxifying the molecule. This guide provides an in-depth examination of the molecular mechanisms of HC-toxin action, quantitative data on its efficacy, detailed experimental protocols for its study, and visual representations of the key pathways and workflows involved.
Mechanism of Action of HC-Toxin
HC-toxin is a host-selective toxin with the structure cyclo(D-Pro-L-Ala-D-Ala-L-Aeo), where Aeo stands for 2-amino-9,10-epoxi-8-oxodecanoic acid.[1][2] The primary mode of action of HC-toxin is the inhibition of histone deacetylases (HDACs) in maize.[3][4] HDACs are crucial enzymes that remove acetyl groups from lysine residues on histone tails, leading to a more condensed chromatin structure and generally transcriptional repression.
By inhibiting HDACs, HC-toxin causes an accumulation of acetylated histones, particularly H3 and H4.[4][5] This hyperacetylation leads to a more relaxed chromatin state, altering the expression of genes involved in the plant's defense response.[6] While the precise downstream targets are still being fully elucidated, this interference with the host's epigenetic machinery is the central element of HC-toxin's role in pathogenesis. The uncompetitive and reversible nature of this inhibition has been demonstrated through kinetic studies.[3][4]
Host Selectivity: The Role of Hm1 and Hm2
The specificity of HC-toxin for certain maize genotypes is a classic example of a gene-for-gene relationship in plant pathology. Resistance to C. carbonum race 1 is conferred by the dominant alleles of two unlinked genes, Hm1 and Hm2.[2][7] These genes encode an NADPH-dependent carbonyl reductase, also known as HC-toxin reductase.[8] This enzyme detoxifies HC-toxin by reducing the 8-carbonyl group of the Aeo residue, rendering it unable to inhibit HDACs.[8] Maize varieties that are homozygous recessive at the hm1 locus are susceptible to the fungus because they cannot inactivate the toxin, leading to successful infection and disease development.[5]
Quantitative Data on HC-Toxin Activity
The following tables summarize the quantitative data available on the efficacy of HC-toxin in inhibiting maize HDACs and inducing histone hyperacetylation.
| Parameter | Value | Maize Genotype | Reference |
| HDAC Inhibition (in vitro) | 2 µM | Not specified | [3][4] |
| HDAC Inhibition (IC50) | 30 nM | Not specified | [9][10] |
Table 1: In Vitro Inhibition of Maize Histone Deacetylases by HC-Toxin. This table presents the concentrations of HC-toxin required to inhibit maize HDAC activity in laboratory assays.
| HC-Toxin Concentration | Effect | Maize Genotype | Reference |
| 10 ng/mL (23 nM) | Hyperacetylation of histones H3 and H4 in tissue culture | Susceptible (hm/hm) | [5] |
| 0.2 µg/mL | No hyperacetylation in tissue culture | Resistant (Hm/Hm) | [5] |
| 10 µg/mL | No hyperacetylation in embryos | Resistant (Hm/Hm) | [5] |
| 50 µg/mL | Onset of histone H4 hyperacetylation in embryos | Resistant (Hm/Hm) | [5] |
| 200 µg/mL | Equal hyperacetylation in embryos of both genotypes | Susceptible (hm/hm) & Resistant (Hm/Hm) | [5] |
| 0.5 - 2 µg/mL | Restricted root growth | Not specified | [11] |
Table 2: In Vivo Effects of HC-Toxin on Histone Acetylation and Plant Growth in Maize. This table details the concentrations of HC-toxin that induce observable effects on histone acetylation and growth in living maize tissues, highlighting the difference between susceptible and resistant genotypes.
Experimental Protocols
HC-Toxin Extraction and Purification
This protocol outlines a general method for the isolation of HC-toxin from fungal cultures.
Materials:
-
Cochliobolus carbonum race 1 culture
-
Liquid culture medium (e.g., Potato Dextrose Broth)
-
Chloroform
-
Ethyl acetate
-
Silica gel for chromatography
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Grow C. carbonum race 1 in liquid culture for 2-3 weeks.
-
Filter the culture to remove the mycelia.
-
Extract the culture filtrate with an equal volume of chloroform.
-
Concentrate the chloroform extract under vacuum.
-
Redissolve the residue in a small volume of chloroform and apply to a silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane.
-
Collect fractions and monitor for the presence of HC-toxin using Thin Layer Chromatography (TLC).
-
Pool fractions containing HC-toxin and concentrate.
-
Further purify the toxin using reverse-phase HPLC.
-
Confirm the identity and purity of HC-toxin by mass spectrometry and NMR.
Histone Deacetylase (HDAC) Activity Assay
This fluorometric assay is a common method to measure HDAC activity and its inhibition by compounds like HC-toxin.
Materials:
-
Nuclear extract from maize tissue or purified HDAC enzyme.
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Developer solution (containing a protease that cleaves the deacetylated substrate).
-
HC-toxin or other inhibitors.
-
96-well microplate.
-
Fluorometric plate reader.
Procedure:
-
Prepare the HDAC reaction mix by adding nuclear extract or purified enzyme to the HDAC Assay Buffer.
-
Add HC-toxin at various concentrations to the desired wells. Include a no-inhibitor control.
-
Add the fluorogenic HDAC substrate to all wells to start the reaction.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the HDAC reaction and initiate the development reaction by adding the developer solution.
-
Incubate at room temperature for 15-30 minutes to allow for the generation of the fluorescent signal.
-
Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Calculate the percentage of inhibition for each HC-toxin concentration relative to the no-inhibitor control.
Maize Pathogenesis Assay
This protocol describes a method to assess the virulence of C. carbonum on maize seedlings.
Materials:
-
Susceptible (hm1/hm1) and resistant (Hm1/Hm1) maize seeds.
-
Cochliobolus carbonum race 1 (toxin-producing) and race 2 (non-toxin-producing) isolates.
-
Potato Dextrose Agar (PDA) plates.
-
Sterile water.
-
Spore suspension solution (e.g., water with 0.02% Tween 20).
-
Growth chamber with controlled light, temperature, and humidity.
Procedure:
-
Grow maize seedlings to the two-leaf stage.
-
Culture C. carbonum isolates on PDA plates until sporulation occurs (approximately 7-10 days).
-
Prepare a spore suspension by flooding the PDA plates with the spore suspension solution and gently scraping the surface.
-
Adjust the spore concentration to a desired level (e.g., 1 x 10^5 spores/mL) using a hemocytometer.
-
Spray-inoculate the maize seedlings with the spore suspension until runoff.
-
Place the inoculated plants in a high-humidity chamber ( >90% RH) for 24-48 hours to promote infection.
-
Move the plants to a growth chamber with a regular light/dark cycle.
-
Assess disease symptoms 5-7 days after inoculation. Disease severity can be rated on a scale (e.g., 0 = no symptoms, 5 = severe necrosis and plant death).
-
Compare the disease severity on susceptible and resistant maize lines inoculated with toxin-producing and non-producing fungal strains.
Visualizing Signaling Pathways and Workflows
HC-Toxin Signaling Pathway in Susceptible Maize
Caption: HC-Toxin signaling pathway in susceptible maize.
Experimental Workflow for Studying HC-Toxin Effects
Caption: Experimental workflow for studying HC-Toxin.
Conclusion
HC-toxin represents a sophisticated molecular weapon employed by Cochliobolus carbonum to overcome the defenses of its maize host. Its targeted inhibition of histone deacetylases underscores the critical role of epigenetic regulation in plant-pathogen interactions. The discovery of the HC-toxin reductase encoded by the Hm genes has not only elucidated the mechanism of resistance but also provided a valuable tool for breeding disease-resistant maize varieties. The methodologies and data presented in this guide offer a comprehensive resource for researchers aiming to further unravel the complexities of this host-pathogen system and for professionals in drug development exploring HDAC inhibitors as potential therapeutic agents. Further research into the specific host genes targeted by HC-toxin-mediated histone hyperacetylation will undoubtedly provide deeper insights into the molecular basis of plant immunity and susceptibility.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Simple Detection of Cochliobolus Fungal Pathogens in Maize - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of maize histone deacetylases by HC toxin, the host-selective toxin of Cochliobolus carbonum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of maize histone deacetylases by this compound, the host-selective toxin of Cochliobolus carbonum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone Hyperacetylation in Maize in Response to Treatment with HC-Toxin or Infection by the Filamentous Fungus Cochliobolus carbonum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jabonline.in [jabonline.in]
- 7. Plant–pathogen microevolution: Molecular basis for the origin of a fungal disease in maize - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
The Ecological Role of HC-Toxin: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
HC-Toxin, a cyclic tetrapeptide produced by the phytopathogenic fungus Cochliobolus carbonum, serves as a critical determinant of virulence and host selectivity, primarily in maize. Its ecological function is intrinsically linked to its potent inhibition of histone deacetylases (HDACs), a fundamental class of enzymes governing gene expression in eukaryotes. By disrupting the host's epigenetic machinery, HC-Toxin facilitates fungal colonization and pathogenesis. This technical guide provides an in-depth exploration of the ecological function of HC-Toxin, its mechanism of action, quantitative data on its biological activity, detailed experimental protocols for its study, and visual representations of key pathways and workflows.
Introduction: The Ecological Niche of HC-Toxin
HC-Toxin is a secondary metabolite that provides a significant competitive advantage to Cochliobolus carbonum race 1 in its interaction with susceptible maize varieties. Its production is the primary factor distinguishing virulent from non-virulent strains. The toxin's host selectivity is a classic example of a gene-for-gene relationship, where the susceptibility of the maize host is determined by the absence of specific resistance genes.
The biosynthesis of HC-Toxin is governed by a cluster of genes known as the TOX2 locus in C. carbonum. This complex locus contains genes encoding the large non-ribosomal peptide synthetase (HTS1) responsible for the assembly of the cyclic tetrapeptide, as well as enzymes for the synthesis of the unique amino acid, 2-amino-9,10-epoxy-8-oxodecanoic acid (Aeo).
Mechanism of Action: Inhibition of Histone Deacetylases
The primary molecular target of HC-Toxin is a family of enzymes called histone deacetylases (HDACs). HDACs play a crucial role in regulating gene expression by removing acetyl groups from the lysine residues of histone proteins. This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression.
HC-Toxin acts as a potent, cell-permeable, and reversible inhibitor of HDACs.[1][2][3] By binding to the active site of these enzymes, it prevents the removal of acetyl groups, leading to the hyperacetylation of histones. This altered acetylation state disrupts the normal regulation of gene expression in the host plant, ultimately suppressing defense responses and creating a more favorable environment for fungal proliferation.
Quantitative Data on HC-Toxin Activity
The biological activity of HC-Toxin has been quantified in various assays. A summary of key quantitative data is presented below for easy comparison.
| Parameter | Organism/System | Value | Reference |
| HDAC Inhibition (IC50) | General | 30 nM | [1][2][3][4] |
| Phytotoxicity (Root Growth Inhibition) | Maize | 0.5 - 2.0 µg/mL | |
| Phytotoxicity (Other Plants) | Various | 10 - 100 ng/mL | |
| Histone Hyperacetylation (in vivo) | Maize (susceptible) | 10 ng/mL (23 nM) |
Host Resistance: The Role of HC-Toxin Reductase
The host selectivity of HC-Toxin is determined by the genetic makeup of the maize plant. Resistant maize varieties carry dominant alleles of the Hm1 or Hm2 genes. These genes encode an NADPH-dependent carbonyl reductase, also known as HC-Toxin reductase. This enzyme detoxifies HC-Toxin by reducing the carbonyl group on the Aeo residue. This modification renders the toxin unable to bind to and inhibit HDACs, thus conferring resistance to the fungus.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the ecological function and mechanism of action of HC-Toxin.
In Vitro Histone Deacetylase (HDAC) Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of HC-Toxin on HDAC enzymes.
Materials:
-
HDAC Assay Kit (Fluorometric)
-
HC-Toxin
-
HeLa nuclear extract (or other HDAC source)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare Assay Buffer: Prepare the HDAC assay buffer according to the kit manufacturer's instructions.
-
Prepare HC-Toxin Dilutions: Prepare a serial dilution of HC-Toxin in the assay buffer. A typical concentration range to test would be from 1 nM to 10 µM.
-
Prepare HDAC Enzyme: Dilute the HeLa nuclear extract or purified HDAC enzyme in the assay buffer to a concentration that gives a robust signal within the linear range of the assay.
-
Assay Setup: In a 96-well black microplate, add the following to each well:
-
Assay Buffer (to make up the final volume)
-
HC-Toxin dilution or vehicle control
-
HDAC enzyme
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: Add the fluorogenic HDAC substrate to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop Reaction: Add the developer solution provided in the kit to each well to stop the reaction and generate the fluorescent signal.
-
Fluorescence Measurement: Read the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Data Analysis: Calculate the percent inhibition for each HC-Toxin concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Maize Seedling Phytotoxicity Assay
This protocol details a method to assess the phytotoxic effects of HC-Toxin on the germination and root growth of maize seedlings.
Materials:
-
Maize seeds (susceptible and resistant genotypes)
-
HC-Toxin
-
Sterile water
-
0.5% Sodium hypochlorite solution
-
Petri dishes
-
Filter paper
-
Growth chamber
Procedure:
-
Seed Sterilization: Surface sterilize maize seeds by washing them in 70% ethanol for 1 minute, followed by a 10-minute wash in 0.5% sodium hypochlorite solution, and then rinse thoroughly with sterile water.
-
HC-Toxin Treatment Solutions: Prepare a range of HC-Toxin concentrations (e.g., 0, 0.1, 0.5, 1.0, 2.0, 5.0 µg/mL) in sterile water.
-
Plating: Place two layers of sterile filter paper in each Petri dish and moisten with 5 mL of the respective HC-Toxin treatment solution or sterile water (control).
-
Seed Placement: Place 10-15 sterilized maize seeds in each Petri dish.
-
Incubation: Seal the Petri dishes with parafilm and place them in a growth chamber at 25°C with a 16/8 hour light/dark cycle.
-
Data Collection: After 5-7 days, measure the following parameters:
-
Germination percentage
-
Primary root length
-
Shoot length
-
-
Data Analysis: Calculate the percentage of inhibition for root and shoot growth for each HC-Toxin concentration compared to the control.
Gene Expression Analysis by qRT-PCR
This protocol outlines the steps to quantify the expression of plant defense-related genes in maize seedlings treated with HC-Toxin.
Materials:
-
Maize seedlings (treated with HC-Toxin as in 5.2)
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix (SYBR Green)
-
Gene-specific primers (for defense genes like PR-1, PR-5, and a reference gene like Actin or GAPDH)
-
qPCR instrument
Procedure:
-
Sample Collection and RNA Extraction: Harvest maize seedling tissues (roots or shoots) at different time points after HC-Toxin treatment, immediately freeze in liquid nitrogen, and store at -80°C. Extract total RNA using a suitable RNA extraction kit following the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Control: Quantify the RNA concentration and assess its purity using a spectrophotometer (A260/280 ratio). Check RNA integrity using gel electrophoresis.
-
cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of total RNA for each sample using a cDNA synthesis kit.
-
qPCR: Perform quantitative PCR using a qPCR master mix with SYBR Green, gene-specific primers, and the synthesized cDNA as a template. Set up the following reactions for each sample:
-
Target gene (e.g., PR-1)
-
Reference gene (e.g., Actin)
-
No-template control
-
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression of the target genes in HC-Toxin-treated samples compared to the control samples. Normalize the expression of the target genes to the expression of the reference gene.
Conclusion and Future Directions
HC-Toxin represents a fascinating and well-characterized example of a microbial secondary metabolite with a defined ecological function. Its role as a virulence factor is directly attributable to its potent inhibition of host HDACs, highlighting the importance of epigenetic regulation in plant-pathogen interactions. For researchers in drug development, HC-Toxin and its analogs serve as valuable chemical probes for studying HDACs and as potential starting points for the development of novel therapeutics, particularly in oncology.
Future research should focus on further elucidating the downstream targets of HC-Toxin-mediated HDAC inhibition in plants to gain a more comprehensive understanding of how it manipulates host cellular processes. Additionally, exploring the diversity and evolution of HC-Toxin biosynthesis gene clusters in other fungal species could reveal novel insights into the ecological roles of these potent molecules.
References
Unraveling the Cyclic Tetrapeptide Structure of HC Toxin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the structural elucidation of HC Toxin, a host-specific cyclic tetrapeptide produced by the fungus Cochliobolus carbonum. The determination of its unique cyclic structure, including the presence of the unusual amino acid 2-amino-9,10-epoxy-8-oxodecanoic acid (Aeo), was a significant achievement in natural product chemistry. This guide provides a comprehensive overview of the key experiments, quantitative data, and logical workflow that led to the definitive structure of this compound.
Initial Characterization and Compositional Analysis
The journey to elucidate the structure of this compound began with its isolation and initial characterization. Early studies focused on determining its elemental composition and identifying its constituent building blocks.
Amino Acid Analysis
Acid hydrolysis of this compound was a critical first step to break the peptide bonds and identify the constituent amino acids.
Experimental Protocol: Acid Hydrolysis and Amino Acid Analysis
-
Hydrolysis: A sample of purified this compound is hydrolyzed in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
Derivatization: The resulting amino acid mixture is dried and derivatized to facilitate separation and detection. A common method involves reaction with phenyl isothiocyanate (PITC) to form phenylthiocarbamoyl (PTC) amino acids.
-
Chromatographic Separation: The derivatized amino acids are separated using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Quantification: The eluted amino acids are detected by UV absorbance and quantified by comparing their peak areas to those of known amino acid standards.
Data Presentation: Amino Acid Composition of this compound
| Amino Acid | Molar Ratio |
| Proline (Pro) | 1.0 |
| Alanine (Ala) | 2.0 |
| Aeo | 1.0 |
Note: The unusual amino acid, Aeo, was initially unidentifiable by standard amino acid analysis and required further spectroscopic investigation.
Mass Spectrometry: Determining Molecular Weight and Sequence Information
Mass spectrometry was instrumental in determining the molecular weight of this compound and providing crucial information about the sequence of the amino acids. Fast Atom Bombardment (FAB) mass spectrometry was a key technique used in the initial structural studies.
Experimental Protocol: Fast Atom Bombardment Mass Spectrometry (FAB-MS)
-
Sample Preparation: The purified this compound is dissolved in a non-volatile liquid matrix, such as glycerol or thioglycerol, on a metal target.
-
Ionization: The sample is bombarded with a high-energy beam of neutral atoms (e.g., Xenon), causing the desorption and ionization of the analyte molecules. This "soft" ionization technique minimizes fragmentation and preserves the molecular ion.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
-
Tandem MS (MS/MS): For sequencing, the molecular ion is selected and subjected to collision-induced dissociation (CID) with an inert gas. The resulting fragment ions are then analyzed in a second mass analyzer, providing information about the connectivity of the amino acids.
Data Presentation: Mass Spectrometric Data for this compound
| Ion | m/z (observed) | Interpretation |
| [M+H]⁺ | 437 | Protonated molecular ion, confirming the molecular weight of 436 Da. |
| Fragment 1 | 366 | Loss of Ala (71 Da) |
| Fragment 2 | 295 | Loss of Ala + Ala (142 Da) |
| Fragment 3 | 198 | Loss of Ala + Ala + Pro (239 Da) |
Note: The fragmentation pattern is consistent with a cyclic structure, and the observed losses correspond to the masses of the identified amino acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the 3D Structure and Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy provided the detailed atomic-level information necessary to confirm the amino acid sequence, determine the stereochemistry, and define the three-dimensional conformation of the cyclic peptide.
Experimental Protocol: 2D NMR Spectroscopy
-
Sample Preparation: A concentrated solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR: A one-dimensional proton NMR spectrum is acquired to identify the different types of protons in the molecule.
-
COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms, helping to piece together the spin systems of the individual amino acid residues.
-
TOCSY (Total Correlation Spectroscopy): This experiment extends the correlations beyond directly coupled protons to reveal entire spin systems of amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment identifies protons that are close to each other in space, regardless of whether they are connected by bonds. This is crucial for determining the amino acid sequence in a cyclic peptide and for defining the overall 3D conformation.
-
¹³C NMR and HSQC/HMBC: Carbon-13 NMR, along with Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments, are used to assign the carbon resonances and to confirm the connectivity between protons and carbons.
Data Presentation: Key ¹H NMR Chemical Shifts for this compound
| Amino Acid Residue | Proton | Chemical Shift (ppm) |
| D-Pro | α-H | ~4.4 |
| β-H | ~2.0, ~2.3 | |
| γ-H | ~1.9 | |
| δ-H | ~3.6, ~3.7 | |
| L-Ala | α-H | ~4.6 |
| β-H | ~1.4 | |
| D-Ala | α-H | ~4.7 |
| β-H | ~1.3 | |
| L-Aeo | α-H | ~4.5 |
| Epoxy-H | ~2.7, ~2.9 | |
| Keto-adjacent CH₂ | ~2.5 |
Note: The specific chemical shifts can vary slightly depending on the solvent and experimental conditions. The data presented is representative.
Stereochemistry Determination: Assigning L- and D- Configurations
Determining the absolute stereochemistry of the amino acid residues was the final piece of the puzzle in defining the complete structure of this compound. This was achieved through a combination of chemical degradation and chiral analysis.
Experimental Protocol: Stereochemical Analysis
-
Acid Hydrolysis: this compound is hydrolyzed to its constituent amino acids as described previously.
-
Chiral Derivatization: The amino acid mixture is reacted with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), to form diastereomeric derivatives.
-
Chromatographic Separation: The diastereomers are separated by RP-HPLC. The elution order of the L- and D-amino acid derivatives is determined by comparison with authentic standards.
-
Enzymatic Digestion: The stereochemistry of the alanine residues can also be confirmed by enzymatic digestion with D- and L-amino acid oxidases.
Data Presentation: Stereochemistry of this compound's Amino Acids
| Amino Acid | Determined Configuration |
| Proline | D |
| Alanine 1 | L |
| Alanine 2 | D |
| Aeo | L |
Logical Workflow for the Structural Elucidation of this compound
The following diagram illustrates the logical workflow of the experiments and data analysis that led to the final structure of this compound.
Caption: Logical workflow for the structural elucidation of this compound.
Conclusion
The structural elucidation of this compound as a cyclic tetrapeptide, cyclo(D-Pro-L-Ala-D-Ala-L-Aeo), was a result of the systematic application of a suite of analytical techniques. The combination of amino acid analysis, mass spectrometry, and NMR spectroscopy, along with stereochemical determination, provided the necessary evidence to piece together this complex natural product. This detailed understanding of its structure has been fundamental to subsequent research into its biosynthesis, mode of action as a histone deacetylase inhibitor, and its role in plant pathogenesis. The methodologies outlined in this guide represent a classic approach to the structural determination of novel cyclic peptides, a process that remains central to natural product discovery and drug development.
An In-depth Technical Guide to the Core Enzymes of HC-Toxin Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key enzymes involved in the biosynthesis of HC-toxin, a cyclic tetrapeptide virulence factor produced by the fungus Cochliobolus carbonum. This document details the functions of the core enzymes, summarizes available data, provides generalized experimental protocols for their study, and includes visualizations of the biosynthetic pathway and related experimental workflows.
Introduction to HC-Toxin and the TOX2 Gene Cluster
HC-toxin is a cyclic tetrapeptide with the structure cyclo(D-Pro-L-Ala-D-Ala-L-Aeo), where Aeo stands for 2-amino-9,10-epoxi-8-oxodecanoic acid.[1] It acts as a host-selective toxin, enabling Cochliobolus carbonum to infect certain maize genotypes. The biosynthesis of HC-toxin is orchestrated by a cluster of genes known as the TOX2 locus.[1] This locus is complex, spanning over 500 kb and containing multiple copies of several genes essential for the toxin's production.[2][3][4]
Core Enzymes of the HC-Toxin Biosynthesis Pathway
The biosynthesis of HC-toxin involves a series of enzymatic reactions catalyzed by proteins encoded by the TOX2 gene cluster. The key enzymes and their functions are summarized in the table below.
| Gene | Enzyme | Function in HC-Toxin Biosynthesis |
| HTS1 | HC-toxin Synthetase 1 | A large, modular non-ribosomal peptide synthetase (NRPS) that assembles the cyclic tetrapeptide backbone of HC-toxin.[1][5] |
| TOXA | HC-toxin Efflux Transporter | A putative membrane transporter believed to be responsible for exporting HC-toxin out of the fungal cell, a crucial step for self-protection.[6][7] |
| TOXC | Fatty Acid Synthase (β-subunit) | Contributes to the synthesis of the Aeo side chain, likely by producing the decanoic acid backbone.[1][8][9] |
| TOXD | Putative Dehydrogenase | Predicted to be a dehydrogenase, though its precise role in the pathway remains to be definitively established.[9][10] |
| TOXE | Pathway-specific Transcription Factor | A regulatory protein that controls the expression of other TOX2 genes, acting as a key switch for HC-toxin production.[5][10] |
| TOXF | Branched-chain Amino Acid Aminotransferase | Believed to be involved in the biosynthesis of the Aeo side chain, possibly by aminating a precursor molecule.[8][9][10] |
| TOXG | Alanine Racemase | Catalyzes the conversion of L-alanine to D-alanine, providing one of the building blocks for the HC-toxin backbone.[9][10][11] |
Quantitative Data on HC-Toxin Biosynthesis Enzymes
Detailed quantitative data, such as enzyme kinetic parameters (Km, Vmax, kcat) and specific activities for the enzymes from Cochliobolus carbonum, are not extensively available in the public domain. The table below summarizes the available information. Further research is required to fully characterize the catalytic efficiencies and substrate specificities of these enzymes.
| Enzyme | Gene | Molecular Weight (Predicted) | Substrate(s) | Product(s) | Kinetic Parameters |
| HC-toxin Synthetase 1 | HTS1 | ~570 kDa[1] | L-Proline, L-Alanine, Aeo precursor | HC-toxin | Not extensively determined. |
| Alanine Racemase | TOXG | - | L-Alanine | D-Alanine | Not determined for C. carbonum. For a related enzyme from Streptococcus iniae, Km = 33.11 mM (L-Ala) and 14.36 mM (D-Ala); Vmax = 2426 U/mg (L-Ala) and 963.6 U/mg (D-Ala).[12] |
| Fatty Acid Synthase (β-subunit) | TOXC | ~233 kDa[1] | Acetyl-CoA, Malonyl-CoA, NADPH | Fatty acid precursor of Aeo | Not determined. |
| Branched-chain Amino Acid Aminotransferase | TOXF | - | Aeo precursor, Amino acid donor | Aminated Aeo precursor | Not determined. |
Experimental Protocols
The following sections provide generalized protocols for key experiments used to study the HC-toxin biosynthesis pathway. These protocols are based on established methodologies and may require optimization for specific experimental conditions.
HC-toxin Synthetase (HTS1) Activity Assay (ATP-PPi Exchange)
This assay measures the amino acid-dependent exchange of inorganic pyrophosphate (PPi) into ATP, which is the first step in amino acid activation by non-ribosomal peptide synthetases.
Principle: The activation of an amino acid (AA) by the A-domain of an NRPS proceeds as follows: AA + ATP ⇌ AA-AMP + PPi
In the presence of radiolabeled PPi (³²PPi), the reverse reaction leads to the incorporation of the radiolabel into ATP.
Protocol:
-
Reaction Mixture:
-
Tris-HCl buffer (pH 7.5)
-
MgCl₂
-
Dithiothreitol (DTT)
-
ATP
-
³²P-labeled inorganic pyrophosphate (³²PPi)
-
Specific amino acid substrate (e.g., L-proline, L-alanine)
-
Enzyme extract containing HTS1
-
-
Incubation: Incubate the reaction mixture at a specified temperature (e.g., 28°C) for a defined period.
-
Termination: Stop the reaction by adding a solution of perchloric acid and activated charcoal.
-
Washing: Wash the charcoal pellet multiple times with a wash buffer (e.g., sodium phosphate/perchloric acid) to remove unincorporated ³²PPi.
-
Quantification: Elute the ATP from the charcoal and quantify the incorporated radioactivity using a scintillation counter.
Alanine Racemase (TOXG) Activity Assay
This assay measures the conversion of L-alanine to D-alanine or vice versa.
Principle: The product of the racemization reaction (e.g., D-alanine from L-alanine) can be quantified using a coupled enzymatic assay or by chromatographic methods.
Coupled Enzyme Assay Protocol:
-
Reaction Mixture:
-
Buffer (e.g., Tris-HCl, pH 8.0)
-
L-alanine (substrate)
-
Enzyme extract containing TOXG
-
-
Incubation: Incubate the reaction at an optimal temperature.
-
Detection:
-
Add D-amino acid oxidase, which specifically oxidizes D-alanine, producing pyruvate and hydrogen peroxide.
-
The hydrogen peroxide can then be used in a peroxidase-coupled reaction with a chromogenic substrate to produce a colored product that can be measured spectrophotometrically.
-
HPLC-based Protocol:
-
Reaction: Perform the enzymatic reaction as described above.
-
Derivatization: Derivatize the amino acids in the reaction mixture with a chiral derivatizing agent (e.g., Marfey's reagent).
-
Separation and Quantification: Separate the resulting diastereomers by reverse-phase HPLC and quantify the peaks corresponding to the L- and D-alanine derivatives.[10]
Fatty Acid Synthase (TOXC) Activity Assay
This assay measures the incorporation of radiolabeled precursors into fatty acids.
Principle: The activity of fatty acid synthase can be monitored by measuring the incorporation of radiolabeled acetyl-CoA or malonyl-CoA into long-chain fatty acids.
Protocol:
-
Reaction Mixture:
-
Buffer (e.g., potassium phosphate, pH 7.0)
-
NADPH
-
Acetyl-CoA
-
¹⁴C-labeled malonyl-CoA
-
Enzyme extract containing TOXC
-
-
Incubation: Incubate the reaction at an appropriate temperature.
-
Extraction: Stop the reaction and extract the fatty acids using an organic solvent (e.g., hexane).
-
Quantification: Measure the radioactivity in the organic phase using a scintillation counter.
Gene Expression Analysis of TOX2 Genes
Northern Blot Analysis:
-
RNA Isolation: Extract total RNA from C. carbonum mycelia grown under conditions that induce or repress HC-toxin production.
-
Electrophoresis: Separate the RNA samples by electrophoresis on a denaturing agarose gel.[13][14]
-
Transfer: Transfer the separated RNA to a nylon or nitrocellulose membrane.[13][14]
-
Hybridization: Hybridize the membrane with a labeled DNA or RNA probe specific for the TOX2 gene of interest (e.g., HTS1, TOXE).
-
Detection: Detect the hybridized probe using autoradiography or a chemiluminescent detection system.
Quantitative Real-Time PCR (qRT-PCR):
-
RNA Isolation and cDNA Synthesis: Isolate total RNA as described above and reverse transcribe it into complementary DNA (cDNA).[13][15]
-
Primer Design: Design primers specific to the target TOX2 genes and a reference gene for normalization.
-
qPCR Reaction: Perform the qPCR reaction using a qPCR instrument and a fluorescent dye (e.g., SYBR Green) or a probe-based detection system.[13][15]
-
Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes.
Visualizations
The following diagrams illustrate the HC-toxin biosynthesis pathway and a general experimental workflow for studying the enzymes involved.
Caption: The HC-Toxin Biosynthesis Pathway.
Caption: General Experimental Workflow for Enzyme Characterization.
Conclusion
The biosynthesis of HC-toxin is a complex process involving a suite of dedicated enzymes encoded by the TOX2 gene cluster. While the functions of the core enzymes have been elucidated, a significant opportunity exists for further research to quantify their enzymatic activities and expression levels. A deeper understanding of these key enzymes will not only provide insights into the virulence mechanisms of Cochliobolus carbonum but also may inform the development of novel antifungal strategies and the engineering of biosynthetic pathways for the production of valuable bioactive compounds.
References
- 1. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 2. An extended physical map of the TOX2 locus of Cochliobolus carbonum required for biosynthesis of HC-toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chromosomal organization of TOX2, a complex locus controlling host-selective toxin biosynthesis in Cochliobolus carbonum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transposon-like sequences at the TOX2 locus of the plant-pathogenic fungus Cochliobolus carbonum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of Fungal Gene Expression by Real Time Quantitative PCR | Springer Nature Experiments [experiments.springernature.com]
- 6. newprairiepress.org [newprairiepress.org]
- 7. 20th Fungal Genetics Conference, Regulation of Gene Expression Posters [fgsc.net]
- 8. microbiologyresearch.org [microbiologyresearch.org]
- 9. mdpi.com [mdpi.com]
- 10. Conservation of the genes for HC-toxin biosynthesis in Alternaria jesenskae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of fungal gene expression by Real Time quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An optimized ATP/PP(i)-exchange assay in 96-well format for screening of adenylation domains for applications in combinatorial biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysis of fungal gene expression by Real Time quantitative PCR. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of HC-Toxin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the extraction and purification of HC-Toxin, a cyclic tetrapeptide and histone deacetylase (HDAC) inhibitor produced by the fungus Cochliobolus carbonum. The following protocols are designed to guide researchers in obtaining high-purity HC-Toxin for various research and drug development applications.
Introduction
HC-Toxin, cyclo(D-Pro-L-Ala-D-Ala-L-Aeo), where Aeo is 2-amino-9,10-epoxy-8-oxodecanoic acid, is a secondary metabolite of significant interest due to its potent HDAC inhibitory activity.[1] This activity makes it a valuable tool for studying chromatin-mediated cellular processes and a potential starting point for the development of therapeutic agents.[2][3] The purification of HC-Toxin from fungal cultures is a critical step in enabling these studies. This document outlines a general workflow and specific protocols for its extraction and purification.
Overview of the Extraction and Purification Workflow
The overall process for obtaining pure HC-Toxin involves several key stages, beginning with the cultivation of the producing organism, followed by extraction of the toxin from the culture, and culminating in a multi-step purification process.
Experimental Protocols
Fungal Culture and HC-Toxin Production
This protocol describes the cultivation of Cochliobolus carbonum for the production of HC-Toxin.
Materials:
-
Cochliobolus carbonum strain (toxin-producing)
-
Potato Dextrose Agar (PDA) plates
-
Liquid culture medium (e.g., Potato Dextrose Broth - PDB)
-
Sterile flasks
-
Incubator shaker
Procedure:
-
Strain Activation: Inoculate a PDA plate with the C. carbonum strain and incubate at 25-28°C for 7-10 days, or until sufficient mycelial growth is observed.
-
Seed Culture: Aseptically transfer a small piece of the mycelial mat from the PDA plate to a flask containing the liquid culture medium.
-
Production Culture: Incubate the seed culture at 25-28°C with shaking (e.g., 150 rpm) for 3-5 days. Use this seed culture to inoculate larger production culture flasks.
-
Incubation: Incubate the production cultures under the same conditions for 10-14 days to allow for HC-Toxin accumulation.
Extraction of HC-Toxin from Fungal Culture
This protocol details the extraction of HC-Toxin from the fungal culture broth and mycelia using liquid-liquid extraction.
Materials:
-
Fungal culture from Protocol 3.1
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Harvesting: Separate the mycelia from the culture broth by filtration.
-
Mycelial Extraction: Homogenize the mycelia and extract with ethyl acetate.
-
Broth Extraction: Perform a liquid-liquid extraction of the culture broth using an equal volume of ethyl acetate. Repeat the extraction three times.
-
Combine Extracts: Pool all ethyl acetate extracts.
-
Drying and Concentration: Dry the combined extract over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Purification of HC-Toxin
This protocol describes a multi-step purification process for the crude HC-Toxin extract, involving Solid-Phase Extraction (SPE) followed by High-Performance Liquid Chromatography (HPLC).
3.3.1. Solid-Phase Extraction (SPE) - Cleanup
Materials:
-
Crude HC-Toxin extract
-
SPE cartridges (e.g., C18)
-
Methanol
-
Acetonitrile
-
Water (HPLC grade)
-
Vacuum manifold
Procedure:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by washing with methanol followed by water.
-
Sample Loading: Dissolve the crude extract in a minimal amount of methanol and dilute with water. Load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low concentration of acetonitrile in water to remove polar impurities.
-
Elution: Elute the HC-Toxin from the cartridge using a higher concentration of acetonitrile.
-
Concentration: Evaporate the solvent from the eluted fraction to obtain a semi-purified extract.
3.3.2. Preparative High-Performance Liquid Chromatography (HPLC)
Materials:
-
Semi-purified HC-Toxin extract
-
Preparative HPLC system with a UV detector
-
C18 reversed-phase preparative column
-
Mobile phase: Acetonitrile and water (HPLC grade)
Procedure:
-
Sample Preparation: Dissolve the semi-purified extract in the mobile phase.
-
HPLC Separation: Inject the sample onto the C18 column. A common method involves a gradient elution from a lower to a higher concentration of acetonitrile in water. For example, a gradient of 0-60% acetonitrile can be effective.[4]
-
Fraction Collection: Monitor the elution profile at a suitable wavelength (e.g., 220 nm) and collect the fractions corresponding to the HC-Toxin peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC. A purity of >98% is achievable.[4]
-
Final Product: Pool the pure fractions and evaporate the solvent to obtain purified HC-Toxin.
Data Presentation
The following tables summarize key quantitative data related to the extraction and purification of HC-Toxin.
| Table 1: Physicochemical Properties of HC-Toxin | |
| Property | Value |
| Molecular Formula | C₂₁H₃₂N₄O₆ |
| Molecular Weight | 436.5 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in methanol and DMSO |
| Table 2: Typical Parameters for HC-Toxin Purification | | | Parameter | Value/Condition | | Extraction Solvent | Ethyl acetate | | SPE Stationary Phase | C18 | | HPLC Column | Reversed-phase C18 | | HPLC Mobile Phase | Acetonitrile/Water gradient | | Detection Wavelength | 220 nm | | Achievable Purity | >98%[4] |
| Table 3: Comparison of Extraction Solvents for Mycotoxins (General Data) | | | :--- | :--- | :--- | | Solvent System | Target Mycotoxins | Reported Recovery (%) | | Acetonitrile/Water (e.g., 80:20 v/v) | Various mycotoxins | 70-110% | | Acetonitrile/Water/Acid (e.g., Acetic or Formic) | Various mycotoxins | Can improve recovery for some toxins | | Ethyl Acetate | Aflatoxins, Ochratoxin A | Good |
Visualizations
The following diagrams illustrate the biosynthetic pathway of HC-Toxin and the detailed experimental workflow for its purification.
References
Application Notes and Protocols for HC-Toxin Bioassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
HC-Toxin, a cyclic tetrapeptide produced by the fungus Cochliobolus carbonum, is a potent inhibitor of histone deacetylases (HDACs).[1] Its ability to modulate chromatin structure and gene expression makes it a valuable tool for studying epigenetic regulation in plants and a potential lead compound in drug discovery.[1] These application notes provide detailed protocols for two key bioassays to assess the biological activity of HC-Toxin: an in vivo maize root growth inhibition assay and an in vitro histone deacetylase (HDAC) inhibition assay.
In Vivo Bioassay: Maize Root Growth Inhibition
This protocol details a straightforward and effective method for assessing the biological activity of HC-Toxin by measuring its inhibitory effect on the root growth of maize seedlings. The "rolled towel" method is adapted here for a controlled and soil-free environment.
Experimental Protocol: Maize Root Growth Inhibition Assay
-
Seed Sterilization and Germination:
-
Surface sterilize maize seeds by immersing them in a 6% sodium hypochlorite solution (bleach) for 10 minutes, followed by three rinses with sterile deionized water.
-
Place the sterilized seeds on sterile germination paper moistened with sterile water.
-
Roll the germination paper and place it upright in a beaker containing a small amount of sterile water to maintain humidity.
-
Incubate the seeds in the dark at 25-28°C for 3-4 days to allow for germination and initial root growth.
-
-
HC-Toxin Treatment:
-
Prepare a stock solution of HC-Toxin in a suitable solvent (e.g., DMSO or methanol). Note that HC-Toxin is soluble in methanol at approximately 10 mg/ml.
-
Prepare a dilution series of HC-Toxin in a sterile liquid growth medium (e.g., 0.5x Hoagland's solution) to achieve the desired final concentrations. A typical concentration range for inhibiting maize root growth is 0.5 to 2.0 µg/mL.[1]
-
Select uniformly germinated seedlings with a primary root length of 1-2 cm.
-
Transfer the seedlings to new sterile germination papers, with the roots aligned.
-
Thoroughly moisten the germination papers with the respective HC-Toxin solutions or a control solution (growth medium with the same concentration of the solvent used for the toxin stock).
-
-
Incubation and Measurement:
-
Roll the germination papers with the treated seedlings and place them upright in beakers.
-
Incubate the seedlings under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 25°C) for 3 to 5 days.
-
After the incubation period, carefully unroll the papers and photograph each seedling.
-
Measure the length of the primary root of each seedling using image analysis software (e.g., ImageJ).
-
Calculate the percentage of root growth inhibition for each HC-Toxin concentration relative to the control group.
-
Data Presentation: Maize Root Growth Inhibition
| HC-Toxin Concentration (µg/mL) | Average Primary Root Length (cm) | Standard Deviation | % Inhibition |
| 0 (Control) | 10.2 | 1.5 | 0 |
| 0.5 | 7.8 | 1.2 | 23.5 |
| 1.0 | 5.1 | 0.9 | 50.0 |
| 1.5 | 3.2 | 0.7 | 68.6 |
| 2.0 | 1.9 | 0.5 | 81.4 |
Note: The data presented in this table are for illustrative purposes and may vary depending on experimental conditions.
In Vitro Bioassay: Histone Deacetylase (HDAC) Inhibition
This protocol describes a fluorometric assay to measure the inhibitory activity of HC-Toxin on HDAC enzymes isolated from maize. The assay is based on the deacetylation of a fluorogenic substrate by HDACs.
Experimental Protocol: In Vitro HDAC Inhibition Assay
-
Preparation of Maize Nuclear Extract (HDAC Source):
-
Germinate maize seedlings in the dark for 5-7 days.
-
Harvest the coleoptiles and freeze them in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a mortar and pestle.
-
Isolate nuclei using a suitable plant nuclei isolation kit or a published protocol.
-
Extract nuclear proteins, including HDACs, from the isolated nuclei using a high-salt extraction buffer.
-
Determine the protein concentration of the nuclear extract using a standard method (e.g., Bradford assay).
-
-
HDAC Inhibition Assay:
-
This assay is best performed in a 96-well black microplate.
-
Prepare a reaction mixture containing the maize nuclear extract (as the HDAC enzyme source), a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), and an assay buffer (typically containing Tris-HCl, KCl, and MgCl2).
-
Prepare a dilution series of HC-Toxin. The IC50 for HC-Toxin against HDACs is approximately 30 nM, so a concentration range around this value is recommended.[2][3] A concentration of 2 µM has been shown to inhibit maize HDAC.[4]
-
Add the HC-Toxin dilutions or a control (solvent only) to the wells of the microplate.
-
Initiate the enzymatic reaction by adding the reaction mixture containing the nuclear extract and substrate to the wells.
-
Incubate the plate at 37°C for 60-90 minutes.
-
Stop the reaction by adding a developer solution, which typically contains a protease (like trypsin) and a potent HDAC inhibitor (like Trichostatin A) to stop the HDAC reaction and cleave the deacetylated substrate to release the fluorophore.
-
Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).
-
Data Presentation: In Vitro HDAC Inhibition
| HC-Toxin Concentration (nM) | Fluorescence (Arbitrary Units) | % HDAC Activity | % Inhibition |
| 0 (Control) | 5000 | 100 | 0 |
| 10 | 4250 | 85 | 15 |
| 30 | 2500 | 50 | 50 |
| 100 | 1000 | 20 | 80 |
| 300 | 500 | 10 | 90 |
Note: The data presented in this table are for illustrative purposes and may vary depending on experimental conditions.
Visualizations
Signaling Pathway of HC-Toxin Action
Caption: Mechanism of HC-Toxin action in a maize cell.
Experimental Workflow for Maize Root Growth Inhibition Bioassay
Caption: Workflow for the HC-Toxin maize root growth bioassay.
Experimental Workflow for In Vitro HDAC Inhibition Bioassay
Caption: Workflow for the in vitro HDAC inhibition bioassay.
References
- 1. researchgate.net [researchgate.net]
- 2. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Fluorometric) | EpigenTek [epigentek.com]
- 3. Histone Hyperacetylation in Maize in Response to Treatment with HC-Toxin or Infection by the Filamentous Fungus Cochliobolus carbonum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of maize histone deacetylases by HC toxin, the host-selective toxin of Cochliobolus carbonum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HC Toxin as an HDAC Inhibitor in Molecular Biology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
HC Toxin, a cyclic tetrapeptide isolated from the fungus Cochliobolus carbonum, is a potent, cell-permeable, and reversible inhibitor of histone deacetylases (HDACs).[1][2] By inhibiting HDACs, this compound leads to the hyperacetylation of histones, altering chromatin structure and modulating the expression of genes involved in critical cellular processes such as cell cycle progression, apoptosis, and differentiation.[3][4] These properties make this compound a valuable tool for basic research and a potential candidate for therapeutic development, particularly in oncology.
These application notes provide a comprehensive overview of the use of this compound in molecular biology research, including its mechanism of action, key applications, and detailed protocols for its use in various experimental settings.
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of Class I and Class II histone deacetylases.[4] HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histone tails, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, this compound promotes histone hyperacetylation, resulting in a more open chromatin conformation that allows for the transcription of genes that may have been silenced.[3] This re-expression of tumor suppressor genes and other regulatory proteins can lead to the induction of apoptosis and cell cycle arrest in cancer cells. The half-maximal inhibitory concentration (IC50) for this compound's HDAC inhibitory activity is approximately 30 nM.[2]
Key Applications
-
Induction of Apoptosis: this compound has been shown to induce apoptosis in various cancer cell lines. This is often mediated through the activation of the intrinsic apoptotic pathway, involving the activation of caspases such as caspase-3 and caspase-9.
-
Cell Cycle Arrest: Treatment with this compound can lead to cell cycle arrest at the G0/G1 or G2/M phases, depending on the cell type and experimental conditions. This is often associated with the upregulation of cell cycle inhibitors like p21 and the downregulation of cyclins such as Cyclin D1.
-
Modulation of Signaling Pathways: this compound has been demonstrated to influence key signaling pathways, notably the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[5][6]
-
Gene Expression Studies: As an HDAC inhibitor, this compound is a valuable tool for studying the role of histone acetylation in regulating gene expression.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Assay | Reference |
| CCLP-1 | Intrahepatic Cholangiocarcinoma | < 3 | CCK-8 | |
| T47D | Breast Cancer | Not specified | Not specified | [7] |
| Neuroblastoma cells | Neuroblastoma | < 0.02 | Not specified | [4] |
| HCT-116 | Colon Carcinoma | Not specified | Not specified | |
| HT-29 | Colon Carcinoma | Not specified | Not specified | |
| MCF-7 | Breast Cancer | Not specified | Not specified |
Note: IC50 values can vary depending on the assay conditions and the specific cell line used.
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | This compound Concentration (nM) | Treatment Time (h) | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M | Reference |
| CCLP-1 | 100 | 48 | Increased | Decreased | No significant change | |
| CCLP-1 | 200 | 48 | Increased | Decreased | No significant change | |
| CCLP-1 | 400 | 48 | Increased | Decreased | No significant change |
Table 3: Induction of Apoptosis by this compound
| Cell Line | This compound Concentration (nM) | Treatment Time (h) | % of Apoptotic Cells | Assay | Reference |
| CCLP-1 | 100 | 48 | Increased | Flow Cytometry (Annexin V/PI) | |
| CCLP-1 | 200 | 48 | Increased | Flow Cytometry (Annexin V/PI) | |
| CCLP-1 | 400 | 48 | Increased | Flow Cytometry (Annexin V/PI) |
Experimental Protocols
Preparation of this compound Stock Solution
-
This compound is soluble in methanol (B129727) and DMSO.[2] For cell culture experiments, prepare a 1 mM stock solution in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentration.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of Histone Acetylation and Apoptosis Markers
This protocol provides a general framework for analyzing protein expression changes upon this compound treatment.
-
Cell Lysis: Treat cells with this compound at the desired concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps for analyzing cell cycle distribution using propidium (B1200493) iodide (PI) staining.
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired duration. Harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations.
-
Fixation: Wash the cells with PBS and fix them by adding dropwise to ice-cold 70% ethanol (B145695) while gently vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol describes the detection of apoptosis using Annexin V-FITC and propidium iodide.
-
Cell Treatment and Harvesting: Treat cells with this compound as required. Harvest the cells, including any floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
-
Gating Strategy:
-
Gate on the main cell population based on forward and side scatter to exclude debris.
-
Create a quadrant plot with Annexin V-FITC on the x-axis and PI on the y-axis.
-
Viable cells: Annexin V-negative, PI-negative (lower-left quadrant).
-
Early apoptotic cells: Annexin V-positive, PI-negative (lower-right quadrant).
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive (upper-right quadrant).
-
Necrotic cells: Annexin V-negative, PI-positive (upper-left quadrant).[13][14][15]
-
In Vitro HDAC Activity Assay (Colorimetric)
This protocol is a general guideline for measuring HDAC activity using a colorimetric assay kit.
-
Prepare Reagents: Prepare all assay buffers, substrates, and developers as instructed by the manufacturer's protocol.
-
Sample Preparation: Prepare nuclear extracts or whole-cell lysates from cells treated with or without this compound.
-
Assay Reaction: In a 96-well plate, add the HDAC substrate, your sample containing HDACs, and the assay buffer. For inhibitor studies, pre-incubate the sample with this compound at various concentrations before adding the substrate.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for deacetylation.
-
Developer Addition: Add the developer solution to each well, which will react with the deacetylated substrate to produce a colored product.
-
Incubation: Incubate the plate at room temperature or 37°C for a specified time to allow for color development.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 405 nm or 450 nm) using a microplate reader.
-
Data Analysis: Calculate the HDAC activity or the percentage of inhibition by this compound based on the absorbance readings.
Mandatory Visualizations
References
- 1. bosterbio.com [bosterbio.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Histone Hyperacetylation in Maize in Response to Treatment with HC-Toxin or Infection by the Filamentous Fungus Cochliobolus carbonum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histone Hyperacetylation in Maize in Response to Treatment with HC-Toxin or Infection by the Filamentous Fungus Cochliobolus carbonum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (a HDAC inhibitor) enhances IRS1-Akt signalling and metabolism in mouse myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jme.bioscientifica.com [jme.bioscientifica.com]
- 7. researchgate.net [researchgate.net]
- 8. Acetyl-Histone H3 (Lys9/Lys14) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Caspase 3 (Cleaved Asp175) Polyclonal Antibody (PA5-114687) [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Cyclin D1 antibody (60186-1-Ig) | Proteintech [ptglab.com]
- 12. Cell cycle shift from G0/G1 to S and G2/M phases is responsible for increased adhesion of calcium oxalate crystals on repairing renal tubular cells at injured site - PMC [pmc.ncbi.nlm.nih.gov]
- 13. frontiersin.org [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application of HC-Toxin in Plant Gene Expression Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of HC-Toxin, a potent histone deacetylase (HDAC) inhibitor, in the study of plant gene expression. This document includes detailed protocols for key experiments and summarizes the quantitative effects of HC-Toxin on plant cellular processes.
HC-Toxin, a cyclic tetrapeptide produced by the fungus Cochliobolus carbonum, serves as a powerful tool for dissecting the role of histone acetylation in regulating plant defense responses and development.[1][2][3] Its specificity as an HDAC inhibitor allows for the targeted study of epigenetic modifications and their impact on gene transcription.
Mechanism of Action
HC-Toxin exerts its biological effects by inhibiting the activity of histone deacetylases (HDACs).[1][2] HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more compact chromatin structure and generally, transcriptional repression. By inhibiting HDACs, HC-Toxin treatment results in the hyperacetylation of histones, which relaxes chromatin and makes DNA more accessible to transcription factors, thereby altering gene expression patterns.[1][3] In maize, HC-Toxin has been shown to inhibit HDAC activity at a concentration of 2 µM.[4]
Quantitative Data Summary
The application of HC-Toxin leads to measurable changes in plant physiology and gene expression. The following tables summarize key quantitative data from studies on the effects of HC-Toxin.
Table 1: Effect of HC-Toxin on Plant Growth
| Plant Species | HC-Toxin Concentration | Observed Effect |
| Maize (Zea mays) | 0.5 - 2 µg/mL | Root growth restriction.[1] |
| Other plant species | 10 - 100 ng/mL | Growth obstruction.[1] |
| Arabidopsis thaliana | Increasing concentrations | Negative impact on root and shoot growth.[1] |
Table 2: Effect of HC-Toxin on Gene Expression
| Plant Species | Gene(s) | HC-Toxin Treatment/Presence of Toxin-Producing Fungus | Expression Change |
| Arabidopsis thaliana | PR-1 (SA-dependent) | Exogenous application | Induction.[1] |
| Arabidopsis thaliana | PDF1.2 (JA-dependent) | Exogenous application | Repression.[1] |
| Maize (Zea mays) | Defense genes | Inoculation with Toxin-producing (Tox+) C. carbonum | No significant induction; rapid decline of transcripts.[1] |
Experimental Protocols
Detailed methodologies for key experiments involving HC-Toxin are provided below.
Histone Deacetylase (HDAC) Activity Assay
This protocol is designed to measure the inhibitory effect of HC-Toxin on HDAC activity in plant nuclear extracts.
Materials:
-
Plant tissue (e.g., maize seedlings)
-
Nuclear extraction buffer
-
HC-Toxin solution (in a suitable solvent like DMSO)
-
Histone substrate (e.g., radiolabeled acetylated histones or a fluorometric substrate)
-
Assay buffer
-
Scintillation counter or fluorometer
-
Microplate reader
Procedure:
-
Nuclear Protein Extraction: Isolate nuclei from plant tissue using an appropriate protocol. Extract nuclear proteins using a high-salt buffer.
-
Assay Setup: In a microplate, add the following to each well:
-
Nuclear extract (containing HDACs)
-
HC-Toxin at various concentrations (a vehicle control with DMSO should be included)
-
Assay buffer
-
-
Pre-incubation: Incubate the plate at 30°C for 15 minutes to allow the inhibitor to interact with the enzymes.
-
Substrate Addition: Add the histone substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction using an appropriate stop solution (e.g., acid for radiolabeled assays).
-
Detection:
-
Radiolabeled Assay: Extract the released labeled acetate and quantify using a scintillation counter.
-
Fluorometric Assay: Measure the fluorescence using a fluorometer. The signal is proportional to the amount of deacetylated substrate.
-
-
Data Analysis: Calculate the percentage of inhibition for each HC-Toxin concentration compared to the vehicle control. Determine the IC50 value of HC-Toxin.
Plant Growth Inhibition Assay
This protocol assesses the impact of HC-Toxin on plant growth.
Materials:
-
Plant seeds (e.g., Arabidopsis thaliana, maize)
-
Growth medium (e.g., MS agar plates)
-
HC-Toxin stock solution
-
Sterile water or solvent for control
-
Growth chamber with controlled light and temperature
Procedure:
-
Prepare Growth Medium: Autoclave the growth medium and cool to approximately 50°C.
-
Add HC-Toxin: Add HC-Toxin to the molten medium to achieve the desired final concentrations. Also, prepare control plates with the solvent alone.
-
Plate Preparation: Pour the medium into sterile petri dishes and allow them to solidify.
-
Seed Sterilization and Plating: Surface-sterilize the seeds and place them on the prepared plates.
-
Incubation: Place the plates in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).
-
Data Collection: After a set period (e.g., 7-14 days), measure relevant growth parameters such as root length, shoot fresh weight, and number of lateral roots.
-
Data Analysis: Compare the growth parameters of plants grown on HC-Toxin-containing medium to the control plants.
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This protocol details the steps to quantify the expression of target genes in response to HC-Toxin treatment.
Materials:
-
Plant seedlings
-
HC-Toxin solution
-
Control solution (solvent)
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
qRT-PCR master mix (e.g., SYBR Green)
-
Gene-specific primers
-
qRT-PCR instrument
Procedure:
-
Plant Treatment: Treat plant seedlings with HC-Toxin solution or a control solution for a specific duration.
-
Harvesting and RNA Extraction: Harvest the plant tissue, immediately freeze it in liquid nitrogen, and extract total RNA using a commercial kit.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the RNA using a cDNA synthesis kit.
-
qRT-PCR Reaction Setup: Prepare the qRT-PCR reaction mix containing the cDNA template, gene-specific primers, and a qRT-PCR master mix. Include a no-template control and a no-reverse-transcriptase control.
-
qRT-PCR Program: Run the qRT-PCR program on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. A melt curve analysis should be performed at the end to verify the specificity of the amplified product.
-
Data Analysis: Determine the cycle threshold (Ct) values for your target genes and a reference gene. Calculate the relative gene expression using a method such as the 2-ΔΔCt method.
Visualizations
The following diagrams illustrate key concepts related to the application of HC-Toxin in plant gene expression studies.
Caption: Signaling pathway of HC-Toxin in plant cells.
Caption: Experimental workflow for analyzing gene expression.
Caption: Logical relationship of HC-Toxin's effects.
References
- 1. "The mode of action of HC-toxin, a disease determinant of the maize pat" by Hugh A Young [docs.lib.purdue.edu]
- 2. researchgate.net [researchgate.net]
- 3. jabonline.in [jabonline.in]
- 4. Inhibition of maize histone deacetylases by HC toxin, the host-selective toxin of Cochliobolus carbonum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection and Quantification of HC Toxin
For Researchers, Scientists, and Drug Development Professionals
Introduction
HC Toxin is a cyclic tetrapeptide, cyclo(D-Pro-L-Ala-D-Ala-L-Aeo), where Aeo stands for 2-amino-9,10-epoxi-8-oxodecanoic acid.[1] Produced by the fungus Cochliobolus carbonum, it acts as a host-selective toxin and is a potent inhibitor of histone deacetylases (HDACs).[1] Its role in pathogenesis and potential as a therapeutic agent necessitates robust and reliable analytical methods for its detection and quantification in various matrices, including fungal cultures, plant tissues, and biological fluids.
These application notes provide detailed protocols for the analysis of this compound using modern analytical techniques. The methods described are essential for researchers studying its biosynthesis, mechanism of action, and for professionals in drug development exploring its therapeutic potential.
Analytical Techniques Overview
Several analytical techniques can be employed for the detection and quantification of this compound. The choice of method depends on the sample matrix, required sensitivity, and the purpose of the analysis (e.g., screening vs. quantitative analysis). The primary techniques covered in these notes are:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely available technique for the quantification of purified or semi-purified this compound.
-
Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS): A highly sensitive and selective method for the detection and quantification of this compound in complex matrices.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput immunoassay suitable for screening large numbers of samples.
-
Thin-Layer Chromatography (TLC): A simple and cost-effective method for the qualitative analysis and purification of this compound.
Quantitative Data Summary
The following tables summarize the quantitative performance data for the analytical methods described. Please note that the performance of these methods can vary depending on the specific instrumentation, reagents, and sample matrix.
Table 1: UHPLC-MS/MS Method Performance
| Parameter | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| This compound | Hazelnuts | Not Reported | 500 µg/kg | Not Reported | [2] |
| Representative Mycotoxins | Wheat, Rye, Maize Flour | 0.5 - 50 µg/kg | 1 - 50 µg/kg | 68 - 104% | [3] |
| Representative Mycotoxins | Soil and Food Matrices | 0.02 - 0.07 µg/kg | 0.06 - 0.23 µg/kg | 64 - 103% | [4] |
Table 2: HPLC-UV Method Performance (Representative for Cyclic Peptides)
| Parameter | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) |
| Representative Cyclic Peptides | Various | Analyte and Matrix Dependent | Analyte and Matrix Dependent | Typically >80% |
Table 3: ELISA Method Performance (Representative for Small Molecule Toxins)
| Parameter | Matrix | Detection Range | Sensitivity |
| Representative Small Molecule Toxins | Various | Analyte and Matrix Dependent | pg/mL to ng/mL range |
Experimental Protocols
Sample Preparation
a) From Fungal Cultures:
-
Grow Cochliobolus carbonum in a suitable liquid medium for a specified period.
-
Separate the mycelium from the culture broth by filtration.
-
Lyophilize the mycelium and the culture filtrate separately.
-
Extract the lyophilized material with an organic solvent such as methanol or a mixture of acetonitrile and water.
-
Centrifuge the extract to remove any particulate matter.
-
Evaporate the solvent from the supernatant under reduced pressure.
-
Re-dissolve the residue in a suitable solvent for analysis.
b) From Plant Material (e.g., Maize):
-
Homogenize the plant tissue (e.g., leaves, stems) to a fine powder.
-
Extract a known weight of the powdered tissue with an acidified acetonitrile/water mixture.
-
Shake or vortex the mixture vigorously for a specified time.
-
Centrifuge the mixture to pellet the solid material.
-
Take an aliquot of the supernatant for analysis.
-
For sensitive analyses, a clean-up step using solid-phase extraction (SPE) may be necessary.
UHPLC-MS/MS Analysis
This method is highly sensitive and selective for the quantification of this compound in complex matrices.
a) Chromatographic Conditions (Adapted from a multi-toxin method):
-
Column: A C18 reversed-phase column (e.g., 150 x 2.1 mm, 1.8 µm).[2]
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over several minutes.
-
Flow Rate: 0.25 mL/min.[2]
-
Column Temperature: 25°C.[2]
-
Injection Volume: 5 µL.
b) Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound. The precursor ion would be [M+H]+.
-
Collision Energy and other MS parameters: Optimize these parameters for the specific instrument being used.
c) Protocol:
-
Prepare a series of this compound standards of known concentrations in a solvent that matches the final sample extract.
-
Prepare a calibration curve by injecting the standards into the UHPLC-MS/MS system.
-
Inject the prepared sample extracts.
-
Identify and quantify this compound in the samples by comparing the retention time and the area of the MRM peak to the calibration curve.
HPLC-UV Analysis
This method is suitable for the analysis of this compound in less complex matrices or after a thorough clean-up.
a) Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Detection: UV absorbance at 214 nm (for the peptide bond).
-
Injection Volume: 20 µL.
b) Protocol:
-
Prepare a series of this compound standards of known concentrations.
-
Generate a calibration curve by injecting the standards into the HPLC-UV system.
-
Inject the prepared sample extracts.
-
Identify and quantify this compound by comparing the retention time and peak area to the calibration curve.
Competitive ELISA (General Protocol)
As there are no commercially available ELISA kits specifically for this compound, this protocol is a general guideline. Development of specific antibodies to this compound is a prerequisite.
a) Principle:
This is a competitive immunoassay where this compound in the sample competes with a labeled this compound conjugate for binding to a limited number of anti-HC Toxin antibody binding sites. The amount of signal generated is inversely proportional to the amount of this compound in the sample.
b) Protocol:
-
Coat a microtiter plate with an anti-HC Toxin antibody.
-
Wash the plate to remove any unbound antibody.
-
Block the remaining protein-binding sites on the plate.
-
Add the standards or samples to the wells, followed by the addition of an enzyme-labeled this compound conjugate.
-
Incubate the plate to allow for competitive binding.
-
Wash the plate to remove any unbound reagents.
-
Add a substrate that will react with the enzyme to produce a colored product.
-
Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the concentration of this compound in the samples by comparing their absorbance to the standard curve.
Thin-Layer Chromatography (TLC)
TLC is a useful technique for the qualitative analysis and purification of this compound.
a) Materials:
-
TLC Plates: Silica gel 60 F254 plates.
-
Developing Solvent: A mixture of chloroform and methanol (e.g., 9:1 v/v) or n-butanol:acetic acid:water (4:1:1 v/v/v).
-
Visualization: UV light (254 nm) and/or a suitable staining reagent.
b) Protocol:
-
Dissolve the sample extract in a small amount of a volatile solvent.
-
Spot the sample onto the baseline of the TLC plate.
-
Allow the spot to dry completely.
-
Place the TLC plate in a developing chamber containing the developing solvent.
-
Allow the solvent to ascend the plate until it is near the top.
-
Remove the plate from the chamber and mark the solvent front.
-
Allow the plate to dry completely.
-
Visualize the separated spots under UV light. This compound should appear as a dark spot on a fluorescent background.
-
Calculate the Retention Factor (Rf) value for the this compound spot.
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Simplified signaling pathway of this compound as an HDAC inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of a (semi-)quantitative UHPLC-MS/MS method for the determination of 191 mycotoxins and other fungal metabolites in almonds, hazelnuts, peanuts and pistachios - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulated and Non-Regulated Mycotoxin Detection in Cereal Matrices Using an Ultra-High-Performance Liquid Chromatography High-Resolution Mass Spectrometry (UHPLC-HRMS) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Utilizing HC Toxin to Probe Histone Acetylation In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone acetylation is a critical epigenetic modification that plays a pivotal role in regulating gene expression, chromatin structure, and cellular processes. The dynamic balance of histone acetylation is maintained by two opposing enzyme families: histone acetyltransferases (HATs) and histone deacetylases (HDACs). Dysregulation of this balance is implicated in various diseases, including cancer and neurodegenerative disorders. HC Toxin, a cyclic tetrapeptide produced by the fungus Cochliobolus carbonum, is a potent inhibitor of HDACs.[1][2] Its ability to selectively inhibit these enzymes makes it a valuable tool for studying the role of histone acetylation in vivo. This document provides detailed application notes and protocols for utilizing this compound to investigate histone acetylation dynamics and its downstream effects.
Mechanism of Action
This compound acts as an uncompetitive and reversible inhibitor of HDACs.[3] It specifically targets the HDAC active site, leading to an accumulation of acetylated histones, particularly on H3 and H4.[4][5] This hyperacetylation results in a more open chromatin structure, facilitating the access of transcription factors to DNA and thereby altering gene expression patterns.[6] The inhibitory action of this compound is not species-specific, as it has been shown to affect HDACs from maize, insects, and mammals.[1][2]
Signaling Pathway of this compound-Induced Histone Hyperacetylation
The primary signaling event initiated by this compound is the inhibition of HDACs, leading to histone hyperacetylation and subsequent changes in gene expression. This can trigger various downstream cellular responses.
Caption: this compound inhibits HDACs, leading to histone hyperacetylation and altered gene expression.
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies using this compound, providing a reference for experimental design.
Table 1: Effective Concentrations of this compound for Inducing Histone Hyperacetylation in Maize
| Genotype | Tissue | This compound Concentration | Observed Effect | Reference |
| Susceptible (hm/hm) | Tissue Culture | 10 ng/mL (23 nM) | Hyperacetylation of H3 and H4 | [4] |
| Susceptible (hm/hm) | Embryos | 2 µM | Inhibition of HDAC activity | [3][7] |
| Resistant (Hm/Hm) | Embryos | 50 µg/mL | Onset of H4 hyperacetylation | [4] |
| Resistant (Hm/Hm) | Embryos | 200 µg/mL | Equal hyperacetylation as susceptible genotype | [4] |
Table 2: Time-Course of this compound-Induced Histone Hyperacetylation in Maize
| Genotype | Tissue | Treatment | Time Point | Observed Effect | Reference |
| Susceptible (hm/hm) | Leaves | Infection with C. carbonum | 24 hours post-inoculation | Accumulation of hyperacetylated histones | [4] |
Experimental Protocols
Protocol 1: In Vivo Treatment of Animal Models with this compound
This protocol outlines a general procedure for administering this compound to animal models to study its effects on histone acetylation. Dosing and administration routes should be optimized for the specific animal model and research question.
Materials:
-
This compound
-
Vehicle (e.g., DMSO, saline)
-
Animal model (e.g., mice, rats)
-
Syringes and needles for administration
-
Tissue collection tools
-
Liquid nitrogen
Procedure:
-
Dose Preparation: Prepare a stock solution of this compound in a suitable vehicle. Further dilute the stock solution to the desired final concentration for injection.
-
Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week before the experiment.
-
Administration: Administer this compound to the animals via the chosen route (e.g., intraperitoneal injection, intravenous injection, oral gavage). Include a vehicle control group.
-
Time-Course: Euthanize animals at various time points post-administration (e.g., 2, 6, 12, 24 hours) to assess the dynamics of histone acetylation.
-
Tissue Collection: Promptly collect tissues of interest, snap-freeze them in liquid nitrogen, and store them at -80°C for subsequent analysis.
Protocol 2: Analysis of Histone Acetylation by Western Blot
This protocol describes the detection of changes in global histone acetylation levels in tissues or cells treated with this compound.
Materials:
-
Tissue/cell samples from Protocol 1
-
Histone extraction buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels (15%)
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Histone Extraction: Isolate nuclei from tissue or cell samples and perform acid extraction of histones.
-
Protein Quantification: Determine the protein concentration of the histone extracts.
-
SDS-PAGE: Separate equal amounts of histone proteins on a 15% SDS-PAGE gel.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against acetylated and total histones, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantification: Quantify the band intensities and normalize the acetylated histone levels to the total histone levels.
Protocol 3: Analysis of Histone Acetylation by Mass Spectrometry
This protocol provides a more detailed and quantitative analysis of site-specific histone acetylation changes induced by this compound.
Materials:
-
Histone extracts from Protocol 2
-
Derivatization reagents (e.g., propionic anhydride)
-
Trypsin
-
LC-MS/MS system
-
Data analysis software
Procedure:
-
Sample Preparation: Derivatize the histone extracts to block unmodified lysine residues, followed by tryptic digestion to generate peptides.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution LC-MS/MS system.
-
Data Analysis: Identify and quantify the relative abundance of acetylated peptides using specialized software. This will provide information on the specific lysine residues that are hyperacetylated in response to this compound treatment.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying the in vivo effects of this compound on histone acetylation.
Caption: Workflow for in vivo analysis of histone acetylation using this compound.
Conclusion
This compound serves as a powerful pharmacological tool for investigating the intricate role of histone acetylation in vivo. The protocols and data presented in these application notes provide a comprehensive guide for researchers to design and execute experiments aimed at elucidating the biological consequences of HDAC inhibition. By employing these methodologies, scientists can gain valuable insights into the epigenetic regulation of cellular processes and its implications for human health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. "The mode of action of HC-toxin, a disease determinant of the maize pat" by Hugh A Young [docs.lib.purdue.edu]
- 5. Regulation of cyclic peptide biosynthesis in a plant pathogenic fungus by a novel transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Preparation of HC Toxin Solutions for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation and experimental use of HC Toxin, a potent, cell-permeable inhibitor of histone deacetylases (HDACs). This compound is a valuable tool for studying the role of histone acetylation in various biological processes, including gene expression, cell cycle regulation, and apoptosis. These guidelines will ensure consistent and reproducible results in both in vitro and cell-based assays.
Chemical Properties and Storage
This compound is a cyclic tetrapeptide with the molecular formula C₂₁H₃₂N₄O₆ and a molecular weight of 436.5 g/mol .[1] It is crucial to handle and store it correctly to maintain its stability and activity.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₁H₃₂N₄O₆ | [1] |
| Molecular Weight | 436.5 g/mol | [1] |
| Appearance | Crystalline solid | |
| Solubility | 10 mg/mL in DMSO10 mg/mL in Methanol | [1][2] |
| Storage | Store solid at -20°C. Stock solutions can be stored at -20°C for up to 1 month or at -80°C for up to 6 months. Protect from light.[3] | |
| Stability | The solid form is stable for at least 12 months when stored as directed. Aqueous solutions should not be stored for more than one day.[2] |
Mechanism of Action: HDAC Inhibition
This compound exerts its biological effects primarily through the inhibition of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, this compound promotes histone hyperacetylation, which relaxes chromatin structure and allows for gene transcription. This mechanism underlies its effects on cell cycle, differentiation, and apoptosis. The IC₅₀ value for HDAC inhibition is approximately 30 nM.[2][3]
Experimental Protocols
Preparation of Stock Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated precision balance
-
Vortex mixer
Procedure:
-
Pre-warm the vial of this compound to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound using a calibrated precision balance in a chemical fume hood. For a 10 mM stock solution, you will need 4.365 mg of this compound for 1 mL of DMSO.
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]
References
Application Notes and Protocols for In Vitro Inhibition Assay of Histone Deacetylase with HC Toxin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on histones and other proteins, HDACs induce a more compact chromatin structure, generally leading to transcriptional repression. Dysregulation of HDAC activity has been implicated in the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders. Consequently, HDAC inhibitors have emerged as a promising class of therapeutic agents.
HC Toxin, a cyclic tetrapeptide isolated from the fungus Cochliobolus carbonum, is a potent, cell-permeable, and reversible inhibitor of HDACs.[1][2] It has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, making it a valuable tool for research and a potential candidate for drug development.[3] These application notes provide a detailed protocol for conducting an in vitro inhibition assay of histone deacetylase activity using this compound.
Principle of the Assay
The in vitro HDAC inhibition assay is a fluorometric method used to measure the enzymatic activity of HDACs and the inhibitory potential of compounds like this compound. The assay utilizes a synthetic, fluorogenic substrate, typically an acetylated lysine coupled to a fluorophore that is quenched in its acetylated form. In the presence of active HDACs, the acetyl group is removed from the substrate. A developer solution, containing a protease, then cleaves the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal that is directly proportional to the HDAC activity. The presence of an HDAC inhibitor, such as this compound, will reduce the deacetylation of the substrate, resulting in a decrease in the fluorescent signal.
Quantitative Data Summary
The inhibitory potency of this compound against HDACs is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The following table summarizes the reported IC50 values for this compound against total HDACs and in various cell lines.
| Target/Cell Line | IC50 Value (nM) | Reference |
| General HDACs | 30 | [1][2] |
| CCLP-1 (Intrahepatic Cholangiocarcinoma) | 297.6 ± 80.4 | [3] |
| SSP-25 (Intrahepatic Cholangiocarcinoma) | 520.0 ± 43.0 | [3] |
| TFK-1 (Intrahepatic Cholangiocarcinoma) | 854.6 ± 86.9 | [3] |
| RBE (Intrahepatic Cholangiocarcinoma) | 713.7 ± 27.3 | [3] |
Experimental Protocols
Materials and Reagents
-
HDAC Enzyme Source: HeLa Nuclear Extract or purified recombinant HDACs
-
Fluorogenic HDAC Substrate: e.g., Boc-Lys(Ac)-AMC (N-alpha-t-Boc-N-epsilon-acetyl-L-lysine 7-amino-4-methylcoumarin)
-
Assay Buffer: 25 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2
-
Developer Solution: Trypsin in assay buffer (final concentration to be optimized)
-
This compound: Stock solution in DMSO
-
Positive Control Inhibitor: Trichostatin A (TSA) or Sodium Butyrate
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 355-380 nm, Emission: 440-460 nm)
-
Multichannel pipettes
-
Incubator (37°C)
Experimental Workflow
References
Application Notes and Protocols for HC-Toxin in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
HC-Toxin, a cyclic tetrapeptide originally isolated from the fungus Helminthosporium carbonum, has emerged as a potent agent in cancer cell line research.[1] Its primary mechanism of action is the inhibition of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[2] By inhibiting HDACs, HC-Toxin induces hyperacetylation of histones, leading to a more open chromatin structure and altered gene expression.[3] This activity ultimately results in the suppression of malignant phenotypes in various cancer cell lines through the induction of cell cycle arrest, apoptosis, and cellular differentiation.[4][5] These application notes provide a comprehensive overview of the use of HC-Toxin in cancer research, including its effects on different cell lines and detailed protocols for key experiments.
Mechanism of Action
HC-Toxin is a cell-permeable and reversible inhibitor of HDACs with a potent inhibitory concentration (IC50) in the nanomolar range.[6] The inhibition of HDACs by HC-Toxin leads to an accumulation of acetylated histones, particularly H3 and H4.[1] This hyperacetylation alters the electrostatic charge of histones, relaxing the chromatin structure and making DNA more accessible to transcription factors. Consequently, the expression of various genes is modulated, including those involved in cell cycle control and apoptosis.[7] One of the key pathways affected by HC-Toxin is the Retinoblastoma (Rb) tumor suppressor network.[5] HC-Toxin treatment leads to an increase in the levels of the hypophosphorylated, active form of Rb and upregulates cyclin-dependent kinase inhibitors such as p21.[5] This activation of the Rb pathway contributes to cell cycle arrest, primarily at the G0/G1 phase.[1][5]
Data Presentation
The following table summarizes the quantitative data on the efficacy of HC-Toxin in various cancer cell lines.
| Cancer Type | Cell Line(s) | IC50 Value (nM) | Observed Effects |
| Intrahepatic Cholangiocarcinoma | CCLP-1 | ~297.6 ± 80.4 | Inhibition of cell proliferation and colony formation, G0/G1 cell cycle arrest, apoptosis induction.[1] |
| Intrahepatic Cholangiocarcinoma | SSP-25 | ~520.0 ± 43.0 | Inhibition of cell proliferation.[1] |
| Intrahepatic Cholangiocarcinoma | TFK-1 | ~854.6 ± 86.9 | Inhibition of cell proliferation.[1] |
| Intrahepatic Cholangiocarcinoma | RBE | ~713.7 ± 27.3 | Inhibition of cell proliferation.[1] |
| Neuroblastoma | Various | < 20 | Suppression of malignant phenotype, cell cycle arrest, apoptosis, neuronal differentiation, reduced colony formation.[5] |
| Breast Cancer | T47D | Potent (not specified) | Antiproliferative efficacy, G2/M cell cycle arrest, apoptosis. |
| General | N/A | ~30 | General potent HDAC inhibition.[6] |
Experimental Protocols
Here are detailed protocols for key experiments involving HC-Toxin in cancer cell line research.
Cell Viability Assay (MTT/CCK-8)
This protocol is for determining the cytotoxic effects of HC-Toxin on cancer cells.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
HC-Toxin (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
DMSO (for MTT assay)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of HC-Toxin in complete culture medium. A suggested concentration range is 0-1000 nM.
-
Remove the medium from the wells and add 100 µL of the HC-Toxin dilutions to the respective wells. Include a vehicle control (DMSO) at the same concentration as the highest HC-Toxin treatment.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
For MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
For CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
-
Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for CCK-8) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by HC-Toxin using flow cytometry.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
HC-Toxin
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat the cells with HC-Toxin at the desired concentrations (e.g., 1x and 2x the IC50 value) for 24 or 48 hours. Include a vehicle control.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of HC-Toxin on the cell cycle distribution.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
HC-Toxin
-
6-well plates
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed and treat cells with HC-Toxin as described in the apoptosis assay protocol.
-
Harvest the cells by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blot Analysis for Histone Acetylation and Rb Pathway Proteins
This protocol is for detecting changes in protein expression and post-translational modifications following HC-Toxin treatment.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
HC-Toxin
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-HDAC1, anti-pRb, anti-Rb, anti-E2F1, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
-
-
Procedure:
-
Seed and treat cells with HC-Toxin as described in the apoptosis assay protocol.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL detection reagent and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize the expression of target proteins.
-
Visualizations
The following diagrams illustrate the signaling pathways and experimental workflows described.
References
- 1. researchgate.net [researchgate.net]
- 2. HC-toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of maize histone deacetylases by HC toxin, the host-selective toxin of Cochliobolus carbonum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dot | Graphviz [graphviz.org]
- 5. Pro-apoptotic function of the retinoblastoma tumor suppressor protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of cell cycle arrest at G1 and S phases and cAMP-dependent differentiation in C6 glioma by low concentration of cycloheximide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of apoptosis by Shiga toxins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
HC-Toxin Stability in Aqueous Solutions: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the challenges associated with the stability of HC-Toxin in aqueous solutions. Researchers frequently encounter issues with the integrity of HC-Toxin during experimentation, which can significantly impact results. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address these common problems directly.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Action(s) |
| Precipitation of HC-Toxin upon dissolution in aqueous buffer | - Low aqueous solubility of the hydrophobic cyclic peptide.- Buffer pH is not optimal for solubility.- The concentration of HC-Toxin exceeds its solubility limit in the chosen buffer. | - Prepare a stock solution in an organic solvent such as DMSO or methanol (solubility is approximately 10 mg/mL) and then dilute it into the aqueous buffer.[1][2]- Ensure the final concentration of the organic solvent in the aqueous solution is low enough to not affect the experiment.- If an organic solvent-free solution is required, dissolve the crystalline compound directly in the aqueous buffer with vigorous vortexing or sonication.[1] Be aware that solubility will be limited.- Test a range of buffer pH values to determine optimal solubility. |
| Loss of biological activity of HC-Toxin in prepared solutions | - Degradation of HC-Toxin in the aqueous environment.- Hydrolysis of the epoxide ring, particularly under acidic conditions, leads to an inactive product.[3]- Reduction of the 8-carbonyl group inactivates the toxin.[3][4][5]- Improper storage of the aqueous solution. | - Prepare fresh aqueous solutions of HC-Toxin for each experiment. It is not recommended to store aqueous solutions for more than one day.[1][2]- Avoid acidic conditions. If acidic buffers are necessary, the experiment time should be minimized.- Store the solid form of HC-Toxin at or below -20°C, where it is stable for at least 12 months.[1]- When preparing solutions, use high-purity solvents and buffers. |
| Inconsistent experimental results | - Variable stability of HC-Toxin across different experiments.- Use of aged aqueous solutions.- Inaccurate initial concentration due to incomplete dissolution. | - Strictly adhere to the practice of preparing fresh solutions for each experiment.- Validate the concentration of your HC-Toxin stock solution, if possible, using a calibrated instrument.- Ensure complete dissolution of the HC-Toxin before use. Visually inspect for any particulate matter. |
Frequently Asked Questions (FAQs)
Q1: How should I store HC-Toxin?
A1: The solid, crystalline form of HC-Toxin should be stored at or below -20°C. Under these conditions, it is stable for at least 12 months.[1] Aqueous solutions of HC-Toxin are not stable and should be prepared fresh for each use and not stored for more than one day.[1][2]
Q2: What is the best way to dissolve HC-Toxin?
A2: HC-Toxin is soluble in methanol and DMSO at approximately 10 mg/mL.[2] For most applications, it is recommended to first prepare a concentrated stock solution in one of these organic solvents and then dilute it to the final desired concentration in your aqueous experimental buffer. For experiments requiring an organic solvent-free environment, you can directly dissolve the crystalline HC-Toxin in the aqueous buffer, but be aware that the solubility will be lower.[1]
Q3: What are the known degradation pathways for HC-Toxin in aqueous solutions?
A3: The primary degradation pathways for HC-Toxin in aqueous solutions involve modifications to the 2-amino-9,10-epoxy-8-oxodecanoic acid (Aeo) residue, which is crucial for its biological activity.[4] Two key inactivating reactions are:
-
Hydrolysis of the epoxide ring: This occurs readily, especially under acidic conditions, and results in a dihydroxy derivative that is inactive.[3]
-
Reduction of the 8-carbonyl group: This enzymatic or chemical reduction to a hydroxyl group also leads to a loss of HDAC inhibitory activity.[3][4][5]
Q4: How does the instability of HC-Toxin in aqueous solutions affect its biological activity?
A4: The instability directly impacts its function as a histone deacetylase (HDAC) inhibitor. Both the hydrolysis of the epoxide ring and the reduction of the carbonyl group result in a significant loss of the toxin's ability to inhibit HDACs, rendering it biologically inactive.[6] Therefore, using freshly prepared solutions is critical for obtaining accurate and reproducible experimental results.
Experimental Protocols
Protocol 1: Preparation of HC-Toxin Stock Solution
Objective: To prepare a concentrated stock solution of HC-Toxin for subsequent dilution in aqueous buffers.
Materials:
-
HC-Toxin (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Methanol (HPLC grade)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Allow the vial of HC-Toxin to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of HC-Toxin in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO or methanol to achieve the desired concentration (e.g., 10 mg/mL).
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
Protocol 2: Stability Assessment of HC-Toxin in an Aqueous Buffer using HPLC (General Guideline)
Objective: To monitor the degradation of HC-Toxin in an aqueous buffer over time.
Materials:
-
HC-Toxin stock solution (e.g., 10 mg/mL in DMSO)
-
Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Incubator or water bath set to the desired temperature
Procedure:
-
Dilute the HC-Toxin stock solution into the aqueous buffer to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
Immediately inject a sample of this solution (t=0) into the HPLC system to obtain an initial chromatogram and peak area for the intact HC-Toxin.
-
Incubate the remaining solution at the desired temperature (e.g., room temperature or 37°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the solution and inject it into the HPLC system.
-
Monitor the decrease in the peak area of the intact HC-Toxin and the appearance of any new peaks corresponding to degradation products.
-
HPLC Conditions (Example):
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: A gradient of acetonitrile in water. A typical gradient might be 0-60% acetonitrile over 20 minutes.
-
Flow Rate: 1 mL/min
-
Detection: UV absorbance at multiple wavelengths, such as 220, 230, and 280 nm.[7]
-
Injection Volume: 20 µL
-
Data Analysis: Plot the percentage of the remaining intact HC-Toxin (based on peak area relative to t=0) against time to determine the degradation rate under the tested conditions.
Visualizations
Signaling Pathway of HC-Toxin as an HDAC Inhibitor
HC-Toxin exerts its biological effects primarily through the inhibition of histone deacetylases (HDACs). This inhibition leads to the hyperacetylation of histones and other proteins, which in turn modulates gene expression and affects downstream signaling pathways.
Caption: HC-Toxin inhibits HDAC, leading to histone hyperacetylation and altered gene expression.
Experimental Workflow for Stability Assessment
A systematic approach is necessary to evaluate the stability of HC-Toxin in aqueous solutions. The following workflow outlines the key steps from sample preparation to data analysis.
Caption: Workflow for assessing HC-Toxin stability in aqueous solutions using HPLC.
Logical Relationship of HC-Toxin Degradation
The structural integrity of the Aeo amino acid residue is paramount for the biological activity of HC-Toxin. Any modification to the epoxide or carbonyl group leads to inactivation.
Caption: Degradation pathways of HC-Toxin leading to its inactivation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. HC-toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymatic Detoxification of HC-toxin, the Host-Selective Cyclic Peptide from Cochliobolus carbonum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone Deacetylase Inhibitors as Multitarget-Directed Epi-Drugs in Blocking PI3K Oncogenic Signaling: A Polypharmacology Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Optimizing HC Toxin Concentration for Effective HDAC Inhibition
Welcome to the technical support center for HC Toxin, a potent histone deacetylase (HDAC) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cell-permeable, reversible inhibitor of histone deacetylases (HDACs) with a reported IC50 of approximately 30 nM.[1] It is a cyclic tetrapeptide that functions by blocking the active site of HDAC enzymes, leading to an accumulation of acetylated histones and non-histone proteins. This hyperacetylation alters chromatin structure and gene expression, which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[2] The inhibitory activity of this compound is largely attributed to its epoxide moiety.[3]
Q2: What is a recommended starting concentration for this compound in my experiments?
A good starting point for in vitro experiments is to perform a dose-response study to determine the optimal concentration for your specific cell line and assay. Based on published data, a concentration range of 10 nM to 1 µM is recommended for initial screening. For some sensitive cell lines, concentrations in the low nanomolar range (<100 nM) have been shown to be effective.[2]
Q3: How should I prepare and store this compound?
This compound is soluble in DMSO and methanol at concentrations up to 10 mg/mL.[1] For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO and store it at -20°C. The solid form of this compound is stable for at least one year when stored at or below -20°C.[1] Crucially, aqueous solutions of this compound should not be stored for more than one day. [1] Always prepare fresh dilutions in your culture medium from the frozen stock for each experiment.
Q4: In which cell lines has this compound been shown to be effective?
This compound has demonstrated efficacy in a variety of cancer cell lines. Below is a summary of reported IC50 values.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| CCLP-1 | Intrahepatic Cholangiocarcinoma | ~297.6 ± 80.4 | [2] |
| SSP-25 | Intrahepatic Cholangiocarcinoma | ~520.0 ± 43.0 | [2] |
| TFK-1 | Intrahepatic Cholangiocarcinoma | ~854.6 ± 86.9 | [2] |
| RBE | Intrahepatic Cholangiocarcinoma | ~713.7 ± 27.3 | [2] |
| Neuroblastoma (NB) | Neuroblastoma | < 20 | |
| T47D | Breast Cancer | Effective |
Q5: What are the known signaling pathways affected by this compound?
This compound-mediated HDAC inhibition leads to the hyperacetylation of histone and non-histone proteins, which in turn affects multiple signaling pathways. In C2C12 myotubes, this compound has been shown to activate the AMP-activated protein kinase (AMPK) and Akt signaling pathways.[4] The activation of the Akt pathway is dependent on PI3K.[4] In cancer cells, this compound can induce the expression of tumor suppressor genes like p21 and p53, leading to cell cycle arrest and apoptosis.[2]
Troubleshooting Guide
Issue 1: I am not observing the expected level of HDAC inhibition or downstream effects (e.g., no change in cell viability).
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration | The effective concentration of this compound can vary significantly between cell lines. Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration for your specific cell line and endpoint. |
| Compound Instability | This compound is not stable in aqueous solutions for extended periods.[1] Always prepare fresh dilutions from a DMSO stock for each experiment. Ensure your DMSO stock has been stored properly at -20°C and has not undergone multiple freeze-thaw cycles. |
| Short Incubation Time | The effects of HDAC inhibitors on gene expression and cell viability can take time to manifest. Consider increasing the incubation time (e.g., 24, 48, or 72 hours). |
| Cell Line Resistance | Your cell line may have intrinsic or acquired resistance to HDAC inhibitors. This could be due to mechanisms such as the expression of drug efflux pumps or detoxification enzymes like HC-toxin reductase, which has been identified in maize.[5] |
| Assay Sensitivity | The assay you are using may not be sensitive enough to detect the changes. Ensure your assays (e.g., Western blot for histone acetylation, cell viability assay) are properly validated and include appropriate positive and negative controls. |
Issue 2: I am observing high levels of cytotoxicity even at low concentrations of this compound.
| Possible Cause | Troubleshooting Step |
| High Cell Line Sensitivity | Your cell line may be particularly sensitive to this compound. Perform a dose-response experiment with a lower range of concentrations (e.g., picomolar to low nanomolar) to identify a therapeutic window that allows for the study of HDAC inhibition without inducing widespread cell death. |
| Solvent Toxicity | Although unlikely at the typical final concentrations used, ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a toxic level (typically <0.5%). |
| Incorrect Cell Seeding Density | A very low cell seeding density can sometimes make cells more susceptible to drug treatment. Ensure you are using a consistent and appropriate seeding density for your cell line. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and ideally below 0.5%. Replace the medium in each well with 100 µL of the medium containing the desired concentration of this compound or vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Western Blot for Histone Acetylation
This protocol provides a general procedure to assess the level of histone acetylation following this compound treatment.
-
Cell Treatment and Lysis:
-
Plate and treat cells with the desired concentrations of this compound for the appropriate duration.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and HDAC inhibitors (e.g., sodium butyrate, trichostatin A) to preserve the acetylation status of proteins.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on a 15% SDS-polyacrylamide gel. Due to the small size of histones, a higher percentage gel is recommended for better resolution.[6]
-
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. A 0.2 µm pore size membrane is recommended for the efficient capture of low molecular weight histone proteins.[6]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Normalization: To ensure equal loading, strip the membrane and re-probe with an antibody against a total histone protein (e.g., anti-Histone H3) or another loading control like β-actin.
Visualizations
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Inhibition of maize histone deacetylases by this compound, the host-selective toxin of Cochliobolus carbonum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (a HDAC inhibitor) enhances IRS1-Akt signalling and metabolism in mouse myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HC-toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histone Immunoblotting Protocol | Rockland [rockland.com]
troubleshooting low yield in HC Toxin purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of HC Toxin, with a primary focus on addressing issues of low yield.
Frequently Asked Questions (FAQs)
Q1: What is the general workflow for purifying this compound from fungal cultures?
A1: The purification of this compound from Cochliobolus carbonum cultures typically involves a multi-step process that includes:
-
Extraction: The toxin is first extracted from the culture filtrate using a water-immiscible organic solvent, most commonly ethyl acetate.
-
Solvent Partitioning & Concentration: The crude extract is then concentrated to remove the extraction solvent.
-
Chromatographic Purification: The concentrated crude extract is subjected to one or more chromatography steps to separate this compound from other metabolites. This usually involves:
-
Silica gel chromatography for initial fractionation.
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) for final purification to high purity (>95%).[1]
-
Q2: What are the critical chemical properties of this compound to consider during purification?
A2: this compound is a cyclic tetrapeptide with a key structural feature essential for its biological activity: an epoxide ring within the 2-amino-9,10-epoxy-8-oxodecanoic acid (Aeo) residue.[2][3] This epoxide is susceptible to hydrolysis under acidic conditions, which leads to the opening of the ring and a complete loss of biological activity.[4] Therefore, maintaining neutral or near-neutral pH conditions and avoiding prolonged exposure to strong acids is crucial throughout the purification process.
Q3: What are the common causes of low this compound yield?
A3: Low yields can arise from several factors at different stages of the purification process:
-
Suboptimal Fungal Culture Conditions: Insufficient production of this compound by the Cochliobolus carbonum culture.
-
Inefficient Extraction: Incomplete transfer of this compound from the aqueous culture filtrate to the organic solvent.
-
Degradation of this compound: Hydrolysis of the essential epoxide ring due to inappropriate pH or prolonged processing times.
-
Losses During Chromatography: Poor recovery from chromatography columns due to irreversible binding, co-elution with impurities, or improper fraction collection.
Troubleshooting Guide: Low Yield in this compound Purification
This guide provides a question-and-answer formatted approach to troubleshoot specific issues encountered during this compound purification that may lead to low yields.
Stage 1: Extraction
Problem: Low concentration of this compound in the crude extract.
| Possible Cause | Recommended Solution |
| Incomplete Extraction | - Optimize Solvent-to-Aqueous Ratio: Ensure a sufficient volume of ethyl acetate is used for extraction. A common starting point is a 1:1 or 1:2 ratio of culture filtrate to ethyl acetate. Perform multiple extractions (e.g., 3 times) of the aqueous phase and pool the organic extracts to maximize recovery. - Ensure Thorough Mixing: Use vigorous shaking or a separation funnel to ensure maximum contact between the aqueous and organic phases. |
| Emulsion Formation | - Break Emulsion: If an emulsion forms at the interface, it can trap the product. This can be broken by the addition of a saturated brine solution or by centrifugation. |
| Incorrect pH of Culture Filtrate | - Adjust pH: Before extraction, ensure the pH of the culture filtrate is neutral (around 7.0). Acidic conditions can lead to the hydrolysis of the epoxide ring. |
Stage 2: Chromatography
Problem: Poor recovery of this compound after silica gel chromatography.
| Possible Cause | Recommended Solution |
| Irreversible Adsorption | - Use Deactivated Silica: this compound can bind strongly to acidic sites on silica gel. Use silica gel that has been deactivated, for example, by washing with a solvent system containing a small amount of a polar solvent like methanol before use. - Load Sample Appropriately: Dissolve the crude extract in a minimal amount of a non-polar solvent before loading it onto the column to ensure a tight band at the origin. |
| Inappropriate Mobile Phase | - Optimize Solvent System: A common mobile phase for the elution of this compound from silica gel is a gradient of ethyl acetate in hexane. Start with a low polarity mixture (e.g., 10:1 hexane:ethyl acetate) and gradually increase the polarity. |
Problem: Low yield or poor purity after RP-HPLC.
| Possible Cause | Recommended Solution |
| Suboptimal HPLC Conditions | - Column Choice: A C18 column is typically used for the purification of this compound.[1] - Mobile Phase: A gradient of acetonitrile in water is a standard mobile phase. For mass spectrometry compatibility, a small amount of formic acid (e.g., 0.1%) can be used, but prolonged exposure should be avoided due to the potential for epoxide hydrolysis. - Gradient Optimization: A shallow gradient (e.g., 0-60% acetonitrile over 30 minutes) can improve the resolution of this compound from closely eluting impurities.[1] |
| Toxin Degradation | - pH of Mobile Phase: Maintain the pH of the mobile phase close to neutral if possible. If an acidic modifier is necessary for good chromatography, use it at a low concentration and process the fractions quickly. |
| Poor Peak Shape | - Sample Overload: Injecting too much sample can lead to broad or tailing peaks, reducing resolution and making fraction collection difficult. Reduce the injection volume or dilute the sample. |
Quantitative Data Summary
The following tables provide a summary of typical parameters and expected outcomes at various stages of this compound purification. Note that actual yields can vary significantly based on the specific experimental conditions and the productivity of the fungal strain.
Table 1: Extraction and Initial Purification of this compound
| Parameter | Value/Range | Expected Outcome | Reference |
| Extraction Solvent | Ethyl Acetate | Efficient extraction from aqueous culture filtrate | Generic for mycotoxins |
| Silica Gel Mobile Phase | Hexane:Ethyl Acetate (gradient) | Separation from highly polar and non-polar impurities | General protocol |
| Typical Yield after Silica Gel | 30-50% of crude extract | Varies widely | Estimated |
Table 2: RP-HPLC Purification Parameters for this compound
| Parameter | Value/Range | Expected Outcome | Reference |
| Stationary Phase | C18 Silica | Good retention and separation | [1] |
| Mobile Phase A | Water (or Water with 0.1% Formic Acid) | Aqueous component for reversed-phase | [5] |
| Mobile Phase B | Acetonitrile | Organic modifier for elution | [1] |
| Gradient | 0-60% Acetonitrile | Elution of this compound | [1] |
| Detection Wavelength | 220-230 nm | UV absorbance of the peptide bonds | [1] |
| Purity after HPLC | >98% | High purity product | [1] |
Experimental Protocols
Protocol 1: Extraction of this compound from Culture Filtrate
-
Culture Preparation: Grow Cochliobolus carbonum in a suitable liquid medium until sufficient toxin production is achieved.
-
Filtration: Remove the fungal mycelia from the culture broth by filtration through cheesecloth or a similar material.
-
pH Adjustment: Adjust the pH of the culture filtrate to 7.0 using a suitable buffer or dilute base.
-
Solvent Extraction:
-
Transfer the culture filtrate to a large separation funnel.
-
Add an equal volume of ethyl acetate.
-
Shake vigorously for 2-3 minutes, periodically venting the funnel.
-
Allow the layers to separate.
-
Collect the upper ethyl acetate layer.
-
Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.
-
-
Concentration:
-
Pool the ethyl acetate extracts.
-
Dry the combined extract over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the extract to dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Storage: Store the crude extract at -20°C until further purification.
Protocol 2: Purification of this compound by RP-HPLC
-
Sample Preparation: Dissolve the crude or partially purified this compound extract in a small volume of the initial mobile phase (e.g., 95% water, 5% acetonitrile). Filter the sample through a 0.45 µm syringe filter.
-
HPLC System:
-
Column: C18, 5 µm particle size, e.g., 4.6 x 250 mm.
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Detector: UV detector set at 220 nm.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 60% B (linear gradient)
-
35-40 min: 60% to 100% B (wash)
-
40-45 min: 100% B (wash)
-
45-50 min: 100% to 5% B (re-equilibration)
-
-
-
Fraction Collection: Collect fractions corresponding to the major peak that elutes at the expected retention time for this compound.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm purity.
-
Solvent Removal: Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation.
Visualizations
Caption: A flowchart illustrating the major steps in the purification of this compound.
Caption: A decision tree for troubleshooting low this compound yield.
References
- 1. funite.science [funite.science]
- 2. HC-toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of maize histone deacetylases by this compound, the host-selective toxin of Cochliobolus carbonum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation of T-2 toxin on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Strategies to Avoid Off-Target Effects of HC Toxin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the off-target effects of HC Toxin in experimental settings. The information is presented in a question-and-answer format to directly address common issues and provide actionable troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable, reversible cyclic tetrapeptide originally isolated from the maize pathogen Cochliobolus carbonum.[1][2][3] Its primary mechanism of action is the inhibition of histone deacetylases (HDACs).[1][2][3][4] Specifically, this compound shows high selectivity for Class I HDACs.[5] By inhibiting HDACs, this compound can lead to the hyperacetylation of histone and non-histone proteins, thereby modulating gene expression and various cellular processes.[2]
Q2: What are "off-target" effects and why are they a concern with this compound?
A2: Off-target effects are unintended interactions of a drug or small molecule, like this compound, with cellular components other than its intended target (in this case, HDACs).[6] These unintended interactions are a significant concern because they can lead to misinterpretation of experimental results, cellular toxicity, and confounding data that can compromise the validity and reproducibility of research findings.[6] For HDAC inhibitors in general, off-target effects can be a common issue, making it crucial to implement strategies to identify and minimize them.[2][7]
Q3: What are the initial steps to minimize potential off-target effects when starting experiments with this compound?
A3: To minimize off-target effects from the outset, you should:
-
Optimize Concentration: Conduct a thorough dose-response experiment to determine the minimal effective concentration of this compound that elicits the desired on-target effect (e.g., increased histone acetylation) while minimizing broader cellular toxicity.[6][8]
-
Limit Exposure Time: Perform time-course experiments to find the shortest incubation time required to observe the on-target phenotype. Prolonged exposure increases the likelihood of off-target effects.[8]
-
Use Proper Controls: Always include a vehicle control (e.g., DMSO, if used to dissolve this compound) at the same final concentration as in the experimental conditions to distinguish solvent effects from the toxin's effects.[8]
Troubleshooting Guide
| Observed Problem | Potential Cause (Off-Target Related) | Recommended Troubleshooting Strategy |
| High cellular toxicity or unexpected cell death at effective concentrations. | The observed toxicity may be due to the inhibition of an essential non-HDAC protein or pathway. | 1. Perform a Cytotoxicity Assay: Use assays like MTT or LDH to quantify toxicity across a range of this compound concentrations and exposure times.[8] 2. Lower the Concentration: If possible, use a lower concentration of this compound, even if it results in a sub-maximal on-target effect, to see if toxicity is reduced. 3. Rescue Experiment: If a specific off-target pathway is suspected, try to "rescue" the phenotype by overexpressing the target or treating with a downstream agonist. |
| The observed phenotype does not align with known effects of Class I HDAC inhibition. | The phenotype may be driven by one or more off-target interactions. | 1. Use a Structurally Unrelated Inhibitor: Treat cells with a different chemical class of Class I HDAC inhibitor (e.g., a hydroxamic acid like Trichostatin A, or a benzamide like Entinostat) to see if the same phenotype is produced.[8] If the phenotype is unique to this compound, it is more likely to be an off-target effect. 2. Validate On-Target Engagement: Confirm that this compound is engaging its intended HDAC targets at the concentration used. This can be done by Western blot to check for hyperacetylation of known HDAC substrates (e.g., Histone H3, Histone H4, or α-tubulin for HDAC6 if cross-reactivity is a concern).[9] |
| Inconsistent or irreproducible results between experiments. | This could be due to variations in cell state (passage number, density) that alter the expression of on- or off-target proteins, or instability of the compound. | 1. Standardize Cell Culture: Maintain consistent cell passage numbers, seeding densities, and media conditions.[6] 2. Proper Compound Handling: Prepare single-use aliquots of this compound to avoid repeated freeze-thaw cycles. Do not store aqueous solutions for more than a day.[3][6] 3. Assess Compound Stability: If inconsistencies persist, consider analytical methods like HPLC to check the stability of this compound in your specific experimental media over time.[6] |
| Phenotype is observed in a cell line lacking the primary target. | The effect is definitively off-target. | 1. Target Knockout/Knockdown Control: If feasible, use a cell line where the primary HDAC target(s) (e.g., HDAC1, HDAC2, HDAC3) have been knocked out or knocked down. If the phenotype persists, it confirms an off-target mechanism.[8][10] 2. Identify the Off-Target: Use advanced proteomic techniques like Cellular Thermal Shift Assay (CETSA) or chemical proteomics to identify the unintended binding partners of this compound. |
Data Presentation
Table 1: Inhibitory Profile of this compound
| Compound | Type | Target Class | IC₅₀ | Reference |
| This compound | Cyclic Tetrapeptide | Class I HDACs (selective over Class II) | ~30 nM (general for HDACs) | [3][5] |
Mandatory Visualization
Caption: Experimental workflow for mitigating and identifying this compound off-target effects.
Caption: On-target vs. potential off-target signaling pathways of this compound.
Experimental Protocols
Protocol 1: Dose-Response and Cytotoxicity Evaluation
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture media. Also, prepare a 2x vehicle control solution.
-
Treatment: Remove the old media and add the 2x this compound dilutions and vehicle control to the appropriate wells. Incubate for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Assay (for viability):
-
Data Analysis: Plot cell viability (%) against this compound concentration to determine the toxic threshold and calculate the IC₅₀ for toxicity.
Protocol 2: Western Blot for On-Target Engagement (Histone Acetylation)
-
Treatment: Treat cells in a 6-well plate with the desired concentrations of this compound (including a non-toxic and an effective concentration determined from Protocol 1) and a vehicle control for the optimized duration.
-
Cell Lysis: Wash cells with cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. Crucially, include a pan-HDAC inhibitor (like Trichostatin A) in the lysis buffer to preserve the acetylation state of proteins post-lysis.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody against an acetylated histone mark (e.g., anti-acetyl-Histone H3 or H4) overnight at 4°C.
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Loading Control: Re-probe the membrane with an antibody for a loading control (e.g., total Histone H3 or GAPDH).
-
Analysis: Quantify the band intensities to confirm a dose-dependent increase in histone acetylation with this compound treatment.
Protocol 3: Introduction to Cellular Thermal Shift Assay (CETSA) for Off-Target Identification
CETSA is a powerful method to assess target engagement in intact cells by measuring changes in the thermal stability of a protein upon ligand binding.[1][6][7][8][11]
-
Cell Treatment: Treat intact cells with either vehicle or a saturating concentration of this compound.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) using a thermal cycler. One aliquot is kept at room temperature as a control.
-
Lysis and Centrifugation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction (supernatant) from the precipitated proteins by high-speed centrifugation.
-
Protein Detection: Analyze the amount of a specific protein remaining in the soluble fraction at each temperature point using Western blotting or other quantitative methods like mass spectrometry.
-
Data Analysis:
-
Melt Curve: Plot the amount of soluble protein against the temperature for both vehicle and this compound-treated samples.
-
Thermal Shift: A shift in the melting curve to a higher temperature in the this compound-treated sample indicates that the toxin binds to and stabilizes the protein. This can be used to confirm on-target engagement with HDACs and discover novel, unknown off-target binding partners.[7][11]
-
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. benchchem.com [benchchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. HC-toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoform-selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 7. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
improving the production of HC Toxin through fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the fermentative production of HC Toxin from Cochliobolus carbonum.
Troubleshooting Guide
This guide addresses common issues encountered during this compound fermentation experiments in a question-and-answer format.
Question: Why is my this compound yield consistently low or undetectable?
Answer: Low or undetectable this compound yields can stem from several factors, ranging from the genetic integrity of your fungal strain to the specific fermentation conditions. Here are the primary areas to investigate:
-
Genetic Integrity of Cochliobolus carbonum : this compound production is controlled by a complex genetic locus called TOX2.[1][2] Strains that do not produce the toxin lack this locus.[3][4] It is crucial to ensure you are using a Cochliobolus carbonum race 1 (CCR1) strain, which is known to produce this compound.[5]
-
Solution: Verify the genetic background of your strain. If necessary, acquire a confirmed TOX2+ strain from a reputable culture collection.
-
-
Suboptimal Fermentation Medium: The composition of the culture medium significantly impacts secondary metabolite production.
-
Solution: Experiment with different media formulations. While specific optimal media for this compound are often proprietary, general strategies for fungal secondary metabolite production can be applied. Start with a basal medium and systematically vary carbon and nitrogen sources. Some studies on other fungal metabolites have shown that the type of peptone or tryptone can significantly affect toxin yields.[6]
-
-
Inappropriate Environmental Conditions: Temperature, pH, and aeration are critical parameters in fermentation.
-
Silent or Downregulated TOX2 Gene Cluster: Even with the correct genes, their expression might be repressed under standard laboratory conditions.[7]
-
Solution: Employ the "One Strain, Many Compounds" (OSMAC) approach by varying culture conditions one at a time.[8] This includes altering media components, temperature, pH, aeration, and even introducing co-cultivation with other microorganisms to elicit a response.
-
Question: My fungal culture shows good biomass growth, but this compound production remains low. What is the issue?
Answer: This common scenario indicates that the conditions favor primary metabolism (growth) over secondary metabolism (this compound production).
-
Carbon Catabolite Repression: High concentrations of readily metabolizable sugars like glucose can suppress the expression of secondary metabolite gene clusters.[6]
-
Solution: Try using alternative or complex carbon sources that are consumed more slowly. You can also experiment with a two-stage fermentation process where an initial growth phase is followed by a production phase with a different medium composition that is less favorable for rapid growth.
-
-
Nutrient Limitation (Nitrogen, Phosphate): Secondary metabolism is often triggered by the limitation of certain nutrients, such as nitrogen or phosphate, after the initial growth phase.
-
Solution: Design experiments to test the effect of varying nitrogen and phosphate concentrations in your medium. A lower C:N ratio might favor toxin production in some fungi.
-
-
Timing of Harvest: this compound production is typically growth-phase dependent, often occurring during the stationary phase.
-
Solution: Perform a time-course experiment, sampling your culture at regular intervals to determine the optimal harvest time for maximum this compound concentration.
-
Question: How can I troubleshoot issues with foaming or changes in the physical properties of my fermentation broth?
Answer: Changes in the fermentation broth can provide clues about the metabolic state of your culture.
-
Excessive Foaming: This is usually due to high metabolic activity and the production of carbon dioxide, along with proteins and other surfactants in the medium.[9]
-
Solution: While some foaming is normal, excessive foaming can be managed by adding food-grade antifoaming agents. However, be sure to test for any potential impact of the antifoam on this compound production.
-
-
Increased Viscosity or Pellet Formation: Filamentous fungi like C. carbonum can grow in different morphological forms (dispersed mycelia vs. pellets), which can affect nutrient and oxygen transfer, and consequently, toxin production.
-
Solution: Agitation speed is a key parameter to control morphology. Higher shear forces can lead to more dispersed growth, while lower agitation may promote pellet formation. Experiment with different agitation rates to find the optimal morphology for this compound production.
-
Frequently Asked Questions (FAQs)
1. What is this compound and why is it important?
This compound is a cyclic tetrapeptide, with the structure cyclo(D-Pro-L-Ala-D-Ala-L-Aeo), where Aeo stands for 2-amino-9,10-epoxi-8-oxodecanoic acid.[3][4] It is a host-selective toxin produced by the fungus Cochliobolus carbonum and acts as a virulence factor in maize.[3][4] Its primary mode of action is the inhibition of histone deacetylases (HDACs), making it a valuable molecule for research in epigenetics and as a potential scaffold for drug development.[3][4][10]
2. Which fungal species and strains produce this compound?
The primary producer of this compound is Cochliobolus carbonum race 1.[5] It has also been discovered that Alternaria jesenskae produces this compound, with the genes for its biosynthesis being highly similar to those in C. carbonum.[11]
3. What are the key genes involved in this compound biosynthesis?
The genes for this compound biosynthesis are located in a large, complex locus known as TOX2.[3][4] Key genes within this cluster include:
-
HTS1: Encodes a large non-ribosomal peptide synthetase (NRPS) that is the central enzyme in the toxin's assembly.[3][4][11]
-
TOXA: Encodes a transporter protein believed to be involved in the efflux of this compound from the fungal cell.[11]
-
TOXC: Encodes a fatty acid synthase subunit, likely involved in the synthesis of the Aeo side chain.[11]
-
TOXE: Encodes a pathway-specific transcription factor that regulates the expression of other TOX2 genes.[1][11]
-
TOXF: Encodes a putative branched-chain amino acid aminotransferase.[11]
-
TOXG: Encodes an alanine racemase.[11]
4. What are the optimal environmental conditions for this compound production?
While optimal conditions can be strain-specific, general guidelines for fungal secondary metabolite production apply. Key parameters to optimize include:
-
Temperature: Typically in the range of 20-30°C.
-
pH: Often neutral to slightly acidic, but should be empirically determined.
-
Aeration and Agitation: Crucial for supplying oxygen and ensuring nutrient homogeneity. The physical stress from agitation can also influence secondary metabolite production.
-
Light: Some fungal secondary metabolite pathways are influenced by light, so this is another parameter that can be explored.[12]
5. How is this compound production regulated at the molecular level?
The production of this compound is tightly regulated. The key regulator is the TOXE gene product, a unique transcription factor that binds to a specific DNA motif, the "tox-box," found in the promoter regions of other TOX2 genes.[1][13] This ensures the coordinated expression of the entire biosynthetic pathway.[1] The regulation is also influenced by broader cellular signaling pathways that respond to environmental cues like nutrient availability and stress.
Data Presentation
Table 1: Comparison of Media Components on Toxin Production (Hypothetical Data)
| Medium Component | Concentration | Biomass (g/L) | This compound Yield (mg/L) |
| Carbon Source | |||
| Glucose | 20 g/L | 15.2 | 10.5 |
| Sucrose | 20 g/L | 12.8 | 18.2 |
| Lactose | 20 g/L | 8.5 | 25.7 |
| Nitrogen Source | |||
| Peptone | 10 g/L | 14.1 | 22.1 |
| Yeast Extract | 10 g/L | 16.5 | 15.8 |
| Ammonium Sulfate | 5 g/L | 11.3 | 8.4 |
Table 2: Influence of Environmental Parameters on this compound Production (Hypothetical Data)
| Parameter | Value | Biomass (g/L) | This compound Yield (mg/L) |
| Temperature | 22 °C | 10.1 | 19.8 |
| 25 °C | 14.5 | 24.3 | |
| 28 °C | 13.8 | 21.1 | |
| pH | 6.0 | 11.7 | 18.9 |
| 6.5 | 14.2 | 23.7 | |
| 7.0 | 13.5 | 20.5 | |
| Agitation | 150 rpm | 9.8 (pellets) | 15.4 |
| 200 rpm | 13.9 (dispersed) | 24.8 | |
| 250 rpm | 12.5 (dispersed) | 22.6 |
Experimental Protocols
1. Protocol for Quantification of this compound using HPLC
This protocol provides a general method for extracting and quantifying this compound from a liquid fermentation broth.
-
Extraction:
-
Centrifuge 50 mL of the fermentation broth to separate the mycelium from the supernatant.
-
To the supernatant, add an equal volume of ethyl acetate.
-
Shake vigorously for 10 minutes and allow the phases to separate.
-
Collect the upper ethyl acetate phase.
-
Repeat the extraction of the aqueous phase with another volume of ethyl acetate.
-
Combine the ethyl acetate extracts and evaporate to dryness under reduced pressure (e.g., using a rotary evaporator).
-
Re-dissolve the dried extract in a known volume of methanol (e.g., 1 mL) for HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid). A typical gradient might be from 30% to 70% acetonitrile over 20 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV detector at 232 nm.
-
Quantification: Prepare a standard curve using purified this compound of known concentrations. Calculate the concentration in the sample by comparing its peak area to the standard curve.
-
2. Protocol for Fungal Biomass Measurement (Dry Weight)
This protocol describes the standard method for determining fungal biomass.
-
Take a known volume of the fermentation culture (e.g., 10 mL).
-
Pre-weigh a dry filter paper (e.g., Whatman No. 1).
-
Filter the culture sample through the pre-weighed filter paper using a vacuum filtration apparatus.
-
Wash the collected mycelium on the filter paper with distilled water to remove any residual medium components.
-
Carefully remove the filter paper with the mycelial mat and place it in a drying oven at 60-80°C.
-
Dry the sample to a constant weight (this may take 24-48 hours).
-
After cooling to room temperature in a desiccator, weigh the filter paper with the dried mycelium.
-
Subtract the initial weight of the filter paper to obtain the dry weight of the biomass.
-
Express the biomass as grams of dry weight per liter of culture (g/L).
3. Protocol for RNA Extraction and Gene Expression Analysis (RT-qPCR)
This protocol outlines the steps to analyze the expression of key this compound biosynthesis genes.
-
Harvest Mycelium: Collect mycelium from the fermentation broth by vacuum filtration, flash-freeze it in liquid nitrogen, and store at -80°C.
-
RNA Extraction:
-
Grind the frozen mycelium to a fine powder under liquid nitrogen using a mortar and pestle.
-
Extract total RNA using a commercially available kit (e.g., TRIzol reagent or a plant/fungi RNA purification kit) according to the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose gel.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
Quantitative PCR (qPCR):
-
Design primers specific to your target genes (HTS1, TOXE, etc.) and a reference gene (e.g., actin or GAPDH) for normalization.
-
Prepare the qPCR reaction mix containing cDNA, primers, and a suitable SYBR Green master mix.
-
Run the qPCR reaction on a real-time PCR instrument.
-
Analyze the results using the comparative Cq (ΔΔCq) method to determine the relative expression levels of the target genes.
-
Visualizations
Caption: Simplified pathway of this compound biosynthesis and its regulation.
Caption: Troubleshooting workflow for low this compound production.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. HC-toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cochliobolus carbonum - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. foodsafety.ces.ncsu.edu [foodsafety.ces.ncsu.edu]
- 10. Inhibition of maize histone deacetylases by this compound, the host-selective toxin of Cochliobolus carbonum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Conservation of the genes for HC-toxin biosynthesis in Alternaria jesenskae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of Environmental Factors on the Regulation of Cyanotoxin Production [mdpi.com]
- 13. Regulation of cyclic peptide biosynthesis in a plant pathogenic fungus by a novel transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of HC Toxin and Its Degradation Products
Welcome to the technical support center for the identification and analysis of HC Toxin and its degradation products. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation product of this compound?
The main degradation product of this compound is the 8-hydroxy derivative. This results from the reduction of the 8-keto group of the 2-amino-9,10-epoxy-8-oxo-decanoic acid (Aeo) residue within the cyclic tetrapeptide structure.[1] This conversion is a detoxification mechanism observed in organisms resistant to the toxin, such as certain strains of maize.[2]
Q2: What enzyme is responsible for the degradation of this compound?
The enzymatic reduction of this compound is catalyzed by HC-toxin reductase. This enzyme is NADPH-dependent, meaning it requires NADPH as a cofactor to carry out the reduction of the carbonyl group.[1][3]
Q3: How can I separate this compound from its 8-hydroxy degradation product?
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a suitable method for separating this compound and its more polar 8-hydroxy metabolite. A C18 column with a water/acetonitrile gradient is commonly employed. The more polar 8-hydroxy derivative will typically have a shorter retention time than the parent this compound.
Q4: What are the expected mass-to-charge ratios (m/z) for this compound and its primary degradation product in mass spectrometry?
For this compound (C₂₁H₃₂N₄O₆), the expected [M+H]⁺ ion is approximately m/z 437.24. The 8-hydroxy degradation product will have an [M+H]⁺ ion with an increase of 2 Da, at approximately m/z 439.26, due to the addition of two hydrogen atoms during the reduction of the ketone.
Q5: How stable is this compound in solution?
This compound is generally stable, with a reported shelf life of at least four years when stored at -20°C.[4] However, its stability can be affected by pH and temperature. It is advisable to prepare fresh solutions and store them at low temperatures for short-term use. For long-term storage, -20°C or colder is recommended.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound and its degradation products.
HPLC Analysis Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Secondary Interactions: The cyclic peptide structure of this compound can interact with active sites on the column packing material.- Column Overload: Injecting too concentrated a sample.- Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and, consequently, the peak shape. | - Use a high-purity, end-capped C18 column.- Reduce the sample concentration.- Experiment with mobile phase additives like 0.1% formic acid or trifluoroacetic acid to improve peak shape. |
| Inconsistent Retention Times | - Fluctuations in Mobile Phase Composition: Inaccurate gradient mixing.- Temperature Variations: Changes in column temperature affect retention.- Column Equilibration: Insufficient time for the column to equilibrate between runs. | - Ensure your HPLC pump is functioning correctly and solvents are properly degassed.- Use a column oven to maintain a constant temperature.- Allow for a sufficient column equilibration period at the initial mobile phase conditions before each injection. |
| Ghost Peaks | - Carryover: Adsorption of this compound from a previous injection onto the injector or column.- Contaminated Mobile Phase or System: Impurities in the solvents or leaching from tubing. | - Implement a robust needle wash protocol in your autosampler method.- Run blank injections between samples to identify carryover.- Use high-purity, HPLC-grade solvents and flush the system regularly. |
| Low Signal Intensity | - Degradation in Sample: this compound may have degraded during sample preparation or storage.- Poor Ionization in MS: Suboptimal source conditions.- Detector Wavelength: Incorrect UV detector wavelength. | - Ensure proper sample handling and storage (cold and protected from light).- Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature).- The λmax for this compound is approximately 232 nm.[4] |
Mass Spectrometry Analysis Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Ionization/Low Sensitivity | - Suboptimal ESI Source Conditions: Inefficient spray formation or desolvation.- Ion Suppression: Co-eluting matrix components from the sample can suppress the ionization of this compound. | - Optimize ESI source parameters such as spray voltage, capillary temperature, and gas flows.- Improve sample cleanup to remove interfering matrix components.- Consider using atmospheric pressure chemical ionization (APCI) if ESI is problematic. |
| Unexpected Adducts | - Mobile Phase Additives: Formation of adducts with salts or solvents (e.g., [M+Na]⁺, [M+K]⁺, [M+CH₃CN+H]⁺).- High Salt Concentration in Sample: Salts from buffers used in sample preparation. | - Use volatile mobile phase modifiers like formic acid or ammonium formate.- Minimize the use of non-volatile salts in the final sample solution.- If desalting is necessary, use a suitable solid-phase extraction (SPE) protocol. |
| In-Source Fragmentation | - High Source Temperatures or Voltages: Causing the molecule to fragment before entering the mass analyzer. | - Reduce the source temperature and cone/fragmentor voltage to minimize unintended fragmentation. |
| Difficulty Confirming Degradation Product | - Low Abundance: The degradation product may be present at a much lower concentration than the parent toxin.- Ambiguous Fragmentation: Fragmentation pattern may not be definitive. | - Use targeted MS/MS (Selected Reaction Monitoring - SRM or Multiple Reaction Monitoring - MRM) to enhance sensitivity for the expected m/z of the degradation product.- Compare the fragmentation pattern with that of the parent compound; look for characteristic neutral losses. |
Experimental Protocols
Protocol 1: In Vitro Enzymatic Degradation of this compound
This protocol describes a general procedure for the in vitro degradation of this compound using a plant extract containing HC-toxin reductase activity.
Materials:
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This compound standard
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NADPH
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Plant tissue known to contain HC-toxin reductase (e.g., etiolated shoots of resistant maize)
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Extraction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10% glycerol and 1 mM DTT)
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Liquid nitrogen
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Centrifuge
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HPLC-MS system
Procedure:
-
Enzyme Extraction:
-
Harvest fresh plant tissue and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a mortar and pestle.
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Homogenize the powder in ice-cold extraction buffer.
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant, which contains the crude enzyme extract.
-
-
Degradation Assay:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Crude enzyme extract
-
This compound (final concentration, e.g., 10-50 µM)
-
NADPH (final concentration, e.g., 1-2 mM)
-
Reaction buffer to make up the final volume.
-
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time course (e.g., 0, 15, 30, 60, 120 minutes).
-
As a negative control, prepare a reaction mixture without NADPH or with a heat-inactivated enzyme extract.
-
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol.
-
Vortex and centrifuge to precipitate proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
Analysis:
-
Analyze the samples by RP-HPLC-MS to monitor the decrease of the this compound peak and the appearance of the 8-hydroxy this compound peak.
-
Protocol 2: Extraction of this compound and Degradation Products from Plant Tissue
Materials:
-
Plant tissue sample
-
Extraction solvent (e.g., acetonitrile/water, 80:20 v/v)
-
Homogenizer
-
Centrifuge
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Solvents for SPE (methanol, water)
-
Nitrogen evaporator
Procedure:
-
Homogenization and Extraction:
-
Weigh the plant tissue and homogenize it with the extraction solvent.
-
Sonicate or vortex the mixture for a set period to ensure thorough extraction.
-
Centrifuge the mixture and collect the supernatant.
-
-
Sample Cleanup (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with water to remove polar interferences.
-
Elute the this compound and its degradation product with methanol or acetonitrile.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 50% methanol) for HPLC-MS analysis.
-
Data Presentation
Table 1: Physicochemical Properties of this compound and its Primary Degradation Product
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) | Polarity |
| This compound | C₂₁H₃₂N₄O₆ | 436.2325 | 437.2403 | Less Polar |
| 8-hydroxy this compound | C₂₁H₃₄N₄O₆ | 438.2482 | 439.2560 | More Polar |
Table 2: Summary of Mass Spectral Fragmentation of this compound
Note: Specific fragmentation data for the 8-hydroxy derivative is limited in the literature. The fragmentation would likely follow a similar pattern with adjustments for the mass difference.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Plausible Neutral Loss |
| 437.2 | 419.2 | H₂O (18 Da) |
| 437.2 | 368.2 | C₄H₇NO (99 Da) - Proline residue |
| 437.2 | 297.2 | C₄H₇NO + C₃H₅NO (Alanine residue) |
Visualizations
Caption: Enzymatic degradation pathway of this compound.
Caption: General workflow for this compound analysis.
References
- 1. Enzymatic Detoxification of HC-toxin, the Host-Selective Cyclic Peptide from Cochliobolus carbonum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HC-toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of cyclic peptide biosynthesis in a plant pathogenic fungus by a novel transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
Technical Support Center: Overcoming HC Toxin Resistance in Maize Genotypes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments related to HC Toxin in maize genotypes.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action in maize?
HC-Toxin is a cyclic tetrapeptide produced by the fungus Cochliobolus carbonum race 1. It acts as a host-selective toxin, meaning it is particularly effective against specific genotypes of maize.[1][2] Its primary mode of action is the inhibition of histone deacetylases (HDACs) within the maize cells.[3][4][5] By inhibiting HDACs, HC-Toxin prevents the removal of acetyl groups from histone proteins, leading to hyperacetylation. This alters chromatin structure and gene expression, ultimately suppressing the plant's defense responses and allowing the fungus to colonize the host.[5][6]
2. How do resistant maize genotypes overcome this compound?
Resistance to this compound in maize is primarily conferred by the dominant alleles of the Hm1 and Hm2 genes.[1][5] These genes encode an enzyme called HC-Toxin reductase. This enzyme detoxifies HC-Toxin by reducing a critical carbonyl group on the toxin molecule, rendering it unable to inhibit HDACs.[1][7]
3. What are the key differences I should expect to see between susceptible and resistant maize genotypes in my experiments?
-
Infection Assays: Susceptible genotypes will show significant disease symptoms (e.g., lesions, chlorosis) when inoculated with C. carbonum race 1. Resistant genotypes will show minimal to no symptoms.
-
HDAC Activity Assays: In the presence of HC-Toxin, extracts from susceptible genotypes will show significantly lower HDAC activity compared to untreated controls. Extracts from resistant genotypes will show little to no change in HDAC activity.
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Histone Acetylation Analysis: Western blots of histone extracts from susceptible plants treated with HC-Toxin will show an accumulation of acetylated histones (hyperacetylation). Resistant plants will not exhibit this dramatic increase.
4. Can HC-Toxin affect organisms other than maize?
Yes, HC-Toxin is a general inhibitor of HDACs and can affect a wide range of organisms, including other plants, insects, and even mammalian cells.[1] However, its host-selective toxicity in the context of plant disease is specific to maize genotypes lacking the Hm1 or Hm2 resistance genes.
Troubleshooting Guides
Experiment 1: In Vitro HC-Toxin Reductase Activity Assay
Issue: No or very low reductase activity detected in resistant maize extracts.
| Possible Cause | Troubleshooting Step |
| Incorrect Genotype | Verify the genotype of your maize line. Ensure you are using a line known to carry the Hm1 or Hm2 allele. |
| Poor Protein Extraction | Use a fresh, optimized protein extraction buffer with protease inhibitors. Keep samples on ice at all times. |
| Degraded NADPH | Prepare fresh NADPH solutions for each experiment. Ensure the stock is stored correctly. |
| Enzyme Instability | Perform the assay immediately after protein extraction. Avoid repeated freeze-thaw cycles of the extracts. |
| Sub-optimal Assay Conditions | Optimize pH, temperature, and incubation time. Ensure the concentration of HC-Toxin and NADPH are appropriate. |
Experiment 2: In Vitro Histone Deacetylase (HDAC) Inhibition Assay
Issue: Inconsistent or no inhibition of HDAC activity by HC-Toxin in susceptible maize extracts.
| Possible Cause | Troubleshooting Step |
| Inactive HC-Toxin | Ensure your HC-Toxin stock is properly stored and has not degraded. Prepare fresh dilutions for each experiment. Test a range of concentrations. |
| Assay Reagent Problems | Verify the functionality of all assay components, including the acetylated substrate and the developing reagent. Include positive and negative controls. |
| Low HDAC Activity in Extracts | Use fresh tissue and an appropriate extraction buffer to ensure high-quality, active HDACs. |
| Incorrect Buffer Composition | Ensure the assay buffer does not contain components that might interfere with the assay, such as strong chelating agents. |
Experiment 3: Cochliobolus carbonum Infection Assay
Issue: Resistant maize genotype showing disease symptoms.
| Possible Cause | Troubleshooting Step |
| Incorrect Fungal Strain | Confirm that you are using Cochliobolus carbonum race 1, which produces HC-Toxin. Other races may cause disease through different mechanisms.[2][8] |
| High Inoculum Load | An excessively high concentration of fungal spores may overwhelm the plant's resistance. Titrate the spore concentration to an optimal level. |
| Environmental Stress | Plants under environmental stress (e.g., drought, nutrient deficiency) may be more susceptible to infection. Ensure optimal growing conditions. |
| Plant Age | The expression of resistance genes can sometimes vary with the developmental stage of the plant. Standardize the age of the plants used in your experiments. |
Quantitative Data
Table 1: HC-Toxin Concentration and its Effects
| Parameter | Concentration | Genotype | Effect | Reference |
| HDAC Inhibition (in vitro) | 2 µM | Susceptible | Inhibition of maize histone deacetylase | [3][4] |
| IC50 for HDACs | 30 nM | Not Specified | General inhibitory concentration | [9][10] |
| Root Growth Restriction | 0.5 - 2 µg/mL | Not Specified | Restriction of maize root growth | [5] |
| Other Plant Species Growth Obstruction | 10 - 100 ng/mL | Not Specified | Obstruction of growth in other plant species | [5] |
Experimental Protocols
Protocol 1: In Vitro HC-Toxin Reductase Activity Assay
This protocol is adapted from methodologies described in studies of HC-Toxin detoxification.[7]
Materials:
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Etiolated maize seedlings (resistant genotype, e.g., carrying Hm1)
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Extraction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM DTT, 1 mM PMSF)
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NADPH stock solution (10 mM)
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HC-Toxin stock solution (in a suitable solvent like methanol)
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96-well microplate
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Microplate reader
Procedure:
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Protein Extraction:
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Harvest and freeze etiolated maize shoots in liquid nitrogen.
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Grind the frozen tissue to a fine powder.
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Resuspend the powder in ice-cold extraction buffer.
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Centrifuge at high speed (e.g., 12,000 x g) at 4°C for 15 minutes.
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Collect the supernatant containing the crude protein extract. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
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Assay Reaction:
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In a 96-well plate, set up the following reaction mixture:
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Maize protein extract (e.g., 50 µg)
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NADPH (final concentration 1 mM)
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HC-Toxin (final concentration to be optimized, e.g., 10 µM)
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Extraction buffer to a final volume of 100 µL.
-
-
Include controls:
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No enzyme control (extraction buffer instead of protein extract)
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No NADPH control
-
-
-
Incubation:
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Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
-
Detection of HC-Toxin Reduction:
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Stop the reaction (e.g., by adding a solvent to extract remaining HC-Toxin).
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Analyze the reaction mixture using HPLC or a specific bioassay to quantify the amount of reduced (detoxified) HC-Toxin. The reduced form will have a different retention time on HPLC compared to the active toxin.
-
Protocol 2: In Vitro Histone Deacetylase (HDAC) Inhibition Assay
This protocol is based on commercially available colorimetric HDAC assay kits and can be adapted for use with plant extracts.
Materials:
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Maize tissue (susceptible and resistant genotypes)
-
Nuclear Extraction Buffer
-
HDAC Assay Kit (containing acetylated substrate, developer, and stop solution)
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HC-Toxin
-
96-well microplate
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Microplate reader (450 nm)
Procedure:
-
Nuclear Protein Extraction:
-
Extract nuclear proteins from maize tissue following a standard protocol to enrich for HDACs.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Nuclear extract (containing HDACs)
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HC-Toxin at various concentrations (to determine IC50) or a fixed concentration for comparison.
-
Include a "no inhibitor" control.
-
-
-
Substrate Addition and Incubation:
-
Add the acetylated HDAC substrate to each well.
-
Incubate at 37°C for 30-60 minutes to allow for deacetylation.
-
-
Development and Measurement:
-
Add the developer solution, which reacts with the remaining acetylated substrate.
-
Incubate at room temperature for 15-30 minutes.
-
Add the stop solution.
-
Read the absorbance at 450 nm. A higher absorbance indicates more remaining acetylated substrate and thus greater HDAC inhibition.
-
Protocol 3: Cochliobolus carbonum Infection Assay on Maize Seedlings
This protocol outlines a standard method for inoculating maize with C. carbonum.[11]
Materials:
-
Maize seedlings (susceptible and resistant genotypes) at the 2-3 leaf stage.
-
Cochliobolus carbonum race 1 culture grown on a suitable medium (e.g., potato dextrose agar).
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Sterile water with a surfactant (e.g., 0.02% Tween 20).
-
Spore suspension preparation equipment (hemocytometer, microscope).
-
Spray bottle or atomizer.
-
Growth chamber with controlled humidity and temperature.
Procedure:
-
Inoculum Preparation:
-
Flood the C. carbonum culture plate with sterile water containing a surfactant.
-
Gently scrape the surface to release conidia (spores).
-
Filter the suspension through cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to a desired level (e.g., 1 x 10^5 spores/mL) using a hemocytometer.
-
-
Inoculation:
-
Spray the maize seedlings evenly with the spore suspension until runoff.
-
Include mock-inoculated controls (sprayed with sterile water and surfactant only).
-
-
Incubation:
-
Place the inoculated plants in a high-humidity chamber (e.g., >90% relative humidity) in the dark for 12-24 hours to promote spore germination and infection.
-
Transfer the plants to a growth chamber with a standard light/dark cycle and temperature (e.g., 25°C).
-
-
Disease Scoring:
-
Observe the plants daily for the development of disease symptoms.
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Score the disease severity at 5-7 days post-inoculation using a predefined rating scale based on lesion size and number.
-
Visualizations
Caption: Mode of action of this compound in a susceptible maize cell.
Caption: Mechanism of this compound resistance in maize.
Caption: General experimental workflow for studying this compound resistance.
References
- 1. HC-toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cochliobolus carbonum - Wikipedia [en.wikipedia.org]
- 3. Inhibition of maize histone deacetylases by this compound, the host-selective toxin of Cochliobolus carbonum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of maize histone deacetylases by this compound, the host-selective toxin of Cochliobolus carbonum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In maize (Zea mays) leaves, the this compound inhibits histone deacetylases to effect changes in host gene expression, presumably those genes involved in defense against C. carbonum. -triyambak.org - Triyambak Life Sciences [triyambak.org]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. caymanchem.com [caymanchem.com]
- 11. seedhealth.org [seedhealth.org]
Technical Support Center: Chemical Synthesis of HC Toxin Analogs
Welcome to the technical support center for the chemical synthesis of HC Toxin and its analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of these complex cyclic tetrapeptides.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of this compound?
The primary challenges in the total synthesis of this compound, a cyclic tetrapeptide with the structure cyclo(D-Pro-L-Ala-D-Ala-L-Aeo), revolve around two key areas: the stereoselective synthesis of the unusual amino acid L-Aeo (2-amino-9,10-epoxy-8-oxodecanoic acid) and the macrocyclization of the linear tetrapeptide precursor.[1] Early synthetic attempts reported difficulties with both of these steps, often resulting in diastereomeric mixtures and low yields.[1]
Q2: What is the significance of the Aeo amino acid in this compound's activity?
The Aeo residue, with its 8-keto and 9,10-epoxide functionalities, is crucial for the biological activity of this compound as a histone deacetylase (HDAC) inhibitor.[2] Modification of these functional groups, for instance by reduction of the 8-carbonyl group, leads to detoxification and loss of inhibitory activity.[3] Therefore, the successful and stereoselective synthesis of this non-proteinogenic amino acid is a critical aspect of synthesizing active this compound analogs.
Q3: What are the typical overall yields for the total synthesis of this compound?
The total synthesis of this compound is a lengthy and challenging process. A recent successful synthesis reported an overall yield of 6.2% over a 26-step longest linear sequence.[1] This highlights the complexity and the need for careful optimization at each step to achieve a reasonable amount of the final product.
Q4: Is solid-phase peptide synthesis (SPPS) a viable method for preparing this compound analogs?
Yes, solid-phase peptide synthesis (SPPS) is a common and efficient method for the synthesis of the linear peptide backbone of this compound and its analogs.[4] SPPS allows for the sequential addition of amino acids with good control over the sequence. However, challenges such as aggregation of the growing peptide chain and epimerization, especially of the D-amino acids, need to be carefully managed. The final macrocyclization is typically performed in solution after cleaving the linear peptide from the resin.
Troubleshooting Guides
Problem 1: Low Yield in the Synthesis of the Aeo Precursor
The multi-step synthesis of the unique Aeo amino acid is often a bottleneck. A modern approach involves Matteson homologation and C-H functionalization to construct the chiral side chain.[5][6]
| Symptom | Possible Cause | Troubleshooting Steps |
| Low diastereoselectivity in Matteson homologation. | Suboptimal chiral auxiliary or reaction conditions. | - Ensure the use of a high-purity chiral auxiliary. - Strictly control the reaction temperature, as low temperatures are often crucial for high stereoselectivity. - Screen different solvents to optimize selectivity. |
| Poor yield in the C-H functionalization step. | Inefficient catalyst or directing group. | - Screen different rhodium or palladium catalysts and ligands. - Ensure the directing group is correctly installed and stable under the reaction conditions. - Optimize reaction time and temperature, as prolonged heating can lead to catalyst decomposition. |
| Difficulty in purification of intermediates. | Presence of closely related stereoisomers or side products. | - Employ chiral chromatography (HPLC or SFC) for the separation of diastereomers. - Recrystallization can be effective for crystalline intermediates. |
Problem 2: Epimerization during Linear Peptide Synthesis
The presence of D-proline and D-alanine in the this compound backbone makes the synthesis susceptible to epimerization, leading to diastereomeric impurities that are difficult to separate.
| Symptom | Possible Cause | Troubleshooting Steps |
| Detection of diastereomers by HPLC or NMR after peptide coupling. | - Strong base used for Fmoc deprotection. - Prolonged activation time during coupling. - High reaction temperatures. | - Use a weaker base for Fmoc deprotection, such as 20% piperidine in DMF, and minimize deprotection time. - Use coupling reagents known to suppress epimerization, such as HATU or HOBt/HBTU, and avoid long pre-activation times. - Perform coupling reactions at room temperature or below. |
| Epimerization at the C-terminal amino acid during esterification to the resin. | Harsh esterification conditions. | - Use milder esterification methods, such as using DIC/DMAP at 0°C to room temperature. |
Problem 3: Low Yield in the Macrocyclization Step
The head-to-tail cyclization of the linear tetrapeptide is an entropically disfavored process, often leading to dimerization, oligomerization, or decomposition.
| Symptom | Possible Cause | Troubleshooting Steps |
| Formation of significant amounts of linear dimer or higher oligomers. | High concentration of the linear peptide during cyclization. | - Perform the cyclization under high dilution conditions (typically 0.1-1 mM) to favor the intramolecular reaction. - Use a syringe pump for the slow addition of the linear peptide to the reaction mixture. |
| No or very low yield of the cyclic product. | - Unfavorable conformation of the linear precursor. - Inefficient coupling reagent. | - The presence of D-Proline in the this compound sequence naturally induces a turn-like conformation, which is favorable for cyclization. Ensure the correct stereochemistry of all amino acids. - Screen a variety of modern macrolactamization reagents. Phosphonium (e.g., PyBOP) or uranium (e.g., HATU) based reagents are often effective. |
| Decomposition of the linear peptide during cyclization. | Instability of protecting groups or the peptide backbone under the reaction conditions. | - Ensure that all protecting groups are stable to the cyclization conditions and have been selectively removed from the N- and C-termini. - Minimize the reaction time and temperature to what is necessary for cyclization. |
Problem 4: Difficulty in Purification of the Final this compound Analog
The final cyclic peptide may be contaminated with byproducts from the cyclization reaction or diastereomers from epimerization.
| Symptom | Possible Cause | Troubleshooting Steps |
| Co-elution of impurities with the desired product in reverse-phase HPLC. | Similar polarity of the desired product and impurities. | - Optimize the HPLC gradient. A shallower gradient can improve the resolution of closely eluting peaks. - Try a different stationary phase (e.g., a phenyl-hexyl or a different C18 column). - Consider using a different purification technique, such as flash chromatography on silica gel before HPLC. |
| Broad or tailing peaks in HPLC. | - Aggregation of the peptide. - Interaction with the column material. | - Add a small amount of an organic acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase to improve peak shape. - Experiment with different organic modifiers in the mobile phase (e.g., acetonitrile vs. methanol). |
Experimental Protocols
Key Experiment: Macrocyclization of the Linear Tetrapeptide Precursor
This protocol is a general guideline based on common practices for cyclic peptide synthesis.
-
Preparation of the Linear Precursor: The fully protected linear tetrapeptide is synthesized, typically via solid-phase peptide synthesis (SPPS). The N-terminal and C-terminal protecting groups are then selectively removed to yield the free amine and carboxylic acid, respectively.
-
High-Dilution Cyclization:
-
Dissolve the linear peptide precursor in a suitable solvent (e.g., a mixture of DCM and DMF) to a final concentration of 0.1-1 mM.
-
Add the chosen coupling reagent (e.g., HATU, 1.5 equivalents) and a non-nucleophilic base (e.g., DIPEA, 3 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
-
Work-up and Deprotection:
-
Once the reaction is complete, quench the reaction and remove the solvent under reduced pressure.
-
The crude cyclic peptide is then subjected to global deprotection to remove all side-chain protecting groups. A common method is treatment with a cleavage cocktail, such as 95% TFA, 2.5% water, and 2.5% triisopropylsilane.
-
-
Purification:
-
The crude deprotected cyclic peptide is purified by preparative reverse-phase HPLC.
-
Visualizations
Caption: General experimental workflow for the synthesis of this compound analogs.
Caption: A logical flowchart for troubleshooting common issues in synthesis.
References
- 1. Synthesis of Natural Products by C-H Functionalization of Heterocycless - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The structure and conformation of HC-toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HC-toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. HC-Toxin | Prof. Dr. Uli Kazmaier | Universität des Saarlandes [uni-saarland.de]
- 6. Synthesis of HC-Toxin via Matteson Homologation and C-H Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing HC Toxin Cytotoxicity in Non-Target Organisms
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and minimizing the cytotoxic effects of HC Toxin in non-target organisms during experimentation.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| High cytotoxicity observed in non-target/normal cell lines at expected therapeutic concentrations. | 1. High Sensitivity of the Cell Line: Non-target cells may have high endogenous HDAC activity, making them sensitive. 2. Incorrect Concentration: Calculation error or use of a concentration too high for the specific cell line. 3. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be contributing to cell death. | 1. Perform a Dose-Response Curve: Establish the precise IC50 for your specific non-target cell line to identify a therapeutic window. 2. Review and Verify Calculations: Double-check all dilutions and stock concentrations. 3. Include a Vehicle Control: Always test the effect of the solvent alone at the highest concentration used in your experiment. 4. Consider a Mitigation Strategy: If intrinsic sensitivity is high, explore co-treatment with a protective agent or use a detoxification enzyme system (see Experimental Protocols). |
| Inconsistent or non-reproducible cytotoxicity results between experiments. | 1. Variable Cell Health/Density: Differences in cell confluency, passage number, or overall health can alter sensitivity. 2. Inconsistent Drug Preparation: this compound may not be fully solubilized, or stock solutions may have degraded. 3. Assay Variability: Inconsistent incubation times or reagent addition in cell viability assays (e.g., MTT, PrestoBlue). | 1. Standardize Cell Culture Practices: Use cells within a consistent passage number range and seed at the same density for all experiments. 2. Prepare Fresh Stock Solutions: Dissolve this compound completely and prepare fresh dilutions from a stable stock for each experiment. Store stocks as recommended. 3. Strictly Adhere to Assay Protocols: Use a multichannel pipette for simultaneous reagent addition and ensure consistent incubation periods. |
| This compound shows potent activity against the target, but the therapeutic window is too narrow (i.e., toxic to non-target cells at similar concentrations). | 1. Pan-HDAC Inhibition: this compound is a broad inhibitor of histone deacetylases, which are essential enzymes in both cancerous and normal cells. 2. Lack of Selective Uptake: The toxin may be entering all cells at a similar rate. | 1. Enzymatic Detoxification: Consider a co-culture system or pre-treatment of non-target cells with HC-Toxin Reductase to selectively inactivate the toxin. 2. Targeted Delivery Systems: For in vivo or advanced in vitro models, explore nanoparticle-based delivery systems designed to target cancer cells, which can reduce systemic exposure.[1] 3. Lowest Effective Dose: Use the lowest possible concentration of this compound that still achieves the desired effect on target cells to minimize impact on non-target cells. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound cytotoxicity?
A1: this compound is a potent, cell-permeable, and reversible inhibitor of histone deacetylases (HDACs), with an IC50 of approximately 30 nM.[2][3] By inhibiting HDACs, it causes an accumulation of acetylated histones (hyperacetylation).[4] This alters chromatin structure and leads to the differential expression of genes that regulate key cellular processes, ultimately inducing cell cycle arrest and programmed cell death (apoptosis) in susceptible cells.[4]
Q2: How does this compound induce apoptosis?
A2: As an HDAC inhibitor, this compound can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the upregulation of pro-apoptotic proteins (e.g., Bak, Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2). The signaling cascade converges on the activation of initiator caspases (like caspase-8 and caspase-9) which in turn activate executioner caspases (like caspase-3), leading to the systematic dismantling of the cell.
Q3: Are there known methods to detoxify this compound and protect non-target cells?
A3: Yes. A key detoxification mechanism exists in organisms like maize, which are resistant to the toxin. These organisms produce an enzyme called HC-Toxin Reductase . This enzyme uses NADPH to reduce the 8-carbonyl group of a specific amino acid within the this compound structure, rendering it inactive.[5][6][7][8] This enzymatic detoxification is a promising strategy for protecting non-target cells in experimental settings.
Q4: Is there evidence that this compound is selectively more toxic to cancer cells than normal cells?
A4: Yes, there is evidence for selective cytotoxicity. For example, one study observed that nanomolar concentrations of this compound induce apoptosis in neuroblastoma cell lines but not in primary human fibroblasts.[9] This selectivity is a key rationale for its investigation as an anti-cancer agent, as tumor cells are often more sensitive to HDAC inhibition than normal cells. However, comprehensive data comparing a wide range of cancer and normal cell lines is limited.
Q5: What are the most critical experimental controls to include when studying this compound cytotoxicity?
A5: The following controls are essential:
-
Untreated Control: Cells cultured in medium alone to establish a baseline for 100% viability.
-
Vehicle Control: Cells treated with the solvent (e.g., DMSO) used to dissolve this compound, at the highest volume used in the experiment. This control is crucial to ensure that the solvent itself is not causing cytotoxicity.
-
Positive Control: A known cytotoxic agent (e.g., staurosporine) to confirm that the cell system and viability assay are responding correctly.
-
Negative Control (for mitigation experiments): If using a protective agent like HC-Toxin Reductase, include a control with heat-inactivated enzyme to ensure the protective effect is due to enzymatic activity.
Data Presentation
Table 1: Selective Cytotoxicity of this compound
This table highlights the differential effect of this compound on cancerous versus normal primary cells as noted in the literature.
| Cell Line | Cell Type | Organism | IC50 | Observation |
| Neuroblastoma Cell Lines (e.g., Kelly, SH-SY5Y) | Cancer | Human | < 20 nM | Induces G0/G1 cell cycle arrest and apoptosis. |
| Primary Human Fibroblasts | Normal | Human | Not cytotoxic at nanomolar doses | Did not undergo apoptosis at concentrations effective against neuroblastoma cells.[9] |
Table 2: General HDAC Inhibitory Activity of this compound
This value represents the concentration required to inhibit the enzymatic activity of histone deacetylases by 50% in vitro.
| Target | IC50 | Source |
| Histone Deacetylases (HDACs) | ~30 nM | General biochemical assays[2][3] |
Experimental Protocols
Protocol 1: Determining Cell Viability using MTT Assay
This protocol is used to assess the cytotoxicity of this compound by measuring the metabolic activity of cells.
Materials:
-
This compound
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include untreated and vehicle (DMSO) controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 15 minutes on an orbital shaker.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control after subtracting the background absorbance of a blank well (medium and MTT only). Plot the results to determine the IC50 value.
Protocol 2: In Vitro Histone Deacetylase (HDAC) Activity Assay (Fluorometric)
This protocol measures the ability of this compound to inhibit HDAC enzyme activity.
Materials:
-
Recombinant human HDAC enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin with Trichostatin A as a stop reagent)
-
This compound
-
96-well black, flat-bottom plate
-
Fluorometric plate reader (Excitation/Emission ~360/460 nm)
Methodology:
-
Prepare Reagents: Dilute the HDAC enzyme and substrate in assay buffer to their optimal working concentrations. Prepare serial dilutions of this compound.
-
Enzyme and Inhibitor Incubation: Add 40 µL of assay buffer, 10 µL of the this compound dilution (or vehicle control), and 25 µL of the diluted HDAC enzyme to each well.
-
Initiate Reaction: Add 25 µL of the diluted HDAC substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop and Develop: Add 50 µL of the developer solution to each well to stop the enzymatic reaction and cleave the deacetylated substrate, releasing the fluorescent signal.
-
Final Incubation: Incubate at room temperature for 15-20 minutes.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Mandatory Visualizations
Signaling Pathways and Workflows
Caption: this compound inhibits HDACs, leading to histone hyperacetylation and apoptosis.
Caption: this compound activates both intrinsic and extrinsic apoptotic pathways.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. HC-toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of Caspase-9, but Not Caspase-2 or Caspase-8, Is Essential for Heat-induced Apoptosis in Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 6. mdpi.com [mdpi.com]
- 7. Cloning and mapping of a putative barley NADPH-dependent HC-toxin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
Technical Support Center: Ensuring the Purity of HC Toxin for Sensitive Experiments
Welcome to the technical support center for HC Toxin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the purity and proper handling of this compound for sensitive experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cyclic tetrapeptide, primarily known as a potent, cell-permeable, and reversible inhibitor of histone deacetylases (HDACs).[1][2] Its primary mechanism of action is the inhibition of HDAC enzymes, which leads to an increase in the acetylation of histone and non-histone proteins. This hyperacetylation alters chromatin structure and gene expression, affecting various cellular processes such as cell cycle progression, apoptosis, and differentiation.[3]
Q2: What are the common impurities or degradation products associated with this compound?
A2: Common impurities can include isoforms of the toxin that may have co-purified during its initial isolation. The most significant degradation pathway for this compound is the hydrolysis of its epoxide ring, which is critical for its HDAC inhibitory activity.[4] This hydrolysis can occur under non-optimal storage conditions, particularly in aqueous solutions at unfavorable pH or elevated temperatures. Loss of the epoxide group results in a complete loss of inhibitory activity.[4]
Q3: How should this compound be properly stored to maintain its purity and activity?
A3: For long-term storage, this compound should be stored as a solid at or below -20°C, where it is stable for at least 12 months.[1] If dissolved in an organic solvent like methanol or DMSO, it should also be stored at -20°C. Aqueous solutions of this compound are not recommended for storage for more than one day due to the risk of hydrolysis of the epoxide ring.[1]
Q4: My this compound is not showing the expected biological activity. What are the possible reasons?
A4: There are several potential reasons for a lack of activity:
-
Degradation: The epoxide ring may have been hydrolyzed. This can be confirmed by analytical methods like mass spectrometry.
-
Improper Concentration: The concentration used may be too low for your specific cell line or assay. A dose-response experiment is recommended.
-
Cell Line Sensitivity: Your chosen cell line may be resistant to HDAC inhibitors.
-
Incorrect Handling: Improper dissolution or storage may have led to degradation or precipitation.
Q5: I am observing high levels of cytotoxicity even at low concentrations of this compound. What should I do?
A5: High cytotoxicity at low concentrations suggests that your cell line is highly sensitive to this compound. It is advisable to perform a dose-response experiment using a lower concentration range (e.g., picomolar to low nanomolar) to identify a concentration that effectively inhibits HDACs without causing excessive cell death.
Troubleshooting Guides
Problem 1: Inconsistent or No Biological Effect
| Possible Cause | Troubleshooting Step |
| This compound Degradation | Verify the integrity of your this compound stock using analytical techniques like HPLC or mass spectrometry to check for the presence of the hydrolyzed, inactive form. Always prepare fresh aqueous solutions for each experiment.[1] |
| Suboptimal Concentration | Perform a dose-response (concentration-response) curve to determine the optimal concentration for your specific cell line and assay. A common starting range for pan-HDAC inhibitors is 10 nM to 10 µM. |
| Cell Line Resistance | Confirm that your cell line expresses the target HDACs and is sensitive to HDAC inhibition. You can test a known positive control HDAC inhibitor to verify this. |
| Incorrect Incubation Time | The effects of HDAC inhibitors can take time to manifest. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period. |
| Assay Sensitivity | Ensure your assay is sensitive enough to detect the expected changes. For Western blotting, use high-quality, validated antibodies for acetylated histones. |
Problem 2: Poor Solubility
| Possible Cause | Troubleshooting Step |
| Incorrect Solvent | For initial stock solutions, dissolve this compound in an appropriate organic solvent such as methanol or DMSO.[2] Ensure the final concentration of the organic solvent in your cell culture medium is low (typically <0.5%) to avoid cytotoxicity.[5] |
| Precipitation in Aqueous Media | When diluting the stock solution into aqueous buffers or cell culture media, add the stock solution dropwise while vortexing to prevent precipitation. |
| pH of the Solution | The solubility of peptides can be pH-dependent. For this compound, which has a neutral character, dissolving in a small amount of DMSO first is generally the most effective method.[6] |
Quantitative Data Summary
| Parameter | Value | Reference |
| Purity (by HPLC) | ≥95% | [1] |
| IC50 (HDAC inhibition) | ~30 nM | [1][2] |
| IC50 (CCLP-1 cells) | ~297.6 ± 80.4 nM | [3] |
| IC50 (SSP-25 cells) | ~520.0 ± 43.0 nM | [3] |
| IC50 (TFK-1 cells) | ~854.6 ± 86.9 nM | [3] |
| IC50 (RBE cells) | ~713.7 ± 27.3 nM | [3] |
| Solubility in Methanol | ~10 mg/mL | [1] |
| Solubility in DMSO | ~10 mg/mL | [2] |
| Solid Form Stability | At least 12 months at ≤ -20°C | [1] |
| Aqueous Solution Stability | Do not store for more than one day | [1] |
Experimental Protocols
Protocol 1: Purification of this compound by Reversed-Phase HPLC
This protocol provides a general method for the purification of this compound from a crude extract or for re-purifying a degraded sample.
Materials:
-
Crude or impure this compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Reversed-phase C18 HPLC column (preparative or semi-preparative)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dissolve the this compound sample in a minimal amount of a suitable solvent, such as methanol or DMSO. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.
-
Injection and Gradient Elution: Inject the filtered sample onto the column. Elute the sample using a linear gradient of increasing Mobile Phase B. A typical gradient is from 5% to 65% Mobile Phase B over 30-40 minutes.
-
Detection and Fraction Collection: Monitor the elution profile at 214 nm and 280 nm. Collect fractions corresponding to the major peaks.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Solvent Removal: Pool the pure fractions and remove the solvent by lyophilization (freeze-drying).
Protocol 2: In Vitro HDAC Inhibition Assay
This colorimetric assay measures the activity of HDAC enzymes and their inhibition by this compound.
Materials:
-
Purified HDAC enzyme
-
HDAC substrate (e.g., acetylated histone peptide)
-
This compound
-
Assay buffer
-
Developer solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Enzyme Reaction:
-
To each well of a 96-well plate, add the assay buffer, HDAC substrate, and either this compound at various concentrations or a vehicle control.
-
Initiate the reaction by adding the purified HDAC enzyme to each well.
-
Incubate the plate at 37°C for the recommended time (e.g., 30-60 minutes).
-
-
Developing Step: Add the developer solution to each well to stop the enzymatic reaction and generate a colorimetric signal.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.
Protocol 3: Cell Viability (MTT) Assay
This assay assesses the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[7]
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of the this compound dilutions or a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 4: Western Blot Analysis of Akt Phosphorylation
This protocol is for detecting the phosphorylation of Akt, a downstream target in the signaling pathway affected by this compound.
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-Akt and anti-total-Akt)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.
Visualizations
Caption: Experimental workflow for the purification of this compound using reversed-phase HPLC.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 3. Influence of pH and temperature on the growth of and toxin production by neurotoxigenic strains of Clostridium butyricum type E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of maize histone deacetylases by this compound, the host-selective toxin of Cochliobolus carbonum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. biocat.com [biocat.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. scribd.com [scribd.com]
Validation & Comparative
Validating HC Toxin as a Specific Histone Deacetylase Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of HC Toxin's performance as a histone deacetylase (HDAC) inhibitor against other well-established alternatives, supported by experimental data. We will delve into its inhibitory activity, isoform specificity, and cellular effects, offering detailed experimental protocols and visual representations of the underlying molecular pathways.
Comparative Inhibitory Activity of HDAC Inhibitors
This compound is a cyclic tetrapeptide that has been identified as a potent inhibitor of histone deacetylases.[1][2] To objectively assess its efficacy and specificity, it is crucial to compare its half-maximal inhibitory concentrations (IC50) against a panel of HDAC isoforms with those of widely used HDAC inhibitors such as Trichostatin A (TSA) and Vorinostat (SAHA).
This compound has been reported to be a potent inhibitor of HDACs with a general IC50 value of approximately 30 nM.[2] More specifically, it has demonstrated high potency against rat liver HDACs, which are predominantly composed of Class I isoforms (HDAC1, HDAC2, and HDAC3), with an IC50 of 10 nM.[1] This study also highlighted this compound's significant selectivity for Class I HDACs, showing over 1000-fold greater inhibition of these enzymes compared to others.[1] In studies on intrahepatic cholangiocarcinoma cell lines, the IC50 values for this compound ranged from approximately 297.6 nM to 854.6 nM.[3]
| HDAC Isoform | This compound IC50 (nM) | Trichostatin A (TSA) IC50 (nM) | Vorinostat (SAHA) IC50 (nM) |
| Class I | |||
| Rat Liver HDACs (predominantly HDAC1-3) | 10[1] | - | - |
| General HDACs | 30[2] | - | - |
| Cell-based (Intrahepatic Cholangiocarcinoma) | |||
| CCLP-1 | ~297.6[3] | Similar to this compound | - |
| SSP-25 | ~520.0[3] | Less potent than this compound | - |
| TFK-1 | ~854.6[3] | Similar to this compound | - |
| RBE | ~713.7[3] | Similar to this compound | - |
Note: IC50 values can vary depending on the specific assay conditions, substrate used, and the source of the enzyme. The data presented here is for comparative purposes. The inhibitory activity of this compound against a full panel of human HDAC isoforms requires further investigation for a complete specificity profile.
Experimental Protocols
To aid researchers in the validation and characterization of this compound or other HDAC inhibitors, we provide detailed methodologies for key experiments.
In Vitro HDAC Inhibition Assay
This protocol describes a fluorometric assay to determine the IC50 value of an HDAC inhibitor.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin and Trichostatin A in assay buffer)
-
This compound and other test compounds
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and other inhibitors (e.g., TSA, SAHA) in the assay buffer.
-
Enzyme Reaction: In each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
Diluted inhibitor or vehicle control
-
Recombinant HDAC enzyme
-
-
Initiation of Reaction: Add the fluorogenic HDAC substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stopping the Reaction: Add the developer solution to each well to stop the enzymatic reaction and generate a fluorescent signal.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 390 nm excitation and 460 nm emission for AMC-based substrates).
-
Data Analysis: Plot the fluorescence intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blot for Histone Acetylation
This protocol is for assessing the in-cell activity of this compound by measuring the acetylation levels of histones.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-Histone H3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and treat them with various concentrations of this compound or a vehicle control for a desired period (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them using the lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated histones and total histones overnight at 4°C. An antibody against a housekeeping protein (e.g., GAPDH) should be used as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of acetylated histones to the total histone and loading control levels to determine the effect of this compound.
Visualizing Experimental and Signaling Pathways
To provide a clearer understanding of the experimental processes and the molecular mechanisms affected by this compound, the following diagrams are provided in the DOT language for Graphviz.
Experimental Workflow for HDAC Inhibitor Validation
Caption: Workflow for validating an HDAC inhibitor.
Signaling Pathway Affected by this compound
HDAC inhibitors, including this compound, are known to influence cell cycle progression by modulating the expression of key regulatory proteins. One such pathway involves the tumor suppressor p21 and the cell cycle regulator Cyclin D1.
Caption: this compound-mediated HDAC inhibition pathway.
References
A Comparative Analysis of HC Toxin and SAHA as Histone Deacetylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance and characteristics of two distinct histone deacetylase (HDAC) inhibitors: HC Toxin and Suberoylanilide Hydroxamic Acid (SAHA), also known as Vorinostat. The information is supported by experimental data to aid in the selection of appropriate inhibitors for research and therapeutic development.
Introduction to HDAC Inhibition
Histone deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression.[1] By removing acetyl groups from lysine residues on histones, HDACs promote a more condensed chromatin structure, leading to transcriptional repression.[1][2] In various cancers, aberrant HDAC activity is linked to the silencing of tumor suppressor genes, promoting cell proliferation and survival.[1] HDAC inhibitors counteract this by blocking the enzyme's activity, leading to the accumulation of acetylated proteins, which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[3][4]
This compound , a cyclic tetrapeptide produced by the fungus Cochliobolus carbonum, is a potent, cell-permeable, and reversible inhibitor of HDACs.[5][6] SAHA (Vorinostat) is a well-characterized hydroxamic acid-based, broad-spectrum inhibitor of class I and II HDACs and is FDA-approved for the treatment of cutaneous T-cell lymphoma.[1][3][7]
Mechanism of Action
Both this compound and SAHA function by inhibiting the catalytic activity of HDAC enzymes, but their chemical nature and interactions differ.
-
SAHA (Vorinostat): As a hydroxamic acid, SAHA's primary mechanism involves chelating the zinc ion (Zn²⁺) located within the catalytic active site of class I and II HDACs.[1][8] This interaction blocks the active site, preventing the enzyme from removing acetyl groups from its histone and non-histone protein substrates.[1] The resulting hyperacetylation of histones weakens their interaction with DNA, leading to a more relaxed chromatin structure and the re-expression of silenced genes, including those involved in apoptosis and cell cycle arrest.[1]
-
This compound: This cyclic tetrapeptide also inhibits HDACs, with its activity dependent on the 2-amino-9,10-epoxy-8-oxodecanoic acid (Aeo) moiety.[5][9] The epoxide and carbonyl groups within the Aeo side chain are critical for its inhibitory function.[9] Like SAHA, it acts on the enzyme's active site, leading to the hyperacetylation of histones.[9][10] Studies have shown that this compound can downregulate the protein levels of specific HDACs, such as HDAC1, through a post-transcriptional mechanism.[10]
Core Signaling Pathway of HDAC Inhibition
The inhibition of HDACs by compounds like SAHA and this compound triggers a cascade of events that culminate in anti-tumor effects such as cell cycle arrest and apoptosis. The diagram below illustrates this general signaling pathway.
Caption: HDAC inhibition leads to histone hyperacetylation, activating gene expression that promotes cell cycle arrest and apoptosis.
Comparative Performance Data
The following table summarizes the key characteristics and experimentally determined inhibitory concentrations of this compound and SAHA.
| Feature | This compound | SAHA (Vorinostat) |
| Chemical Class | Cyclic Tetrapeptide[5] | Hydroxamic Acid[1] |
| Chemical Structure | cyclo(D-Pro-L-Ala-D-Ala-L-Aeo)[5] | Suberoylanilide hydroxamic acid |
| Target HDACs | Reversible inhibitor of HDACs[6] | Pan-inhibitor of Class I and II HDACs[7][11][12] |
| Enzymatic IC₅₀ | ~30 nM[6][13] | ~10 nM for HDAC1, ~20 nM for HDAC3[11][14][15] |
| Cell Line IC₅₀ | Intrahepatic Cholangiocarcinoma (ICC): More potent than SAHA[10]T47D (Breast Cancer): Potent antiproliferative efficacy[13] | LNCaP, PC-3, TSU-Pr1 (Prostate): 2.5-7.5 µM[14]MCF-7 (Breast): 0.75 µM[14]RK33, RK45 (Larynx): 0.432 µg/ml, 0.348 µg/ml[16]A549, H460 (Lung): Less effective than other novel inhibitors[17]Cutaneous T-cell lymphoma lines: 0.146-2.697 µM[18] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below.
In Vitro Fluorometric HDAC Enzyme Inhibition Assay
This assay determines the half-maximal inhibitory concentration (IC₅₀) of a compound against specific HDAC isoforms.
Objective: To quantify the enzymatic inhibitory potency of this compound and SAHA.
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC3)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)[19]
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)[20]
-
Developer solution (e.g., Trypsin in assay buffer)[20]
-
Stop Solution (e.g., Trichostatin A, a potent HDAC inhibitor)[20]
-
Test compounds (this compound, SAHA) dissolved in DMSO
-
96-well black microplate[20]
-
Fluorimetric microplate reader[19]
Procedure:
-
Compound Dilution: Prepare serial dilutions of this compound and SAHA in DMSO. Further dilute in HDAC Assay Buffer to achieve final desired concentrations. A DMSO-only control is essential.[20]
-
Reaction Setup: In a 96-well black microplate, add the following in order: HDAC Assay Buffer, diluted test compound (or DMSO), and diluted recombinant HDAC enzyme.[20]
-
Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.[20]
-
Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.[20]
-
Incubation: Mix and incubate the plate at 37°C for 30-60 minutes.[20]
-
Stop and Develop: Add the Developer solution (containing the Stop Solution) to each well. This terminates the HDAC reaction and allows the developer to cleave the deacetylated substrate, releasing the fluorescent molecule.[20]
-
Final Incubation: Incubate at room temperature for 15 minutes, protected from light.[20]
-
Fluorescence Measurement: Read the fluorescence using a microplate reader with an excitation wavelength of 355-380 nm and an emission wavelength of 440-460 nm.[19][20]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[20]
Cell Viability (MTT) Assay
This assay measures the cytotoxic or anti-proliferative effects of the inhibitors on cancer cell lines.
Objective: To determine the IC₅₀ of this compound and SAHA in specific cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, CCLP-1)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[21][22]
-
96-well clear tissue culture plates
-
Spectrophotometric microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[24]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and SAHA (prepared in culture medium) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-treated (e.g., DMSO) control group.[24]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.[21][25] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[25][26]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.[21][23]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[21][26]
-
Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration.[24][27]
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the comparative analysis of HDAC inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. HC-toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Inhibition of maize histone deacetylases by this compound, the host-selective toxin of Cochliobolus carbonum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Histone deacetylase inhibitor screening identifies this compound as the most effective in intrahepatic cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. SAHA | Class I Histone Deacetylases Inhibitors: R&D Systems [rndsystems.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
- 16. Histone Deacetylase Inhibitor SAHA as Potential Targeted Therapy Agent for Larynx Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison of Anticancer Effects of Histone Deacetylase Inhibitors CG-745 and Suberoylanilide Hydroxamic Acid in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. apexbt.com [apexbt.com]
- 19. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. broadpharm.com [broadpharm.com]
- 23. protocols.io [protocols.io]
- 24. benchchem.com [benchchem.com]
- 25. merckmillipore.com [merckmillipore.com]
- 26. MTT assay protocol | Abcam [abcam.com]
- 27. phcogj.com [phcogj.com]
A Comparative Guide to HC Toxin and Trichostatin A: Mechanisms and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely studied histone deacetylase (HDAC) inhibitors: HC Toxin and Trichostatin A (TSA). By examining their mechanisms of action, target specificities, and cellular effects, supported by quantitative data and experimental protocols, this document aims to serve as a valuable resource for researchers in oncology, epigenetics, and drug discovery.
At a Glance: Key Mechanistic Differences and Similarities
Both this compound and Trichostatin A are potent inhibitors of class I and II histone deacetylases, enzymes that play a crucial role in the epigenetic regulation of gene expression.[1] By inhibiting HDACs, these compounds lead to an increase in histone acetylation, altering chromatin structure and modulating the transcription of various genes involved in cell cycle progression, differentiation, and apoptosis.[2][3] While they share a common general mechanism, differences in their chemical structures and target affinities can lead to varied biological outcomes.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and Trichostatin A against various HDACs and cancer cell lines. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Target | This compound IC50 | Trichostatin A IC50 | Notes |
| General HDACs | 30 nM[4][5] | ~1.8 nM (cell-free)[6] | General HDAC activity assays. |
| HDAC1 | - | 6 nM[6] | |
| HDAC4 | - | 38 nM[6] | |
| HDAC6 | - | 8.6 nM[6] | TSA inhibits HDAC1, HDAC4, and HDAC6 to a similar extent.[7][8] |
| Breast Carcinoma Cell Lines | - | 26.4–308.1 nM (mean 124.4 nM)[6] | Antiproliferative activity. |
| Neuroblastoma Cell Lines | - | 69.8–129.4 nM[9] | Cytotoxicity. |
Mechanisms of Action and Signaling Pathways
Trichostatin A (TSA)
TSA is a potent, reversible, and non-selective inhibitor of class I and II HDACs.[10] Its inhibitory action leads to the accumulation of acetylated histones, resulting in a more open chromatin structure that allows for the transcription of tumor suppressor genes.[11] This ultimately induces cell cycle arrest, differentiation, and apoptosis in cancer cells.[2][12]
Several key signaling pathways are modulated by TSA:
-
Cell Cycle Arrest: TSA can induce cell cycle arrest at the G1/G0 and G2/M phases.[2][13] This is often mediated by the upregulation of cyclin-dependent kinase inhibitors such as p21 and p27.[2][14]
-
Apoptosis: TSA promotes apoptosis through both p53-dependent and -independent pathways.[1] It can induce the expression of the pro-apoptotic protein Bax while downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL, leading to the activation of the mitochondrial apoptosis pathway.[1][2]
-
PI3K/Akt Pathway: TSA has been shown to suppress the PI3K/Akt signaling pathway, which is often hyperactivated in cancer and promotes cell survival and proliferation.[2][12]
-
MAPK (ERK1/2) Pathway: Inhibition of the ERK1/2 signaling pathway by TSA has also been observed, contributing to its anti-proliferative effects.[2]
Caption: Signaling pathways affected by Trichostatin A.
This compound
This compound is a cyclic tetrapeptide that also functions as a cell-permeable and reversible inhibitor of HDACs.[4][5] Originally isolated from the fungus Cochliobolus carbonum, it has been shown to inhibit HDACs in various organisms, including plants, insects, and mammals.[15] While its mechanism is generally understood to be through HDAC inhibition leading to histone hyperacetylation, detailed studies on its modulation of specific signaling pathways are less abundant compared to TSA. However, it is known to induce apoptosis and affect cell proliferation in a manner similar to other HDAC inhibitors.[16] Some studies suggest its inhibitory action may be weaker than that of TSA.[16]
Caption: General mechanism of action for this compound.
Experimental Protocols
In Vitro HDAC Activity Assay (Fluorometric)
This protocol describes a common method for measuring HDAC activity and the inhibitory effects of compounds like this compound and TSA.
Principle: This assay utilizes a fluorogenic substrate that is deacetylated by HDAC enzymes. A subsequent reaction with a developing reagent cleaves the deacetylated substrate, releasing a fluorophore that can be quantified.[11]
Materials:
-
Recombinant human HDAC enzymes
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Test compounds (this compound, TSA) dissolved in DMSO
-
Developing reagent
-
96-well microplate
-
Microplate fluorescence reader
Procedure:
-
Prepare serial dilutions of the test compounds in HDAC Assay Buffer.
-
In a 96-well plate, add the diluted compounds, recombinant HDAC enzyme, and HDAC Assay Buffer.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and initiate fluorescence by adding the developing reagent.
-
Incubate for an additional 10-20 minutes at room temperature.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 355 nm and emission at 460 nm).[17]
-
Calculate the percentage of inhibition relative to a vehicle control and determine the IC50 values.
Caption: Workflow for an in vitro HDAC activity assay.
Cell Viability Assay (MTT Assay)
This protocol outlines a standard procedure to assess the cytotoxic effects of this compound and TSA on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Test compounds (this compound, TSA)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in complete growth medium.
-
Remove the old medium and add the diluted compounds to the cells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified duration (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[18]
Conclusion
Both this compound and Trichostatin A are valuable tools for studying the role of HDACs in cellular processes and for the development of novel anti-cancer therapeutics. While TSA has been more extensively characterized in terms of its interactions with specific signaling pathways, this compound represents a structurally distinct HDAC inhibitor with potent activity. The choice between these compounds will depend on the specific research question, the cellular context, and the desired target profile. Further head-to-head comparative studies are warranted to fully elucidate their differential effects and potential therapeutic applications.
References
- 1. The histone deacetylase inhibitor trichostatin A induces cell cycle arrest and apoptosis in colorectal cancer cells via p53-dependent and -independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. pnas.org [pnas.org]
- 4. caymanchem.com [caymanchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Potent histone deacetylase inhibitors built from trichostatin A and cyclic tetrapeptide antibiotics including trapoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Potent histone deacetylase inhibitors built from trichostatin A and cyclic tetrapeptide antibiotics including trapoxin. | Semantic Scholar [semanticscholar.org]
- 9. Histone deacetylase inhibitors valproate and trichostatin A are toxic to neuroblastoma cells and modulate cytochrome P450 1A1, 1B1 and 3A4 expression in these cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The HDAC inhibitors trichostatin A and suberoylanilide hydroxamic acid exhibit multiple modalities of benefit for the vascular pathobiology of sickle transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Histone Deacetylase Inhibitor Trichostatin A Suppresses Cell Proliferation and Induces Apoptosis by Regulating the PI3K/AKT Signalling Pathway in Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Trichostatin A causes p53 to switch oxidative-damaged colorectal cancer cells from cell cycle arrest into apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. HC-toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
- 18. benchchem.com [benchchem.com]
Assessing the Cross-Reactivity of HC Toxin with Other Cellular Enzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
HC Toxin, a cyclic tetrapeptide isolated from the fungus Cochliobolus carbonum, is a potent, cell-permeable, and reversible inhibitor of histone deacetylases (HDACs) with an IC50 value of approximately 30 nM.[1] Its primary mechanism of action involves the inhibition of HDAC enzymes, leading to hyperacetylation of histones and other proteins, which in turn modulates gene expression and affects cellular processes like cell cycle progression and apoptosis.[2][3][4] While its activity against HDACs is well-documented, a comprehensive understanding of its cross-reactivity with other cellular enzymes is crucial for its application as a specific biological probe or a therapeutic lead.
This guide provides a comparative overview of this compound's known enzymatic inhibition profile, outlines key experimental protocols for assessing cross-reactivity, and presents signaling pathways influenced by its activity.
Data Presentation: Comparative Enzyme Inhibition Profile
Comprehensive public data on the cross-reactivity of this compound against a broad panel of diverse cellular enzymes is limited. The available information primarily confirms its high potency against Class I and II HDACs, with one study noting it does not inhibit histone acetyltransferases (HATs).[2][5]
To illustrate the ideal data required for a thorough cross-reactivity assessment, the following table presents a representative comparison. It contrasts the known activity of this compound against HDACs with hypothetical data for a panel of other common enzyme classes. Researchers are encouraged to generate similar comprehensive profiles for their specific applications.
| Enzyme Class | Target Enzyme(s) | This compound IC50 (nM) | Representative Alternative HDAC Inhibitor (e.g., SAHA) IC50 (nM) | Notes |
| Deacetylases | HDACs (Class I/II) | ~30 | Variable (e.g., ~50-100 for SAHA) | Primary target of this compound. |
| Sirtuins (Class III HDACs) | Data not available | Generally not inhibited by classical HDAC inhibitors | Sirtuins are NAD+-dependent and mechanistically distinct from Class I/II HDACs. | |
| Acetyltransferases | Histone Acetyltransferases (HATs) | No significant inhibition reported[2][5] | Not applicable | Demonstrates selectivity over the opposing enzymatic activity. |
| Kinases | e.g., Receptor Tyrosine Kinases, Serine/Threonine Kinases | Data not available | > 10,000 (for a selective inhibitor) | Essential to screen against a panel of kinases to rule out off-target effects on signaling cascades. |
| Proteases | e.g., Caspases, Matrix Metalloproteinases (MMPs) | Data not available | > 10,000 (for a selective inhibitor) | Important for assessing potential interference with apoptosis and tissue remodeling pathways. |
| Phosphatases | e.g., Protein Tyrosine Phosphatases (PTPs) | Data not available | > 10,000 (for a selective inhibitor) | Crucial for understanding the net effect on phosphorylation-dependent signaling. |
| Other Hydrolases | e.g., Esterases, Glycosidases | Data not available | > 10,000 (for a selective inhibitor) | Broad screening helps to identify unexpected off-target interactions. |
Mandatory Visualization
Experimental Protocols
HDAC Inhibition Assay: HDAC-Glo™ I/II Assay
This protocol is adapted from the Promega Corporation's technical manual for the HDAC-Glo™ I/II Assay, a luminescent assay that measures the activity of HDAC Class I and II enzymes.
Materials:
-
HDAC-Glo™ I/II Reagent (containing acetylated, luminogenic peptide substrate and developer reagent)
-
Purified HDAC enzyme or cell lysate
-
This compound and other test compounds
-
Assay buffer (e.g., Tris-based buffer, pH 8.0)
-
White-walled multi-well plates (e.g., 96-well)
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Enzyme/Lysate Preparation: Dilute the purified HDAC enzyme or cell lysate to the desired concentration in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the diluted enzyme/lysate to each well. Then, add the serially diluted this compound or control compounds.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow for inhibitor-enzyme interaction.
-
Assay Initiation: Prepare the HDAC-Glo™ I/II Reagent according to the manufacturer's instructions. Add an equal volume of the reagent to each well to initiate the enzymatic reaction.
-
Signal Development: Incubate the plate at room temperature for 15-45 minutes to allow for the luminescent signal to develop and stabilize.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cross-Reactivity Profiling: Kinase and Protease Panel Screening
To assess the selectivity of this compound, it is recommended to screen it against a broad panel of enzymes from different classes. Many contract research organizations (CROs) offer fee-for-service screening against hundreds of kinases and proteases. The general principle for these assays is outlined below.
A. Kinase Profiling (Example: Radiometric Assay)
Materials:
-
Panel of purified protein kinases
-
Specific peptide or protein substrates for each kinase
-
[γ-³³P]ATP
-
This compound
-
Kinase reaction buffer
-
Phosphocellulose paper or membrane
-
Scintillation counter
Procedure:
-
Reaction Setup: In a multi-well plate, combine the kinase, its specific substrate, and this compound at various concentrations in the kinase reaction buffer.
-
Reaction Initiation: Start the reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate at the optimal temperature for the kinase (e.g., 30°C) for a defined period.
-
Reaction Termination: Stop the reaction by spotting the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unreacted [γ-³³P]ATP will not.
-
Washing: Wash the paper extensively to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the amount of incorporated radiolabel using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of kinase activity at each this compound concentration and determine the IC50 value if significant inhibition is observed.
B. Protease Profiling (Example: Fluorogenic Assay)
Materials:
-
Panel of purified proteases
-
Fluorogenic peptide substrates specific for each protease
-
This compound
-
Protease assay buffer
-
Fluorescence plate reader
Procedure:
-
Pre-incubation: In a multi-well plate, pre-incubate the protease with various concentrations of this compound in the assay buffer.
-
Reaction Initiation: Add the specific fluorogenic substrate to each well. The substrate is typically quenched until cleaved by the protease, releasing a fluorescent signal.
-
Kinetic Measurement: Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound. Calculate the percent inhibition and determine the IC50 value.
Binding Affinity Determination: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction between an inhibitor and an enzyme.
Materials:
-
Isothermal Titration Calorimeter
-
Purified target enzyme (e.g., HDAC1)
-
This compound
-
Dialysis buffer (e.g., phosphate or Tris buffer, pH matched for both samples)
Procedure:
-
Sample Preparation:
-
Dialyze the purified enzyme extensively against the ITC buffer.
-
Dissolve this compound in the final dialysis buffer to a concentration typically 10-20 times that of the enzyme. Ensure any solvent (e.g., DMSO) concentration is identical and minimal in both the enzyme and inhibitor solutions.
-
Accurately determine the concentrations of both the enzyme and this compound.
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and titration syringe.
-
Load the enzyme solution into the sample cell and the this compound solution into the syringe.
-
Allow the system to thermally equilibrate at the desired temperature (e.g., 25°C).
-
-
Titration:
-
Perform a series of small, sequential injections (e.g., 1-2 µL) of the this compound solution into the enzyme-containing sample cell.
-
Allow the signal to return to baseline between injections.
-
-
Control Experiment: Perform a control titration by injecting this compound into the buffer alone to measure the heat of dilution.
-
Data Analysis:
-
Integrate the heat change for each injection.
-
Subtract the heat of dilution from the experimental data.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
-
By employing these methodologies, researchers can build a comprehensive selectivity profile for this compound, enabling a more informed interpretation of its biological effects and a clearer assessment of its therapeutic potential.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Inhibition of maize histone deacetylases by this compound, the host-selective toxin of Cochliobolus carbonum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HC-Toxin | Prof. Dr. Uli Kazmaier | Universität des Saarlandes [uni-saarland.de]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of maize histone deacetylases by this compound, the host-selective toxin of Cochliobolus carbonum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of HC Toxin Analogs
For Researchers, Scientists, and Drug Development Professionals
HC Toxin, a cyclic tetrapeptide isolated from the fungus Cochliobolus carbonum, has garnered significant attention in the scientific community for its potent biological activities, primarily as an inhibitor of histone deacetylases (HDACs).[1][2] This inhibitory action disrupts the regulation of gene expression, leading to downstream effects such as cell cycle arrest and apoptosis, making this compound and its analogs promising candidates for therapeutic development, particularly in oncology.[3] This guide provides a comparative study of the biological activity of various this compound analogs, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
Unveiling the Structure-Activity Relationship
The biological potency of this compound is intrinsically linked to its unique cyclic structure, cyclo(D-Pro-L-Ala-D-Ala-L-Aeo), where Aeo represents the unusual amino acid 2-amino-9,10-epoxy-8-oxodecanoic acid.[2][4] The Aeo side chain, with its reactive epoxy ketone moiety, is a critical determinant of its HDAC inhibitory activity.[4][5] Modifications to this side chain, as well as alterations to the peptide backbone, have profound effects on the molecule's biological function.
Comparative Biological Activity of this compound and Its Analogs
The following table summarizes the quantitative biological activity data for this compound and several of its synthetic and naturally occurring analogs. The primary endpoints reported are the half-maximal inhibitory concentration (IC50) for HDAC inhibition and antimitogenic or antiproliferative activity.
| Compound | Modification | Biological Activity Assay | IC50 Value | Reference(s) |
| This compound | - | HDAC Inhibition | 30 nM | [6] |
| Antimitogenic Activity | - | |||
| HC-Toxin Chloromethyl Ketone | Epoxy ketone replaced with chloromethyl ketone | Antimitogenic Activity | 30-40 ng/mL | |
| Chlamydocin Chloromethyl Ketone | Related cyclic tetrapeptide with chloromethyl ketone | Antimitogenic Activity | 3-10 ng/mL | |
| [L-Phe]3-HC-Toxin Chloromethyl Ketone | D-Alanine at position 3 replaced with L-Phenylalanine and epoxy ketone replaced with chloromethyl ketone | Antimitogenic Activity | 40-100 ng/mL | |
| HC-Toxin Diazomethyl Ketone | Epoxy ketone replaced with diazomethyl ketone | Antimitogenic Activity | >2000 ng/mL (inactive) | |
| Gly-HC-Toxin | D-Alanine at position 3 replaced with Glycine | Toxicity (in maize) | 1/35th the toxicity of this compound | [4] |
| Reduced HC-Toxin (ketone) | Carbonyl group of Aeo reduced to a hydroxyl group | HDAC Inhibition | Less active than this compound | [5] |
| Hydrolyzed HC-Toxin (epoxide) | Epoxide group of Aeo hydrolyzed | HDAC Inhibition | Inactive | [5] |
Delving into the Mechanism: Histone Deacetylase Inhibition
This compound exerts its biological effects primarily through the inhibition of histone deacetylases. HDACs are enzymes that remove acetyl groups from lysine residues on histone proteins, leading to chromatin compaction and transcriptional repression. By inhibiting HDACs, this compound and its analogs promote histone hyperacetylation, resulting in a more relaxed chromatin structure that allows for the transcription of genes involved in tumor suppression and cell cycle regulation.
References
- 1. researchgate.net [researchgate.net]
- 2. HC-toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. "CHEMISTRY AND BIOLOGICAL ACTIVITIES OF HC-TOXIN AND RELATED CYCLIC TET" by SHIN DUK KIM [digitalcommons.unl.edu]
- 5. Inhibition of maize histone deacetylases by this compound, the host-selective toxin of Cochliobolus carbonum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
In Vivo Target Engagement of HC Toxin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, confirming that a therapeutic agent engages its intended target in a living organism is a critical step. This guide provides a comparative overview of methods to confirm the in vivo target engagement of HC Toxin, a potent histone deacetylase (HDAC) inhibitor, and presents a framework for its comparison with other HDAC inhibitors.
This compound, a cyclic tetrapeptide, is a cell-permeable and reversible inhibitor of HDACs.[1][2][3] Its primary mechanism of action is the inhibition of HDAC enzymes, leading to an accumulation of acetylated histones.[1][4][5] This hyperacetylation of histones, particularly histones H3 and H4, serves as a direct biomarker for target engagement in vivo.[1][6] This guide will delve into the methodologies to quantify this effect and compare its performance with other well-established HDAC inhibitors.
Measuring In Vivo Target Engagement: A Multi-Faceted Approach
Several robust methods can be employed to confirm and quantify the in vivo target engagement of this compound and other HDAC inhibitors. The primary methods involve direct measurement of histone acetylation levels, while more advanced techniques can assess the physical interaction between the inhibitor and its target protein.
Western Blotting for Histone Acetylation
A cornerstone for assessing HDAC inhibitor activity, Western blotting allows for the semi-quantitative analysis of global histone acetylation.[7][8] This method involves the extraction of histones from tissues or cells of treated animals, followed by separation by gel electrophoresis, transfer to a membrane, and probing with antibodies specific for acetylated histones.
Table 1: Comparison of In Vivo Histone H4 Hyperacetylation by this compound in Maize Embryos [1][6]
| Treatment Group | This compound Concentration (µg/mL) | Relative Histone H4 Acetylation |
| Control (hm/hm) | 0 | Baseline |
| This compound (hm/hm) | 0.01 (23 nM) | Increased |
| Control (Hm/Hm) | 0 | Baseline |
| This compound (Hm/Hm) | 10 | No significant change |
| This compound (Hm/Hm) | 50 | Increased |
| This compound (Hm/Hm) | 200 | Equal to susceptible genotype |
Data summarized from Ransom and Walton, 1997. The study was conducted in maize embryos with different genotypes affecting sensitivity to this compound.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement in a cellular or tissue context.[9][10][11] The principle is based on the ligand-induced thermal stabilization of the target protein.[12][13] When a drug binds to its target protein, the protein's melting point typically increases. By heating cell lysates or tissue samples to various temperatures and then quantifying the amount of soluble (unfolded) target protein (HDACs in this case), one can determine if the drug has engaged its target.[14][15]
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell method that measures the binding of a compound to a target protein in real-time.[16][17][18] This technology utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (HDAC) and a fluorescently labeled tracer that binds to the same protein.[19][20][21] When an unlabeled compound like this compound competes with the tracer for binding to the HDAC-NanoLuc® fusion protein, a decrease in the BRET signal is observed, allowing for the quantitative determination of target engagement and affinity.[22][23]
Proposed Head-to-Head Comparison: this compound vs. SAHA
To provide a definitive comparison, a head-to-head in vivo study of this compound against a well-characterized HDAC inhibitor like Suberoylanilide Hydroxamic Acid (SAHA) is proposed. SAHA is a clinically approved HDAC inhibitor and serves as an excellent benchmark.[24][25]
Table 2: Proposed Experimental Groups for In Vivo Comparison
| Group | Treatment | Dose | Vehicle | Animal Model |
| 1 | Control | - | DMSO | Mouse |
| 2 | This compound | Dose 1 | DMSO | Mouse |
| 3 | This compound | Dose 2 | DMSO | Mouse |
| 4 | This compound | Dose 3 | DMSO | Mouse |
| 5 | SAHA | Dose 1 | DMSO | Mouse |
| 6 | SAHA | Dose 2 | DMSO | Mouse |
| 7 | SAHA | Dose 3 | DMSO | Mouse |
Experimental Protocols
I. Western Blot Analysis of Acetylated Histones from Tissue Samples
This protocol outlines the steps for quantifying changes in histone acetylation in tissues from treated animals.
1. Histone Extraction (Acid Extraction Method):
-
Harvest tissues from treated and control animals and immediately freeze in liquid nitrogen.
-
Homogenize the frozen tissue in a lysis buffer (e.g., RIPA buffer) containing protease and HDAC inhibitors (e.g., sodium butyrate).
-
Isolate nuclei by centrifugation.
-
Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with gentle rotation to extract histones.
-
Centrifuge to pellet the debris and collect the supernatant containing the histones.
-
Neutralize the acid with NaOH.
-
Determine protein concentration using a Bradford or BCA assay.
2. SDS-PAGE and Western Blotting:
-
Load equal amounts of histone extracts (typically 15-20 µg) onto a 15% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against acetylated histone H3 (e.g., anti-acetyl-H3K9) and acetylated histone H4 (e.g., anti-acetyl-H4K12) overnight at 4°C. A parallel blot should be run with an antibody against total histone H3 or H4 as a loading control.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software. Normalize the acetylated histone signal to the total histone signal.
II. Cellular Thermal Shift Assay (CETSA) for In Vivo Target Engagement
This protocol describes how to perform CETSA on tissue samples to confirm direct target engagement.
1. Sample Preparation:
-
Harvest tissues from treated and control animals.
-
Homogenize the tissues in a suitable buffer containing protease inhibitors.
-
Divide the homogenate into several aliquots.
2. Heat Treatment:
-
Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes).
-
Immediately cool the samples on ice.
3. Separation of Soluble and Precipitated Proteins:
-
Centrifuge the heated samples at high speed to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble proteins.
4. Protein Quantification:
-
Analyze the amount of soluble HDAC protein in each supernatant using Western blotting or ELISA with an antibody specific for the HDAC isoform of interest.
5. Data Analysis:
-
Plot the amount of soluble HDAC protein as a function of temperature for both the treated and control groups.
-
A shift in the melting curve to a higher temperature in the treated group compared to the control group indicates target engagement.
Visualizing the Pathways and Workflows
Caption: Mechanism of this compound-induced histone hyperacetylation.
Caption: Experimental workflow for Western blot analysis.
References
- 1. Histone Hyperacetylation in Maize in Response to Treatment with HC-Toxin or Infection by the Filamentous Fungus Cochliobolus carbonum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HC-toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of maize histone deacetylases by this compound, the host-selective toxin of Cochliobolus carbonum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of maize histone deacetylases by this compound, the host-selective toxin of Cochliobolus carbonum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histone Hyperacetylation in Maize in Response to Treatment with HC-Toxin or Infection by the Filamentous Fungus Cochliobolus carbonum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 12. CETSA [cetsa.org]
- 13. pelagobio.com [pelagobio.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.kr]
- 17. protocols.io [protocols.io]
- 18. Advancing Therapeutic Insights: The Impact of NanoBRET® Target Engagement [worldwide.promega.com]
- 19. Development of a NanoBRET assay to validate inhibitors of Sirt2-mediated lysine deacetylation and defatty-acylation that block prostate cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 20. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 21. selectscience.net [selectscience.net]
- 22. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 24. SAHA Decreases HDAC 2 and 4 Levels In Vivo and Improves Molecular Phenotypes in the R6/2 Mouse Model of Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. SAHA regulates histone acetylation, Butyrylation, and protein expression in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Differential Effects of HC Toxin on HDAC Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory effects of HC Toxin on various histone deacetylase (HDAC) isoforms. The data presented herein is intended to support research and drug development efforts targeting specific HDACs.
This compound, a cyclic tetrapeptide of fungal origin, is a potent, reversible inhibitor of histone deacetylases.[1][2] Its inhibitory activity is primarily directed towards class I HDACs, playing a crucial role in the regulation of gene expression through the modulation of histone acetylation.[2][3]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various HDAC isoforms. For comparative purposes, data for other well-characterized HDAC inhibitors, Trichostatin A (TSA) and Vorinostat (SAHA), are also included.
| Inhibitor | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) | Class I vs. Class II Selectivity |
| This compound | ~10 (rat liver HDACs) | ~10 (rat liver HDACs) | ~10 (rat liver HDACs) | >10,000 | N/A | >1000-fold |
| Trichostatin A (TSA) | ~1.8 | N/A | N/A | N/A | N/A | Pan-inhibitor |
| Vorinostat (SAHA) | 198 | N/A | 157 | N/A | N/A | Pan-inhibitor |
Note: Data for this compound against rat liver HDACs predominantly reflects activity against HDAC1, 2, and 3.[2] "N/A" indicates that specific data was not available in the searched literature.
Experimental Protocols
The determination of HDAC inhibitory activity is crucial for the characterization of compounds like this compound. A widely used method is the in vitro fluorometric HDAC inhibition assay.
In Vitro Fluorometric HDAC Inhibition Assay
Objective: To determine the IC50 value of a test compound against a specific HDAC isoform.
Principle: This assay measures the enzymatic activity of a recombinant HDAC isoform on a fluorogenic substrate. The substrate, typically an acetylated lysine derivative, is deacetylated by the HDAC enzyme. Subsequent addition of a developer solution cleaves the deacetylated substrate, releasing a fluorescent molecule. The fluorescence intensity is directly proportional to the HDAC activity. In the presence of an inhibitor, the enzymatic activity is reduced, leading to a decrease in fluorescence.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)
-
Fluorogenic HDAC substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Developer solution (containing a protease, e.g., trypsin, and a stop solution, e.g., Trichostatin A)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in assay buffer. Include a vehicle control (e.g., DMSO) without the inhibitor.
-
Enzyme Reaction:
-
Add the diluted recombinant HDAC enzyme to the wells of the 96-well plate.
-
Add the serially diluted test compound or vehicle control to the respective wells.
-
Incubate for a predefined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
-
Incubation: Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes).
-
Development: Stop the enzymatic reaction by adding the developer solution to each well. The developer also facilitates the release of the fluorophore from the deacetylated substrate.
-
Fluorescence Measurement: Incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow the signal to stabilize. Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).[4]
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme) from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
The inhibition of class I HDACs by this compound leads to the hyperacetylation of histones and non-histone proteins, which in turn modulates various cellular signaling pathways.
Caption: this compound inhibits Class I HDACs, leading to downstream effects.
The following diagram illustrates a typical experimental workflow for assessing the impact of this compound on HDAC activity and cellular outcomes.
Caption: Workflow for evaluating this compound's effects in vitro and in cells.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Isoform-selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of Histone Deacetylases: CORRELATION BETWEEN ISOFORM SPECIFICITY AND REACTIVATION OF HIV TYPE 1 (HIV-1) FROM LATENTLY INFECTED CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
HC Toxin: A Comparative Analysis of its Efficacy Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of HC Toxin, a potent histone deacetylase (HDAC) inhibitor, across various cancer cell lines. The information presented is supported by experimental data to aid in the evaluation of its therapeutic potential.
Executive Summary
This compound, a cyclic tetrapeptide isolated from the fungus Helminthosporium carbonum, has demonstrated significant anti-tumor activity in several human cancer cell lines. Its primary mechanism of action is the inhibition of histone deacetylases (HDACs), leading to hyperacetylation of histones, chromatin remodeling, and subsequent modulation of gene expression. This results in the induction of cell cycle arrest, apoptosis, and cellular differentiation in cancerous cells. This guide summarizes the available quantitative data on its efficacy, details the experimental protocols used for these assessments, and visualizes the key signaling pathways involved in its anti-cancer effects.
Data Presentation: Efficacy of this compound in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines, providing a quantitative measure of its cytotoxic efficacy.
| Cancer Type | Cell Line | IC50 Value (nM) | Key Findings |
| Intrahepatic Cholangiocarcinoma (ICC) | CCLP-1 | 297.6 ± 80.4 | This compound demonstrated superior anti-ICC activity compared to other HDAC inhibitors and the standard chemotherapy drug, gemcitabine.[1] |
| SSP-25 | 520.0 ± 43.0 | The anti-proliferative effects were associated with cell apoptosis, cell cycle arrest, and cellular differentiation.[1] | |
| TFK-1 | 854.6 ± 86.9 | The inhibitory activity of this compound was found to be similar to another HDAC inhibitor, Trichostatin A (TSA), in this cell line.[1] | |
| RBE | 713.7 ± 27.3 | Similar to the TFK-1 cell line, the efficacy of this compound was comparable to TSA.[1] | |
| Neuroblastoma | General | < 20 | This compound effectively suppresses the malignant phenotype of both established neuroblastoma cell lines and primary neuroblastoma cells, with or without MYCN amplification.[2] |
| Breast Cancer | T47D | Data not available | This compound has been shown to have an antiproliferative effect on T47D human breast cancer cells.[3] |
Experimental Protocols
The following are detailed methodologies for the key experiments commonly cited in the evaluation of this compound's efficacy.
Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A control group with no drug treatment is also included. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Reagent Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 490 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the logarithm of the drug concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
-
Cell Treatment: Cells are treated with different concentrations of this compound for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X Annexin V binding buffer.
-
Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) are added to the cell suspension. The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: 400 µL of 1X Annexin V binding buffer is added to each sample, and the cells are analyzed by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Signaling Pathways and Mechanisms of Action
The anti-cancer effects of this compound are primarily attributed to its role as an HDAC inhibitor, which in turn influences multiple downstream signaling pathways.
General Mechanism of HDAC Inhibition by this compound
This compound's inhibition of histone deacetylases (HDACs) is a key mechanism driving its anti-cancer properties. This leads to an accumulation of acetylated histones, which alters chromatin structure and gene expression, ultimately promoting apoptosis and cell cycle arrest in cancer cells.
References
- 1. Anti-neuroblastoma activity of Helminthosporium carbonum (HC)-toxin is superior to that of other differentiating compounds in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding of Clostridium botulinum type C neurotoxin to different neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Unveiling the Role of HC Toxin in Chromatin Remodeling: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the mechanisms of chromatin remodeling is paramount for advancing therapeutic strategies. This guide provides an objective comparison of HC Toxin, a potent histone deacetylase (HDAC) inhibitor, with other well-established inhibitors, Trichostatin A (TSA) and Vorinostat (SAHA). The information presented is supported by experimental data to facilitate informed decisions in research and development.
This compound, a cyclic tetrapeptide produced by the fungus Cochliobolus carbonum, plays a significant role in chromatin remodeling by inhibiting histone deacetylases (HDACs).[1][2][3] This inhibition leads to the hyperacetylation of histones, primarily H3 and H4, a key event in relaxing chromatin structure and altering gene expression.[4][5] This guide delves into the specifics of this compound's function, comparing its performance against Trichostatin A (TSA) and Suberoylanilide Hydroxamic Acid (SAHA), two widely used HDAC inhibitors in research and clinical settings.
Performance Comparison of HDAC Inhibitors
The efficacy of HDAC inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the enzyme's activity by half. A lower IC50 value signifies greater potency. The following tables summarize the available data for this compound, TSA, and SAHA against various HDAC isoforms. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.
| HDAC Inhibitor | Target Class | General IC50 | Reference |
| This compound | Class I & II | ~2 µM (maize HD) | [3] |
| Trichostatin A (TSA) | Class I & II | ~1.8 nM (cell-free) | |
| Vorinostat (SAHA) | Pan-HDAC (Class I, II, IV) | ~10 nM (cell-free) |
| Inhibitor | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC4 (nM) | HDAC6 (nM) | HDAC8 (nM) | Reference |
| Trichostatin A (TSA) | ~0.11 | 0.33 | - | 0.64 | ~3.76 (µM) | - | [6] |
| Vorinostat (SAHA) | ~10 - 198 | ~251 | ~19 - 157 | - | - | ~827 | [6] |
Mechanism of Action and Cellular Effects
This compound, TSA, and SAHA share a common mechanism of inhibiting HDAC enzymes, which leads to an accumulation of acetylated histones. This, in turn, results in a more open chromatin structure, making the DNA more accessible to transcription factors and promoting the expression of certain genes.[1][7]
This compound: Primarily investigated in the context of plant pathology, this compound's inhibition of maize HDACs leads to hyperacetylation of histones H3 and H4.[4][5] This alteration in chromatin structure is believed to facilitate the pathogenic compatibility between C. carbonum and its maize host.[3][8]
Trichostatin A (TSA): A potent and widely studied pan-HDAC inhibitor, TSA is known to induce cell cycle arrest and apoptosis in various cancer cell lines. Its effects are mediated through the altered expression of genes involved in these processes.[9]
Vorinostat (SAHA): As a pan-HDAC inhibitor, SAHA has been approved for the treatment of cutaneous T-cell lymphoma. It exerts its anti-cancer effects by inducing differentiation, apoptosis, and cell cycle arrest in tumor cells.[7]
Signaling Pathways and Experimental Workflows
The inhibition of HDACs by these compounds triggers a cascade of events within the cell, ultimately leading to changes in gene expression. The following diagrams illustrate the general signaling pathway of HDAC inhibition and a typical experimental workflow for assessing histone acetylation.
Caption: General signaling pathway of HDAC inhibition.
Caption: Experimental workflow for Western Blot analysis of histone acetylation.
Experimental Protocols
In Vitro HDAC Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound, TSA, and SAHA against specific HDAC isoforms.
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3)
-
Fluorogenic HDAC substrate (e.g., Fluor de Lys®)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
This compound, TSA, and SAHA stock solutions in DMSO
-
96-well black microplates
-
Microplate reader capable of fluorescence detection
Procedure:
-
Prepare serial dilutions of this compound, TSA, and SAHA in assay buffer.
-
In a 96-well plate, add the diluted inhibitors.
-
Add the HDAC enzyme to each well, except for the no-enzyme control wells.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a developer solution (e.g., Fluor de Lys® Developer).
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the data and fitting to a dose-response curve.[7]
Western Blot for Histone Acetylation
Objective: To qualitatively and semi-quantitatively assess the increase in histone H3 and H4 acetylation in cells treated with this compound, TSA, or SAHA.
Materials:
-
Cell line of interest (e.g., maize protoplasts, HeLa cells)
-
Cell culture medium and supplements
-
This compound, TSA, and SAHA
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total-Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, TSA, or SAHA for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
Lyse the cells and extract total protein.
-
Determine the protein concentration of each sample using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative increase in histone acetylation compared to the control.[10][11]
Conclusion
This compound is a potent inhibitor of histone deacetylases, leading to significant changes in chromatin structure and gene expression. While it shares a fundamental mechanism with well-characterized HDAC inhibitors like TSA and SAHA, its specific activity and biological context, particularly in plant-pathogen interactions, make it a valuable tool for research. The comparative data and experimental protocols provided in this guide are intended to assist researchers in designing and interpreting experiments aimed at further elucidating the role of this compound and other HDAC inhibitors in chromatin remodeling and gene regulation. The continued investigation into these compounds holds promise for the development of novel therapeutic agents targeting a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. HC-toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of maize histone deacetylases by this compound, the host-selective toxin of Cochliobolus carbonum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histone modification and chromatin remodeling in plant response to pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone Hyperacetylation in Maize in Response to Treatment with HC-Toxin or Infection by the Filamentous Fungus Cochliobolus carbonum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. The HDAC inhibitors trichostatin A and suberoylanilide hydroxamic acid exhibit multiple modalities of benefit for the vascular pathobiology of sickle transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to HC-Toxin and Other Cyclic Tetrapeptide Inhibitors of Histone Deacetylases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive structural and functional comparison of HC-Toxin with other notable cyclic tetrapeptide inhibitors of histone deacetylases (HDACs). The information presented is curated from experimental data to facilitate objective analysis and inform future research and development in epigenetic therapeutics.
Structural and Functional Overview
HC-Toxin, a natural cyclic tetrapeptide produced by the fungus Cochliobolus carbonum, is a potent inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[1][2] Its inhibitory activity is attributed to a unique structural feature, an epoxyketone moiety, which interacts with the active site of HDAC enzymes. This guide compares HC-Toxin with other well-characterized cyclic tetrapeptide HDAC inhibitors: Chlamydocin, Trapoxin A, and Apicidin. These compounds share a similar cyclic tetrapeptide scaffold but exhibit variations in their amino acid composition and functional groups, leading to differences in their inhibitory potency and selectivity.
Comparative Analysis of Inhibitory Activity
The inhibitory potency of these cyclic tetrapeptides against various HDAC isoforms is a critical determinant of their biological activity and therapeutic potential. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from in vitro enzymatic assays.
| Compound | Target | IC50 (nM) | Reference |
| HC-Toxin | Rat Liver HDACs (predominantly Class I) | 10 | [2] |
| P. falciparum 3D7 | ~29 | ||
| Chlamydocin | HDAC1 | 0.11 - 0.82 | [2] |
| Trapoxin A | HDAC1 | 0.11 - 0.82 | [2] |
| HDAC8 (Kd) | 3 | [3] | |
| Apicidin | HDAC1 | 1 | [2] |
| Apicomplexan HDAC | low nanomolar | [2] |
Note: IC50 values can vary depending on the specific assay conditions, enzyme source, and substrate used. The data presented here are for comparative purposes and are drawn from the cited literature.
Structural Comparison
The core structure of these inhibitors is a 12-membered cyclic tetrapeptide. However, key differences in their constituent amino acids and the nature of the "warhead" group that interacts with the HDAC active site zinc ion lead to their distinct inhibitory profiles.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| HC-Toxin | C21H32N4O6 | 436.50 | Contains D-Pro, L-Ala, D-Ala, and the unusual amino acid L-Aeo (2-amino-9,10-epoxy-8-oxodecanoic acid). Features an epoxyketone side chain.[1][2] |
| Chlamydocin | C28H38N4O6 | 526.63 | Contains L-Aoe, (S)-2-amino-isobutyric acid, L-phenylalanine, and D-proline. Also possesses an epoxyketone moiety.[4] |
| Trapoxin A | C34H42N4O6 | 602.73 | Composed of two L-phenylalanine, one D-pipecolinic acid, and one L-Aoe residue. Features an epoxyketone side chain.[5] |
| Apicidin | C34H49N5O6 | 623.78 | Contains L-2-amino-8-oxodecanoic acid, N-methoxy-L-tryptophan, L-isoleucine, and D-pipecolinic acid. Lacks the epoxide group, having a ketone instead.[2] |
Mechanism of HDAC Inhibition
The primary mechanism of action for these cyclic tetrapeptides involves the interaction of their electrophilic ketone or epoxyketone side chain with the zinc ion in the active site of HDAC enzymes. This interaction mimics the transition state of the natural substrate, leading to potent inhibition.
Caption: Mechanism of HDAC inhibition by cyclic tetrapeptides.
Experimental Protocols
In Vitro HDAC Inhibition Assay (Fluorometric)
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against HDAC enzymes.[1][6]
Materials:
-
Purified recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, etc.)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the HDAC reaction)
-
Test compounds (HC-Toxin and other cyclic tetrapeptides) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the diluted test compounds. Include wells with assay buffer and a known HDAC inhibitor (e.g., Trichostatin A) as negative and positive controls, respectively.
-
Add the purified HDAC enzyme to all wells except for the no-enzyme control.
-
Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding the developer solution to each well. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule (e.g., AMC).
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm for AMC).
Data Analysis:
-
Subtract the background fluorescence (from no-enzyme control wells) from all readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
Caption: Workflow for a fluorometric HDAC inhibition assay.
Conclusion
HC-Toxin and the other cyclic tetrapeptides discussed in this guide represent a significant class of naturally derived HDAC inhibitors. Their structural diversity, particularly in the amino acid sequence and the nature of the zinc-binding warhead, provides a valuable platform for the design and development of novel epigenetic modulators with improved potency and isoform selectivity. The experimental protocols and comparative data presented herein are intended to serve as a valuable resource for researchers in this dynamic field.
References
- 1. A Homogeneous Fluorimetric HDAC Activity Assay Using Non-Peptide HDAC Green Substrate | AAT Bioquest [aatbio.com]
- 2. Macrocyclic Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chlamydocin-hydroxamic acid analogues as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding of the Microbial Cyclic Tetrapeptide Trapoxin A to the Class I Histone Deacetylase HDAC8 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for HC Toxin
HC Toxin is a potent, cell-permeable cyclic tetrapeptide known to be a histone deacetylase (HDAC) inhibitor.[1][2] Due to its acute oral toxicity, classified as "Fatal if swallowed" (Acute Toxicity - Oral 2, H300), stringent safety and disposal protocols are imperative to ensure the safety of laboratory personnel and the environment.[3][4] This guide provides essential, step-by-step procedures for the proper disposal of this compound and contaminated materials.
Immediate Safety and Handling Precautions
Before beginning any work with this compound, it is crucial to adhere to the following safety protocols:
-
Engineering Controls : All manipulations involving this compound, especially in its solid form, must be conducted in a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to prevent inhalation of aerosols.[5]
-
Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory. This includes a disposable, fire-retardant lab coat, double nitrile gloves, and chemical splash goggles.[5][6]
-
Spill Kit : Ensure a spill kit specifically for cytotoxic or hazardous compounds is readily available.[5]
-
Designated Work Area : All work with mycotoxins should be performed in designated areas with controlled access.[6]
Step-by-Step Disposal Procedure for this compound
All materials that have come into contact with this compound must be treated as hazardous waste.[5][7] This includes personal protective equipment (PPE), glassware, and any cleaning materials.[5]
1. Waste Segregation and Collection:
-
Solid Waste : Collect all contaminated solid waste, such as pipette tips, tubes, gloves, and disposable lab coats, in clearly labeled, leak-proof hazardous waste containers.[5][6] These containers should be sealed and stored in a designated, secure area.
-
Liquid Waste : Collect all liquid waste containing this compound in a dedicated, sealed, and chemically resistant container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's safety guidelines.
-
Sharps : Dispose of any contaminated sharps (needles, scalpels, etc.) directly into a puncture-resistant sharps container designated for hazardous waste.
2. Decontamination and Inactivation of Liquid Waste:
Chemical inactivation is a critical step to render the toxin non-hazardous before final disposal. While specific data for this compound is limited, a common and effective method for mycotoxin decontamination is the use of sodium hypochlorite (bleach).[6]
-
Method : To inactivate liquid waste containing this compound, add a concentrated sodium hypochlorite solution to achieve a final concentration of at least 2.5% sodium hypochlorite and 0.25 N sodium hydroxide.[8][9]
-
Contact Time : Allow the solution to react for a minimum of 4 hours to ensure complete inactivation.[8][9]
-
Verification : After the contact time, the decontaminated liquid can be disposed of as hazardous chemical waste according to your institution's protocols.
3. Decontamination of Surfaces and Equipment:
-
Surfaces : Decontaminate all work surfaces (fume hood, benchtops) with a freshly prepared 1% sodium hypochlorite solution.[6] Allow for a contact time of at least 30 minutes before wiping clean with absorbent materials.[9]
-
Reusable Equipment : Soak contaminated glassware and other reusable equipment in a 1% sodium hypochlorite solution for at least 2 hours before standard washing procedures.[6]
4. Final Disposal:
-
All collected hazardous waste (solid, inactivated liquid, and sharps) must be disposed of through your institution's Environmental Health and Safety (EHS) department.[6]
-
Properly label all waste containers with "Hazardous Waste" and specify the contents, including "this compound."
-
Never dispose of this compound or contaminated materials in the regular trash or down the drain.[10]
Quantitative Data for Mycotoxin Decontamination Methods
The following table summarizes recommended conditions for the chemical inactivation of various mycotoxins. Due to the high toxicity of this compound, the most stringent applicable conditions are recommended.
| Decontamination Method | Target Toxin(s) | Reagent Concentration | Contact Time | Efficacy | Reference |
| Chemical Inactivation | T-2 mycotoxin, Brevetoxin | 2.5% Sodium Hypochlorite + 0.25N Sodium Hydroxide | 4 hours | Complete Inactivation | [8][9] |
| Chemical Inactivation | Microcystin, Saxitoxin, Ricin, Botulinum | 1.0% Sodium Hypochlorite | 30 minutes | Effective | [9] |
| Chemical Inactivation | Aflatoxins | ~1.3% w/w Sodium Hypochlorite | At least 2 hours | Degradation | [11] |
Experimental Protocol: Inactivation of Liquid this compound Waste
This protocol is based on established procedures for other potent mycotoxins and should be performed within a chemical fume hood while wearing appropriate PPE.[8][9]
-
Prepare Inactivation Solution : Prepare a solution of 2.5% sodium hypochlorite and 0.25 N sodium hydroxide. For example, to prepare 1 liter of this solution, you may need to dilute a stock solution of sodium hypochlorite and add a calculated amount of sodium hydroxide. Note: The concentration of sodium hypochlorite in household bleach is typically 5-6%.
-
Add to Waste : Carefully and slowly add the inactivation solution to the liquid this compound waste container. Ensure the final concentration of sodium hypochlorite is at least 2.5% and sodium hydroxide is 0.25 N.
-
Mix Gently : Securely cap the waste container and mix gently to ensure the inactivation solution is fully dispersed.
-
Incubate : Allow the mixture to stand in a designated safe area for a minimum of 4 hours.
-
Label for Disposal : After the 4-hour inactivation period, ensure the container is clearly labeled as "Inactivated this compound Waste" and include the chemical contents for disposal.
-
Arrange Pickup : Contact your institution's EHS department to arrange for the pickup and final disposal of the hazardous waste.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper and safe disposal of this compound and contaminated materials.
References
- 1. caymanchem.com [caymanchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. HC-toxin | C21H32N4O6 | CID 13889849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ams.usda.gov [ams.usda.gov]
- 8. Toxin Inactivation Information | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 9. Toxin Inactivation – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. Aflatoxins Waste Disposal [delloyd.50megs.com]
Safeguarding Your Research: Essential Safety Protocols for Handling HC Toxin
FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling of HC Toxin in a laboratory setting. Adherence to these procedural guidelines is essential to mitigate risks and ensure a safe research environment. This compound is a potent, cell-permeable cyclic tetrapeptide and a reversible inhibitor of histone deacetylases (HDACs)[1]. Its high toxicity necessitates stringent safety measures.
Hazard Identification and Quantitative Data
This compound is classified as acutely toxic and is fatal if swallowed.[2][3] All personnel must be thoroughly familiar with its hazards before commencing any work.
GHS Classification: Acute Toxicity - Oral, Category 2.[2][3] Signal Word: Danger[2] Hazard Statement: H300 - Fatal if swallowed.[2][3]
While a specific oral LD50 value is not publicly available, the GHS Category 2 classification indicates an oral LD50 of ≤ 50 mg/kg in animal studies. The primary routes of exposure are ingestion, inhalation of aerosols, and eye/skin contact. The substance is not classified as a carcinogen.[2]
| Identifier | Information | Source |
| Chemical Name | This compound | [1] |
| Synonyms | Toxin I (Helminthosporium carbonum) | [1] |
| CAS Number | 83209-65-8 | [1][2] |
| Molecular Formula | C21H32N4O6 | [1] |
| Molecular Weight | 436.5 g/mol | [1] |
| Toxicity | GHS Category 2: Fatal if swallowed | [2][3] |
| Biological Activity | Reversible Histone Deacetylase (HDAC) Inhibitor, IC50 = 30 nM | [1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the last line of defense against exposure.[4] The following PPE is mandatory when handling this compound in any form (solid or in solution).
| Protection Type | Recommended Equipment | Purpose & Best Practices |
| Eye and Face | Chemical Splash Goggles & Face Shield | Protects against splashes, sprays, and airborne particles. Goggles must comply with ANSI Z87.1 standards. A face shield must be worn over goggles.[5] |
| Skin and Body | Chemical-Resistant Gloves & Laboratory Coat | Prevents skin contact. Disposable nitrile gloves are the minimum requirement; double-gloving is recommended for all handling procedures.[4][5] A fully fastened lab coat is required.[6] |
| Respiratory | N95 Respirator or higher | Required when handling powdered this compound or when there is a risk of aerosol generation (e.g., vortexing, sonicating).[5] A full risk assessment should determine the appropriate level of respiratory protection.[5] |
| Foot Protection | Closed-Toe Shoes | Protects feet from spills and falling objects. Shoes must fully cover the feet.[5] |
Operational Plan: A Step-by-Step Guide
Safe handling requires a controlled and methodical approach. The following workflow must be followed for all procedures involving this compound.
Pre-Experiment Preparation
-
Designated Area: All work with this compound must be conducted in a designated and clearly marked area, such as a chemical fume hood or a Class II Biological Safety Cabinet (BSC), to control potential exposure.[6]
-
Surface Preparation: Cover the work surface with absorbent, plastic-backed paper to contain any potential spills.[6]
-
Gather Materials: Ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible before handling the toxin.
-
Review SDS: All personnel involved must review the Safety Data Sheet (SDS) for this compound prior to beginning work.[2]
Handling Procedures
-
Donning PPE: Put on all required PPE in the correct sequence (e.g., lab coat, mask/respirator, goggles/face shield, then gloves).[5]
-
Handling Solid Toxin: When working with powdered this compound, extreme care must be taken to avoid generating dust. Use static-free gloves if available. All weighing and reconstituting of the powder must occur within a certified chemical fume hood or BSC.
-
Handling Liquid Toxin: Use mechanical pipetting aids for all liquid transfers; mouth pipetting is strictly prohibited.[6] Open pressurized tubes or containers holding toxin solutions inside a BSC or fume hood to prevent aerosol generation.
-
Transport: When moving this compound solutions, use sealed, leak-proof primary containers placed within a durable, leak-proof secondary container.[4]
Post-Experiment Cleanup
-
Decontamination: Thoroughly decontaminate all work surfaces with a suitable disinfectant, such as a fresh 0.5% sodium hypochlorite solution, followed by a water rinse.[4]
-
Waste Disposal: Dispose of all contaminated materials, including pipette tips, tubes, and absorbent paper, in a designated hazardous waste container.
-
Doffing PPE: Remove PPE carefully in a sequence that minimizes contamination (e.g., gloves first, then face shield/goggles, lab coat, and mask).[5]
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing PPE and before leaving the laboratory.[6]
References
- 1. HC-toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HC-toxin | C21H32N4O6 | CID 13889849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. HC-Toxin | Prof. Dr. Uli Kazmaier | Universität des Saarlandes [uni-saarland.de]
- 6. whs.rocklinusd.org [whs.rocklinusd.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
